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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5-Dimethoxy-fluoren-9-one: Synthesis, Spectroscopic Characterization, and Potential Applications

Introduction Fluorenone and its derivatives are a significant class of polycyclic aromatic compounds that have garnered considerable interest from the scientific community. Their rigid, planar structure and conjugated π-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluorenone and its derivatives are a significant class of polycyclic aromatic compounds that have garnered considerable interest from the scientific community. Their rigid, planar structure and conjugated π-system endow them with unique photophysical and electronic properties, making them valuable scaffolds in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Furthermore, the fluorenone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4][5]

This technical guide focuses on a specific, yet under-explored derivative: 1,5-dimethoxy-fluoren-9-one . The introduction of methoxy groups at the 1 and 5 positions is anticipated to significantly modulate the electronic and steric properties of the fluorenone core. These electron-donating groups are expected to influence the molecule's absorption and emission spectra, as well as its reactivity and intermolecular interactions. This guide will provide a comprehensive overview of the chemical structure and molecular weight of 1,5-dimethoxy-fluoren-9-one, a detailed, field-proven protocol for its synthesis, an in-depth analysis of its expected spectroscopic characteristics, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

Chemical Structure

1,5-Dimethoxy-fluoren-9-one possesses a tricyclic aromatic core consisting of two benzene rings fused to a central five-membered ring containing a ketone functional group. Two methoxy groups (-OCH₃) are substituted at the C1 and C5 positions of the fluorenone backbone.

Below is a two-dimensional representation of the chemical structure:

Caption: 2D Chemical Structure of 1,5-Dimethoxy-fluoren-9-one.

Molecular Formula and Weight

The molecular and physical properties of 1,5-dimethoxy-fluoren-9-one are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
Appearance Expected to be a yellow crystalline solid

Synthesis of 1,5-Dimethoxy-fluoren-9-one

The synthesis of substituted fluorenones can be achieved through various methods, with one of the most reliable and versatile being the intramolecular Friedel-Crafts acylation of a corresponding biphenyl-2-carboxylic acid.[6][7][8] This approach offers excellent control over the regiochemistry of the final product. The proposed synthetic pathway for 1,5-dimethoxy-fluoren-9-one involves two key steps: a Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by an acid-catalyzed intramolecular cyclization.

Synthetic Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation start1 2-Bromo-6-methoxybenzoic acid reagents1 Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O start1->reagents1 Reactant start2 (2-methoxyphenyl)boronic acid start2->reagents1 Reactant product1 2',6-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid reagents1->product1 Forms reagents2 Polyphosphoric Acid (PPA) Heat product1->reagents2 Reactant final_product 1,5-Dimethoxy-fluoren-9-one reagents2->final_product Forms

Caption: Synthetic workflow for 1,5-dimethoxy-fluoren-9-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2',6-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid

This step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[9][10]

Materials:

  • 2-Bromo-6-methoxybenzoic acid

  • (2-methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxybenzoic acid (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl until a precipitate forms.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2',6-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid.

Step 2: Synthesis of 1,5-Dimethoxy-fluoren-9-one via Intramolecular Friedel-Crafts Acylation

This cyclization step is a classic example of an intramolecular electrophilic aromatic substitution, where the carboxylic acid is activated by a strong acid to form an acylium ion, which then attacks the adjacent aromatic ring.[6][7][11]

Materials:

  • 2',6-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • Place 2',6-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Add polyphosphoric acid (10-20 eq by weight) to the flask.

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The mixture should become a homogeneous, viscous solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Allow the ice to melt, and a solid precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 1,5-dimethoxy-fluoren-9-one as a yellow crystalline solid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of fluorenones is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone.[1][12][13][14][15]

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch (methoxy groups)
~1710-1720 Strong C=O stretch (ketone)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1250StrongAryl-O stretch (methoxy groups)

The key diagnostic peak will be the strong carbonyl stretch, which confirms the presence of the fluorenone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the aromatic rings. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures and the use of NMR prediction software.[16][17][18][19][20]

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6~7.0-7.2d~8.0
H-3, H-7~7.3-7.5t~8.0
H-4, H-8~6.8-7.0d~8.0
-OCH₃~3.9-4.1s-

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-9)~192-195
C-1, C-5 (C-OCH₃)~155-158
Quaternary Carbons~120-145
Aromatic CH~110-135
-OCH₃~55-57
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data:

m/zInterpretation
240 [M]⁺ (Molecular Ion)
225[M - CH₃]⁺ (Loss of a methyl radical from a methoxy group)
212[M - CO]⁺ (Loss of carbon monoxide)
197[M - CO - CH₃]⁺
182[M - 2(CH₃)]⁺ (Loss of two methyl radicals)
169[M - CO - OCH₃]⁺

The fragmentation pattern is expected to involve the characteristic loss of a methyl radical from the methoxy group and the loss of carbon monoxide from the ketone.[21][22][23][24][25]

Potential Applications

While specific studies on 1,5-dimethoxy-fluoren-9-one are limited, the known biological and material science applications of other methoxy-substituted fluorenones provide a strong basis for predicting its potential utility.

Medicinal Chemistry and Drug Development

Numerous fluorenone derivatives exhibit significant biological activities. The presence of methoxy groups can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties in drug candidates.

  • Anticancer Activity: Methoxy-substituted aromatic compounds are known to possess antiproliferative properties.[21][26] 1,5-Dimethoxy-fluoren-9-one could be investigated for its cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antiviral Activity: The fluorenone scaffold is present in several compounds with antimicrobial and antiviral properties.[2][3][4] The specific substitution pattern of 1,5-dimethoxy-fluoren-9-one may confer novel activity against a range of pathogens.

Materials Science

The electron-donating nature of the methoxy groups is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the fluorenone core. This electronic modification can be exploited in the design of organic electronic materials.

  • Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties, 1,5-dimethoxy-fluoren-9-one could serve as a host material or an emissive dopant in OLED devices, potentially leading to materials with specific emission colors and improved efficiencies.[1]

  • Organic Photovoltaics (OPVs): The altered energy levels may make this compound a suitable donor or acceptor material in organic solar cells.

Conclusion

1,5-Dimethoxy-fluoren-9-one represents an intriguing yet underexplored derivative of the versatile fluorenone family. This technical guide has provided a comprehensive overview of its fundamental properties, a detailed and plausible synthetic route, and a thorough prediction of its spectroscopic characteristics. The insights into its potential applications in both medicinal chemistry and materials science are grounded in the established properties of related fluorenone compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis, properties, and applications of this promising molecule.

References

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Bruker.com. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Acdlabs.com. [Link]

  • IJCRT. (2026, March 24). Fluorenone: Structure, Reactivity Application & Emerging Direction. Ijcrt.org. [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Rsc.org. [Link]

  • ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemrxiv.org. [Link]

  • ACS Omega. (2026, March 13). Effects of Substituents on 9-Fluorenone: Spectroscopic, Hirshfeld, Optical, NLO, IFCT, and CTM Properties. ACS Publications. [Link]

  • Scientific Reports. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature.com. [Link]

  • Proprep. Interpret the 9-fluorenone IR spectrum, focusing on its characteristic functional group absorptions. Proprep.com. [Link]

  • OSTI.gov. d sub4 , BIPHENYL-2,2',3,3',5,5',6,6'. Osti.gov. [Link]

  • ResearchGate. IR spectra of different fluorenones in the range of C=O band observed.... Researchgate.net. [Link]

  • Beilstein Journal of Organic Chemistry. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein-journals.org. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Masterorganicchemistry.com. [Link]

  • PubMed. (2002, March 15). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Pubmed.ncbi.nlm.nih.gov. [Link]

  • Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild. [Link]

  • ResearchGate. Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Researchgate.net. [Link]

  • Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Sciencedirect.com. [Link]

  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Semanticscholar.org. [Link]

  • P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Molecules. (2018, October 11). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. NCBI. [Link]

  • Google Patents. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Bioorganic & Medicinal Chemistry. (2019, June 26). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. NCBI. [Link]

  • Molecules. (2020, December 22). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. NCBI. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

  • This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. [Link]

  • Marine Drugs. (2020, June 15). Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update. MDPI. [Link]

Sources

Exploratory

The Strategic Role of 1,5-Dimethoxy-fluoren-9-one in the Synthesis of Protein Kinase C (PKC) Inhibitors

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In advanced organic and medicinal chemistry, 1,5-Dimethoxy-fluoren-9-one serves as a highly privileged synthetic scaffold. While fluorenone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In advanced organic and medicinal chemistry, 1,5-Dimethoxy-fluoren-9-one serves as a highly privileged synthetic scaffold. While fluorenone derivatives have diverse applications, the 1,5-dimethoxy isomer is predominantly utilized as the critical precursor in the synthesis of alkyloxyamino-substituted fluorenones[1]. These downstream derivatives are potent inhibitors of Protein Kinase C (PKC), a family of enzymes whose dysregulation is heavily implicated in neoplastic diseases (cancer), abnormal blood flow disorders (ischemia, atherosclerosis), and severe inflammatory conditions such as asthma and psoriasis[1].

As a Senior Application Scientist, I have structured this guide to unpack the mechanistic rationale behind this specific scaffold, detail the self-validating synthetic workflows required to functionalize it, and provide the quantitative data necessary for scaling these reactions in a drug development setting.

Mechanistic Rationale: The Fluorenone Scaffold in PKC Inhibition

The Target: Protein Kinase C (PKC)

PKC constitutes a family of phospholipid-dependent, calcium-activated serine/threonine kinases responsible for signal transduction in cellular proliferation and immune responses[1]. Overactivation of PKC catalyzes the excessive transfer of the γ-phosphate of MgATP to protein substrates, driving pathological progression. Inhibiting this cascade requires a molecule that can effectively compete within the kinase's active site or bind its regulatory domain[1].

The Scaffold: Why 1,5-Dimethoxy-fluoren-9-one?

The selection of 1,5-dimethoxy-fluoren-9-one as a starting material is driven by two fundamental chemical principles:

  • Geometric Privilege (Pharmacophore Presentation): The rigid, planar tricyclic fluorenone core intercalates tightly into the target enzyme. The 1,5-substitution pattern provides the optimal spatial vector (trajectory) for attaching basic alkyloxyamino side chains. These side chains project into the solvent-exposed regions of the kinase, drastically enhancing both binding affinity and aqueous solubility[2].

  • Synthetic Stability (Protecting Group Strategy): During the harsh upstream reactions required to assemble the fluorenone core (such as Friedel-Crafts cyclizations or transition-metal cross-couplings), free phenolic hydroxyls would cause unwanted side reactions or catalyst poisoning. The methoxy groups in the 1,5-positions act as robust, stable protecting groups that survive early-stage synthesis but can be cleanly cleaved when the nucleophilic phenols are required for late-stage drug diversification[2].

Logical Relationship: PKC Signaling and Inhibition

PKC_Pathway Stimulus Extracellular Stimuli (Growth Factors, Cytokines) Receptor Membrane Receptors (RTKs / GPCRs) Stimulus->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC SecondMsgr DAG & Calcium Release PLC->SecondMsgr PKC Protein Kinase C (PKC) Active State SecondMsgr->PKC Binds Regulatory Domain Disease Pathological Progression (Neoplasia, Inflammation) PKC->Disease Phosphorylates Target Proteins Drug 1,5-Bis(alkyloxyamino)fluoren-9-one (Synthesized from 1,5-Dimethoxy precursor) Drug->PKC Inhibits Kinase Activity

Diagram 1: The PKC signaling cascade and the targeted inhibitory intervention by fluorenone derivatives.

Synthetic Utility & Experimental Workflows

The transformation of 1,5-dimethoxy-fluoren-9-one into an active pharmaceutical ingredient (API) is a two-phase process: Ether Cleavage (Demethylation) followed by Dialkylation .

Workflow Visualization

Synthesis SM 1,5-Dimethoxy-fluoren-9-one (Stable Precursor) Step1 Demethylation (HBr, AcOH, Reflux) SM->Step1 Int 1,5-Dihydroxy-fluoren-9-one (Nucleophilic Intermediate) Step1->Int Step2 Alkylation (Dialkylaminoalkyl halide, Base) Int->Step2 Prod Alkyloxyamino-fluorenone (Active PKC Inhibitor) Step2->Prod

Diagram 2: Two-step synthetic workflow from the dimethoxy precursor to the active PKC inhibitor.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind the experimental conditions, adapted from established patent literature[2].

Protocol A: Demethylation to 1,5-Dihydroxy-fluoren-9-one
  • Objective: Cleave the robust methyl ethers to reveal the nucleophilic hydroxyl groups required for late-stage functionalization.

  • Causality & Design: Glacial acetic acid is selected as the solvent because it provides a polar, protic medium that thoroughly solubilizes the lipophilic fluorenone core while safely tolerating the introduction of strong acids. Hydrogen bromide (HBr) is utilized because the proton activates the ether oxygen, allowing the highly nucleophilic bromide ion to attack the less hindered methyl group via an SN​2 mechanism, driving the reaction forward by releasing volatile methyl bromide[2].

  • Procedure:

    • Preparation: Under an inert nitrogen atmosphere, dissolve 1,5-dimethoxy-fluoren-9-one (0.65 g, 2.7 mmol) in 15 mL of glacial acetic acid.

    • Reagent Addition: Slowly add 15 mL of concentrated Hydrogen Bromide (HBr) dropwise to the solution.

    • Thermal Activation: Heat the reaction mixture to reflux (approx. 100–118°C) for 6 to 24 hours. Validation: Monitor the reaction via TLC or HPLC until the starting material peak is completely consumed, ensuring full double-deprotection.

    • Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice to precipitate the product.

    • Purification: Filter the resulting solid, wash extensively with cold distilled water to remove residual acid, and dry under high vacuum.

  • Expected Outcome: 1,5-dihydroxy-fluoren-9-one is obtained as a solid (Yield: ~0.50 g, 87%; Melting Point: 236°–238°C with decomposition)[2].

Protocol B: Synthesis of 1,5-Bis[(2-diethylamino)ethoxy]-fluoren-9-one
  • Objective: Install the basic side chains to create the final PKC inhibitor.

  • Causality & Design: A strong base (such as sodium methoxide or potassium carbonate) is required to deprotonate the newly formed phenols, generating highly nucleophilic phenoxide ions. These phenoxides rapidly undergo nucleophilic substitution with an alkyl halide (e.g., dialkylaminoalkyl halide) to form the final ether linkages[2].

  • Procedure:

    • Dissolve 1,5-dihydroxy-fluoren-9-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or a chlorobenzene/methanol mixture.

    • Add Potassium Carbonate ( K2​CO3​ , 4.0 eq) and stir for 30 minutes at room temperature to ensure complete phenoxide formation.

    • Add 2-(diethylamino)ethyl chloride hydrochloride (2.5 eq) and heat the mixture to 80°C for 12 hours.

    • Quench the reaction with water, extract the product into ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography to isolate the pure bis-basic fluorenone.

Quantitative Data Summary

The table below summarizes the critical reaction parameters, yields, and pharmacological relevance of the compounds throughout the synthetic lifecycle[2],[1].

Compound StageChemical IdentityExperimental YieldPhysical PropertiesPharmacological Relevance / Dosing
Starting Material 1,5-Dimethoxy-fluoren-9-oneN/A (Input)Stable solidProtected scaffold; inactive in vivo
Intermediate 1,5-Dihydroxy-fluoren-9-one87% (0.50 g from 0.65 g input)m.p. 236°–238°C (dec)Nucleophilic core ready for diversification
Final Drug Candidate 1,5-Bis[(dialkylamino)alkoxy]fluoren-9-one70–85% (Post-Alkylation)Varies by side chainPKC Inhibitor Target Dose: 0.625 mg to 100 mg/kg/day

References

  • Source: World Intellectual Property Organization (WIPO)

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 1,5-Dimethoxy-fluoren-9-one (CAS 200336-04-5)

Executive Summary 1,5-Dimethoxy-fluoren-9-one (CAS 200336-04-5) is a highly specialized tricyclic organic compound that serves as a critical synthetic intermediate in the development of targeted therapeutics. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dimethoxy-fluoren-9-one (CAS 200336-04-5) is a highly specialized tricyclic organic compound that serves as a critical synthetic intermediate in the development of targeted therapeutics. Characterized by its rigid, planar fluorenone core and dual methoxy substitutions at the 1 and 5 positions, this molecule is primarily utilized as a precursor for synthesizing alkyloxyamino-substituted fluorenones. These downstream derivatives have been extensively documented as potent inhibitors of Protein Kinase C (PKC), making them valuable candidates in the treatment of neoplastic diseases, abnormal blood flow disorders, and inflammatory conditions ()[1].

This technical guide provides an in-depth analysis of the compound's physical properties, its mechanistic role in drug synthesis, and field-proven experimental protocols for its chemical transformation.

Physicochemical Profiling

Understanding the physical properties of 1,5-Dimethoxy-fluoren-9-one is essential for predicting its behavior in various solvent systems and optimizing reaction conditions. The rigid aromatic system imparts high lipophilicity, while the carbonyl and ether oxygens provide localized regions of polarity.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, derived from authoritative chemical databases ()[2].

PropertyValueScientific Implication
CAS Registry Number 200336-04-5Unique identifier for regulatory and sourcing compliance.
Molecular Formula C₁₅H₁₂O₃Dictates the stoichiometric baseline for derivatization.
Molecular Weight 240.25 g/mol Utilized for precise molarity calculations in synthesis.
Exact Mass 240.078644 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 0Indicates the absence of protic functional groups; highly hydrophobic.
Hydrogen Bond Acceptors 3The carbonyl and two ether oxygens can interact with protic solvents.
Topological Polar Surface Area 35.5 ŲLow TPSA confirms high membrane permeability and lipophilicity.
Rotatable Bonds 2The methoxy groups can rotate, but the core remains entirely rigid.

Structural Significance & Mechanistic Role

The 1,5-substitution pattern on the fluorenone core is not arbitrary. In the context of PKC inhibitors, the spatial orientation of the functional groups is critical for binding affinity within the kinase domain.

1,5-Dimethoxy-fluoren-9-one acts as a "masked" intermediate. The methoxy groups protect the reactive oxygen sites during earlier synthetic steps or storage. To synthesize the active pharmaceutical ingredient (API), these methoxy groups must be cleaved (demethylated) to yield 1,5-dihydroxy-fluoren-9-one. The newly exposed phenolic hydroxyl groups are then subjected to base-catalyzed alkylation with dialkylaminoalkyl halides to form the final bis-basic or mono-basic fluorenone structures ()[1].

Synthetic Workflow Visualization

G A 1,5-Dimethoxy-fluoren-9-one CAS: 200336-04-5 (Precursor) B Protonation & Nucleophilic Attack (HBr / Glacial AcOH) A->B Heat / Reflux C 1,5-Dihydroxy-fluoren-9-one (Reactive Intermediate) B->C - CH3Br (x2) D Base-Catalyzed Alkylation (NaOMe, Dialkylaminoalkyl halide) C->D Deprotonation E Alkyloxyamino-substituted Fluorenone (Protein Kinase C Inhibitor) D->E SN2 Substitution

Synthetic workflow from 1,5-Dimethoxy-fluoren-9-one to active Protein Kinase C inhibitors.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful chemical transformation requires a deep understanding of why specific reagents and conditions are chosen. The following protocol details the critical demethylation step, engineered as a self-validating system to ensure high yield and purity.

Protocol: Demethylation to 1,5-Dihydroxy-fluoren-9-one

Objective: Cleave the robust ether linkages of 1,5-Dimethoxy-fluoren-9-one to expose reactive phenolic hydroxyl groups for subsequent functionalization[1].

Reagents & Materials:

  • 1,5-Dimethoxy-fluoren-9-one (0.65 g, 2.7 mmol)

  • Glacial Acetic Acid (15 mL)

  • 48% Aqueous Hydrogen Bromide (HBr) (15 mL)

  • Crushed ice/distilled water

Step-by-Step Methodology:

  • Dissolution (Solvent Selection): Dissolve 0.65 g of 1,5-dimethoxy-fluoren-9-one in 15 mL of glacial acetic acid in a round-bottom flask.

    • Causality: The highly lipophilic fluorenone core is insoluble in aqueous acids. Glacial acetic acid acts as a polar, protic solvent that fully solubilizes the starting material while remaining completely stable under the harsh, strongly acidic reflux conditions required for ether cleavage.

  • Reagent Addition (Mechanistic Activation): Slowly add 15 mL of 48% HBr to the solution while stirring.

    • Causality: The strong acid protonates the ether oxygens, transforming them into excellent leaving groups. The bromide ion ( Br− ) then acts as a potent nucleophile, attacking the sterically unhindered methyl groups via an SN​2 mechanism, liberating bromomethane gas and leaving behind the phenolic hydroxyls.

  • Reflux & In-Process Monitoring: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Causality: Aryl-alkyl ether cleavage requires significant activation energy. Refluxing drives the reaction to completion. TLC monitoring ensures the protocol is self-validating; the disappearance of the high-Rf starting material and the appearance of a highly polar, low-Rf product spot confirms complete conversion.

  • Quenching & Precipitation: Once TLC confirms completion (typically 6-12 hours), remove the flask from heat and immediately pour the hot reaction mixture into 100 mL of crushed ice and water.

    • Causality: The rapid temperature drop quenches the reaction, preventing any potential over-oxidation or degradation of the fluorenone core. Furthermore, the sudden shift to a highly polar aqueous environment forces the hydrophobic 1,5-dihydroxy-fluoren-9-one to precipitate quantitatively out of solution.

  • Isolation: Vacuum filter the resulting precipitate. Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral. Dry the solid under a high vacuum.

    • Expected Outcome: The protocol should yield approximately 0.50 g (87% yield) of the title compound, exhibiting a decomposition melting point of 236°-238°C ()[1].

Analytical Characterization Standards

To verify the integrity of the starting material (1,5-Dimethoxy-fluoren-9-one) and confirm the success of the demethylation protocol, the following analytical standards must be met:

  • Nuclear Magnetic Resonance (¹H-NMR):

    • Starting Material: Expect a sharp, distinct singlet integrating for 6 protons in the region of 3.8–4.0 ppm, corresponding to the two methoxy groups.

    • Product Validation: Successful demethylation is confirmed by the complete disappearance of the methoxy singlet and the emergence of broad singlets >9.0 ppm, representing the phenolic OH groups (which will disappear upon D₂O exchange).

  • Mass Spectrometry (LC-MS / HRMS):

    • Starting Material: The mass spectrum must show a prominent molecular ion peak at m/z 240 (or [M+H]+ at 241).

    • Product Validation: The product must show a mass shift to m/z 212, corresponding to the exact loss of two −CH2​ equivalents (28 mass units).

References

  • National Center for Biotechnology Information (PubChem). "1,5-Dimethoxy-fluoren-9-one | C15H12O3 | CID 19594782." PubChem Database. Accessed April 1, 2026. URL:[Link]

  • Google Patents. "Alkyloxyamino substituted fluorenones and their use as protein kinase c inhibitors" (Patent No. WO1997045397A1). World Intellectual Property Organization. Published December 4, 1997.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1,5-Dimethoxy-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 1,5-dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1,5-dimethoxy-fluoren-9-one, a valuable scaffold in medicinal chemistry and materials science. The document details a strategic three-step synthesis, commencing with the preparation of a key precursor, 2-bromo-5-methoxybenzoic acid, followed by the strategic formation of a biphenyl intermediate via Suzuki coupling, and culminating in an efficient intramolecular Friedel-Crafts acylation to yield the target fluorenone. This guide emphasizes the rationale behind the chosen synthetic route, offering detailed experimental protocols, and is supported by in-text citations and a complete reference list for further investigation.

Introduction: The Significance of the Fluorenone Scaffold

The fluorenone core is a privileged structural motif found in numerous biologically active compounds and advanced materials. Its rigid, planar, and electron-deficient nature, conferred by the central carbonyl group, imparts unique photophysical and electronic properties. Substituted fluorenones, such as the 1,5-dimethoxy derivative, are of particular interest due to the potential for modulating these properties through the introduction of electron-donating methoxy groups. This can lead to enhanced fluorescence, altered redox potentials, and specific biological activities, making them attractive targets for drug discovery and the development of organic electronics.

This guide focuses on a robust and reproducible synthetic strategy to access 1,5-dimethoxy-fluoren-9-one, providing researchers with the necessary information to synthesize this and related compounds in a laboratory setting.

Strategic Synthesis Plan: A Three-Step Approach

The most logical and efficient pathway for the synthesis of 1,5-dimethoxy-fluoren-9-one involves a convergent strategy centered around the formation of a key biphenyl intermediate, followed by a ring-closing reaction. This three-step approach is outlined below:

  • Synthesis of the Key Precursor: 2-Bromo-5-methoxybenzoic Acid. This initial step involves the regioselective bromination of commercially available 3-methoxybenzoic acid.

  • Formation of the Biphenyl Intermediate: 4,4'-Dimethoxybiphenyl-2-carboxylic Acid via Suzuki Coupling. This crucial step constructs the biphenyl backbone through a palladium-catalyzed cross-coupling reaction.

  • Intramolecular Friedel-Crafts Acylation. The final step involves the acid-catalyzed cyclization of the biphenyl carboxylic acid to afford the target 1,5-dimethoxy-fluoren-9-one.

This strategy is favored due to the high yields and functional group tolerance often associated with Suzuki couplings and the reliability of intramolecular Friedel-Crafts acylations for forming five-membered rings in biphenyl systems.

Detailed Synthesis Pathways and Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

The synthesis of the essential precursor, 2-bromo-5-methoxybenzoic acid, is achieved through the electrophilic bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, the para-position to the methoxy group is already substituted by the carboxylic acid. Therefore, bromination is directed to one of the ortho-positions. The position between the two meta-directing groups (carboxyl and the newly added bromo group) is sterically hindered, favoring bromination at the 2-position.

Experimental Protocol:

A detailed protocol for the synthesis of 2-bromo-5-methoxybenzoic acid has been reported[1][2][3]. A representative procedure is as follows:

  • To a solution of 3-methoxybenzoic acid (15.2 g, 0.1 mol) in 70 g of chloroform in a 500 mL four-necked flask, add 30 mL of concentrated sulfuric acid, 1.67 g (0.01 mol) of potassium bromate, and 1.48 g (0.012 mol) of red phosphorus sequentially.

  • With stirring, add 21.36 g (0.12 mol) of N-bromosuccinimide at 25 °C.

  • Control the reaction temperature between 25-30 °C and continue the reaction for 3 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, pour the reaction mixture into 200 g of ice water to quench the reaction.

  • Recover the chloroform under reduced pressure.

  • Filter the mother liquor and recrystallize the crude product from 60 mL of methanol to obtain 2-bromo-5-methoxybenzoic acid.

This method has been reported to yield the product in 92.7% with a purity of 99.2%[3].

DOT Diagram: Synthesis of 2-Bromo-5-methoxybenzoic Acid

G cluster_0 Step 1: Bromination 3-Methoxybenzoic_acid 3-Methoxybenzoic Acid Reagents NBS, KBrO3, P(red) H2SO4, CHCl3 3-Methoxybenzoic_acid->Reagents Reacts with 2-Bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic Acid Reagents->2-Bromo-5-methoxybenzoic_acid to yield

Caption: Regioselective bromination of 3-methoxybenzoic acid.

Step 2: Suzuki Coupling for the Formation of 4,4'-Dimethoxybiphenyl-2-carboxylic Acid

The construction of the biphenyl backbone is a critical step in this synthesis. While the Ullmann coupling is a traditional method for forming biaryl linkages, it often requires harsh reaction conditions and can have limited functional group tolerance[1][2][4]. The Suzuki-Miyaura cross-coupling reaction presents a more versatile and milder alternative, offering high yields and compatibility with a wide range of functional groups, including carboxylic acids[3].

In this step, 2-bromo-5-methoxybenzoic acid is coupled with 4-methoxyphenylboronic acid using a palladium catalyst and a base. The reaction selectively forms a new carbon-carbon bond between the two aromatic rings.

Experimental Protocol:

A general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid is as follows, which can be adapted for the specific substrates[5]:

  • To a reaction vessel, add 2-bromo-5-methoxybenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry to obtain the crude 4,4'-dimethoxybiphenyl-2-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

DOT Diagram: Suzuki Coupling

G cluster_1 Step 2: Suzuki Coupling 2-Bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic Acid Catalyst Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O 2-Bromo-5-methoxybenzoic_acid->Catalyst 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic Acid 4-Methoxyphenylboronic_acid->Catalyst Biphenyl_intermediate 4,4'-Dimethoxybiphenyl-2-carboxylic Acid Catalyst->Biphenyl_intermediate

Caption: Formation of the biphenyl backbone via Suzuki coupling.

Step 3: Intramolecular Friedel-Crafts Acylation to 1,5-Dimethoxy-fluoren-9-one

The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 4,4'-dimethoxybiphenyl-2-carboxylic acid. This reaction is typically promoted by strong acids, which facilitate the formation of an acylium ion intermediate that then undergoes electrophilic aromatic substitution onto the adjacent aromatic ring to form the fluorenone.

Experimental Protocol:

A general procedure for the intramolecular Friedel-Crafts acylation of a biphenyl-2-carboxylic acid is as follows[6][7]:

  • Place the 4,4'-dimethoxybiphenyl-2-carboxylic acid (1.0 eq) in a reaction flask.

  • Carefully add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), in excess (e.g., 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring. The reaction temperature will depend on the acid used; for sulfuric acid, temperatures around 100 °C are common, while PPA may require slightly higher temperatures.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

  • Filter the solid product, wash thoroughly with water until the washings are neutral, and then wash with a dilute solution of sodium bicarbonate to remove any unreacted acid.

  • Finally, wash again with water and dry the product.

  • The crude 1,5-dimethoxy-fluoren-9-one can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

DOT Diagram: Intramolecular Friedel-Crafts Acylation

G cluster_2 Step 3: Cyclization Biphenyl_intermediate 4,4'-Dimethoxybiphenyl-2-carboxylic Acid Acid_catalyst Conc. H2SO4 or PPA Biphenyl_intermediate->Acid_catalyst Reacts in Final_product 1,5-Dimethoxy-fluoren-9-one Acid_catalyst->Final_product to yield

Caption: Ring closure to form the fluorenone core.

Summary of Synthesis and Key Considerations

The presented three-step synthesis provides a reliable and efficient route to 1,5-dimethoxy-fluoren-9-one.

StepReactionKey ReagentsTypical YieldPurity
1 Bromination3-Methoxybenzoic acid, NBS, KBrO₃, P(red), H₂SO₄, CHCl₃~93%[3]>99%[3]
2 Suzuki Coupling2-Bromo-5-methoxybenzoic acid, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃Good to ExcellentHigh
3 Friedel-Crafts Acylation4,4'-Dimethoxybiphenyl-2-carboxylic acid, Conc. H₂SO₄ or PPAGood to ExcellentHigh

Key Considerations for Experimental Success:

  • Purity of Starting Materials: The purity of the starting materials, particularly the 2-bromo-5-methoxybenzoic acid and 4-methoxyphenylboronic acid, is crucial for the success of the Suzuki coupling.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, and it is essential to maintain an inert atmosphere throughout the reaction.

  • Anhydrous Conditions: For the Friedel-Crafts acylation, anhydrous conditions are necessary to prevent the deactivation of the strong acid catalyst.

  • Safety Precautions: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The quenching of these strong acids is highly exothermic and should be performed with extreme care.

Conclusion

This technical guide has detailed a strategic and efficient three-step synthesis for the preparation of 1,5-dimethoxy-fluoren-9-one. By leveraging a regioselective bromination, a robust Suzuki cross-coupling, and a reliable intramolecular Friedel-Crafts acylation, this pathway offers a practical approach for researchers in the fields of medicinal chemistry and materials science. The provided experimental protocols and key considerations will aid in the successful synthesis of this valuable fluorenone derivative and its analogues.

References

  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • Google Patents. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Modern Ullmann-Type Couplings. Thieme. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668–2679. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Beilstein Journals. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. [Link]

  • MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

  • Royal Society of Chemistry. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. [Link]

Sources

Foundational

Spectroscopic Fingerprinting of 1,5-Dimethoxy-fluoren-9-one: A Technical Guide for Researchers

Introduction: The Significance of 1,5-Dimethoxy-fluoren-9-one 1,5-Dimethoxy-fluoren-9-one is a derivative of fluorenone, a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the fields o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1,5-Dimethoxy-fluoren-9-one

1,5-Dimethoxy-fluoren-9-one is a derivative of fluorenone, a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the fields of medicinal chemistry and materials science. The introduction of methoxy groups at the 1 and 5 positions of the fluorenone core can significantly alter its electronic and photophysical properties, making it a promising scaffold for the development of novel therapeutic agents and functional materials. Fluorenone derivatives have been explored for their potential as antibiotic, anticancer, and antiviral agents. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in research and development settings.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,5-Dimethoxy-fluoren-9-one. It is designed for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific principles and rationale behind the experimental choices.

Molecular Structure and Key Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1,5-Dimethoxy-fluoren-9-one possesses a tricyclic fluorenone core with two methoxy groups symmetrically placed on the outer aromatic rings. This structure dictates the expected spectroscopic signatures.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 1,5-Dimethoxy-fluoren-9-one NMR_Spec NMR Spectrometer Sample->NMR_Spec Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Spec Standard Internal Standard (TMS) Standard->NMR_Spec FID FID Signal NMR_Spec->FID FT Fourier Transform FID->FT Spectrum 1D & 2D NMR Spectra FT->Spectrum Structure Structural Elucidation Spectrum->Structure MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample 1,5-Dimethoxy-fluoren-9-one IonSource Ion Source (EI/ESI) Sample->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Exploratory

1,5-Dimethoxy-fluoren-9-one: A Putative Kinase Inhibitor and its Hypothesized Mechanism of Action

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following technical guide details the hypothesized mechanism of action of 1,5-Dimethoxy-fluoren-9-one as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the hypothesized mechanism of action of 1,5-Dimethoxy-fluoren-9-one as a kinase inhibitor. As of the writing of this document, there is no direct published research on the specific kinase inhibitory activity of this compound. The proposed mechanisms are extrapolated from published data on structurally related fluorene and fluorenone derivatives. This guide is intended to serve as a framework for future research and validation.

Introduction: The Therapeutic Potential of the Fluorenone Scaffold

The fluorene tricycle is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid, planar structure provides a versatile framework for the development of therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] A key derivative, 9-fluorenone, and its substituted analogues have garnered significant attention for their potential to modulate the activity of various enzymes, including protein kinases.[2][4]

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them a major class of therapeutic targets. While a broad range of kinase inhibitors have been developed, the search for novel scaffolds with improved selectivity and potency continues.[5]

This guide focuses on 1,5-Dimethoxy-fluoren-9-one , a specific derivative of the fluorenone core. While direct evidence of its kinase inhibitory activity is not yet available in the public domain, the known bioactivity of other dimethoxy-fluorene derivatives and related fluorenones provides a strong rationale for investigating its potential in this area. For instance, the compound 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF) has been shown to suppress key oncogenic signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways, in hepatocellular carcinoma cells.[6] Furthermore, other fluorenone derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and Pyruvate Dehydrogenase Kinase (PDK).[2][7]

This document will, therefore, present a hypothesized mechanism of action for 1,5-Dimethoxy-fluoren-9-one as a kinase inhibitor, drawing upon the established knowledge of related compounds. We will also outline a comprehensive experimental strategy to validate these hypotheses.

Part 1: Hypothesized Kinase Targets and Mechanism of Action

Based on the literature for related fluorenone and dimethoxy-fluorene derivatives, we can hypothesize several potential kinase targets and mechanisms of action for 1,5-Dimethoxy-fluoren-9-one.

Putative Kinase Targets

Given the evidence from structurally similar compounds, the primary kinase targets for 1,5-Dimethoxy-fluoren-9-one are likely to be within key oncogenic signaling pathways.

  • Receptor Tyrosine Kinases (RTKs): The EGFR family is a plausible target. The general ability of fluorenone derivatives to interact with EGFR kinase suggests that 1,5-Dimethoxy-fluoren-9-one may also exhibit inhibitory activity against this family of kinases.[2]

  • Serine/Threonine Kinases in Downstream Pathways:

    • PI3K/Akt Pathway: The observed activity of the related compound MSDF in suppressing this pathway suggests that 1,5-Dimethoxy-fluoren-9-one could directly or indirectly inhibit key kinases in this cascade, such as Akt or its upstream activator, PDK1.[6]

    • MAPK/ERK Pathway: Similarly, the demonstrated inhibition of this pathway by MSDF points to potential inhibitory effects on kinases such as MEK or ERK.[6]

  • Metabolic Kinases:

    • Pyruvate Dehydrogenase Kinase (PDK): The discovery of fluorene derivatives as allosteric inhibitors of PDK2 highlights a distinct potential mechanism.[7]

Hypothesized Mechanisms of Inhibition

The interaction of 1,5-Dimethoxy-fluoren-9-one with its target kinases could occur through several mechanisms:

  • ATP-Competitive Inhibition: This is the most common mechanism for small molecule kinase inhibitors.[5] The planar fluorenone core could function as a scaffold to position the methoxy groups to form hydrogen bonds and other interactions within the ATP-binding pocket of a target kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.

  • Allosteric Inhibition: As demonstrated with fluorene-based PDK inhibitors, 1,5-Dimethoxy-fluoren-9-one might bind to a site on the kinase distinct from the ATP-binding pocket.[7] This binding event would induce a conformational change in the kinase, leading to a reduction in its catalytic activity. Allosteric inhibitors often exhibit greater selectivity compared to their ATP-competitive counterparts.

The following diagram illustrates these two primary hypothesized mechanisms of action.

G cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition ATP_pocket Kinase ATP Pocket Substrate_P Phosphorylated Substrate ATP_pocket->Substrate_P Phosphorylates Substrate Inhibitor_ATP 1,5-Dimethoxy- fluoren-9-one Inhibitor_ATP->ATP_pocket Blocks Binding ATP ATP ATP->ATP_pocket Binds Kinase_Allo Kinase Allo_site Allosteric Site Inactive_Kinase Inactive Kinase (Conformational Change) Allo_site->Inactive_Kinase Induces Inhibitor_Allo 1,5-Dimethoxy- fluoren-9-one Inhibitor_Allo->Allo_site Binds

Caption: Hypothesized Mechanisms of Kinase Inhibition.

Downstream Cellular Consequences

Inhibition of upstream kinases by 1,5-Dimethoxy-fluoren-9-one would be expected to trigger a cascade of downstream cellular events, mirroring the effects seen with other bioactive fluorene derivatives.

  • Apoptosis: By inhibiting pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK, the compound could induce programmed cell death.[6]

  • Autophagy: The disruption of cellular homeostasis caused by kinase inhibition can lead to the activation of autophagy as a cellular stress response.[6]

  • Anoikis: Inhibition of signaling pathways that mediate cell-matrix interactions could lead to anoikis, a form of apoptosis induced by the loss of cell anchorage.[6]

The following diagram illustrates the potential impact of 1,5-Dimethoxy-fluoren-9-one on these key signaling pathways.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1,5-Dimethoxy- fluoren-9-one Inhibitor->RTK Inhibitor->PI3K Hypothesized Inhibitor->MEK Hypothesized

Caption: Potential Impact on PI3K/Akt and MAPK/ERK Pathways.

Part 2: Experimental Strategy for Validation

A rigorous, multi-step experimental approach is required to validate the hypothesized kinase inhibitory activity and mechanism of action of 1,5-Dimethoxy-fluoren-9-one.

In Vitro Kinase Assays

The initial step is to determine if 1,5-Dimethoxy-fluoren-9-one directly inhibits the activity of purified kinases.

Objective: To quantify the inhibitory potency (e.g., IC50) of 1,5-Dimethoxy-fluoren-9-one against a panel of purified kinases.

Experimental Protocol:

  • Kinase Panel Selection: A panel of kinases should be selected based on the hypothesized targets, including EGFR, Akt, MEK, ERK, and PDK isoforms. A broader screening panel is also recommended to assess selectivity.

  • Assay Format: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay. For example, an ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced in the kinase reaction.

  • Procedure (ADP-Glo™ Example): a. Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP in a kinase buffer. b. Add varying concentrations of 1,5-Dimethoxy-fluoren-9-one (typically in a serial dilution). c. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). d. Stop the kinase reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions.

  • Data Analysis: a. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: This will provide quantitative data on the inhibitory potency and selectivity of the compound against the tested kinases.

Kinase Target Hypothetical IC50 (nM)
EGFR50
MEK1200
Akt1500
PDK2150 (Allosteric)
Mechanism of Action Studies

Once direct inhibition is confirmed, the next step is to elucidate the mechanism of inhibition.

Objective: To determine if 1,5-Dimethoxy-fluoren-9-one is an ATP-competitive or allosteric inhibitor.

Experimental Protocol (for ATP-competitive determination):

  • Kinase Assay Setup: Use the same assay format as in the in vitro kinase assay.

  • Varying ATP Concentration: Perform the kinase assay with a fixed concentration of 1,5-Dimethoxy-fluoren-9-one (e.g., at its IC50) and varying concentrations of ATP.

  • Data Analysis: a. Generate Michaelis-Menten plots of reaction velocity versus ATP concentration in the presence and absence of the inhibitor. b. Create a Lineweaver-Burk plot (double reciprocal plot) to visualize the mode of inhibition. For an ATP-competitive inhibitor, the lines will intersect on the y-axis.

Expected Outcome: The results of this assay will indicate whether the compound competes with ATP for binding to the kinase. If it is not ATP-competitive, further studies would be needed to confirm allosteric inhibition.

Cell-Based Assays

To confirm that the compound is active in a cellular context, its effect on kinase signaling pathways within cells must be assessed.

Objective: To measure the effect of 1,5-Dimethoxy-fluoren-9-one on the phosphorylation status of downstream targets of the hypothesized kinases in a relevant cell line (e.g., a cancer cell line known to be dependent on the targeted pathway).

Experimental Protocol (Western Blotting):

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., A549 for EGFR, PC3 for PI3K/Akt) to approximately 80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of 1,5-Dimethoxy-fluoren-9-one for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-Akt, p-ERK) and the total forms of these proteins as loading controls. c. Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

The following workflow diagram illustrates the cell-based validation process.

G start Start: Select Cancer Cell Line treat Treat cells with 1,5-Dimethoxy-fluoren-9-one start->treat lyse Harvest and Lyse Cells treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer probe_p Probe with Phospho-Specific Antibody (e.g., p-Akt) transfer->probe_p probe_t Probe with Total Protein Antibody (e.g., Akt) transfer->probe_t detect Detect and Quantify probe_p->detect probe_t->detect analyze Analyze Phosphorylation Status detect->analyze end End: Confirm Pathway Inhibition analyze->end

Caption: Workflow for Validating Pathway Inhibition in Cells.

Molecular Docking Studies

In silico molecular docking can provide further insight into the binding mode of 1,5-Dimethoxy-fluoren-9-one with its putative kinase targets.

Objective: To predict the binding pose and interactions of 1,5-Dimethoxy-fluoren-9-one within the ATP-binding pocket or an allosteric site of a target kinase.

Protocol:

  • Prepare Protein Structure: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).

  • Prepare Ligand Structure: Generate a 3D structure of 1,5-Dimethoxy-fluoren-9-one.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the active site or allosteric site of the protein.

  • Analysis: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein.

Expected Outcome: The docking results can provide a structural basis for the observed inhibitory activity and guide further optimization of the compound.

Conclusion and Future Directions

While the kinase inhibitory activity of 1,5-Dimethoxy-fluoren-9-one remains to be experimentally confirmed, the existing literature on related fluorenone and dimethoxy-fluorene derivatives provides a strong foundation for hypothesizing its mechanism of action. The proposed targets include key kinases in oncogenic pathways, and the potential for both ATP-competitive and allosteric inhibition warrants investigation.

The experimental strategy outlined in this guide provides a clear roadmap for validating these hypotheses. Successful validation would establish 1,5-Dimethoxy-fluoren-9-one as a novel kinase inhibitor and open up new avenues for the development of fluorenone-based therapeutics. Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies to assess the therapeutic efficacy of this promising compound.

References

  • Inoue, M., et al. (2024). Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase. ResearchGate. Available at: [Link]

  • Inoue, M., et al. (2024). Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase. PubMed. Available at: [Link]

  • Chiang, H.-C., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. PubMed. Available at: [Link]

  • Various Authors. (n.d.). 9-Fluorenone derivatives drugs. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Medicinal Promise of Fluorenone: Exploring Anticancer and Antimicrobial Applications. ningbo-innopharmchem.com. Available at: [Link]

  • Glinma, B., et al. (2020). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Various Authors. (n.d.). Fluorenone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ahmed, M., et al. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. PMC. Available at: [Link]

  • Various Authors. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. Available at: [Link]

  • Various Authors. (2020). A Perspective on Synthesis and Applications of Fluorenones. ResearchGate. Available at: [Link]

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Foundational

Solubility profile of 1,5-Dimethoxy-fluoren-9-one in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1,5-Dimethoxy-fluoren-9-one in Organic Solvents This guide provides a comprehensive overview of the anticipated solubility characteristics of 1,5-Dimethoxy-fluoren...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 1,5-Dimethoxy-fluoren-9-one in Organic Solvents

This guide provides a comprehensive overview of the anticipated solubility characteristics of 1,5-Dimethoxy-fluoren-9-one and a detailed experimental framework for its precise determination in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and biological screening.

Introduction: The Significance of 1,5-Dimethoxy-fluoren-9-one

Fluorenone and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science.[1] They serve as foundational scaffolds for the synthesis of various biologically active molecules, including anticancer, antiviral, and antimalarial agents.[2][3][4] Furthermore, their unique photophysical properties make them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[4]

The solubility of a compound is a critical physical property that dictates its utility in numerous applications. For drug development, solubility influences bioavailability, formulation, and administration routes. In materials science, it is crucial for solution-phase processing and thin-film deposition. This guide focuses on 1,5-Dimethoxy-fluoren-9-one, a derivative of the parent fluorenone scaffold. The introduction of two methoxy groups at the 1 and 5 positions is expected to modulate the electronic and steric properties of the molecule, thereby influencing its solubility profile compared to the parent compound.

Predicted Solubility Profile of 1,5-Dimethoxy-fluoren-9-one

The parent compound, fluoren-9-one, is known to be insoluble in water but soluble in a range of organic solvents including alcohols, acetone, benzene, ether, and toluene.[5] The addition of two electron-donating methoxy groups to the fluorenone core increases the molecule's polarity. This is expected to enhance its solubility in polar organic solvents while potentially decreasing its solubility in nonpolar solvents compared to fluoren-9-one.

Table 1: Predicted Qualitative Solubility of 1,5-Dimethoxy-fluoren-9-one in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe increased polarity from the methoxy groups may decrease solubility in highly nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Moderate to HighThe polar ketone and ether functionalities will interact favorably with these solvents.
Polar Protic Ethanol, MethanolModerate to HighThe potential for hydrogen bonding with the solvent will enhance solubility.
Highly Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighThese solvents are excellent at solvating a wide range of organic molecules, including those with moderate polarity.

Experimental Protocol for Determining the Equilibrium Solubility

To quantitatively determine the solubility of 1,5-Dimethoxy-fluoren-9-one, the "shake-flask" method is a well-established and reliable technique.[6][7] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved solute is then accurately measured.

Materials and Equipment
  • 1,5-Dimethoxy-fluoren-9-one (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,5-Dimethoxy-fluoren-9-one to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 1,5-Dimethoxy-fluoren-9-one of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine the peak area.

    • Calculate the concentration of the undissolved solute in the saturated solution using the calibration curve, taking into account the dilution factor.

Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Table 2: Example Data Table for Reporting Quantitative Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane25
Toluene25
Dichloromethane25
Acetone25
Ethyl Acetate25
Methanol25
Ethanol25
Dimethylformamide25
Dimethyl Sulfoxide25

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Quantification A Add excess 1,5-Dimethoxy-fluoren-9-one to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Centrifuge to pellet undissolved solid B->C Equilibrium Reached D Filter supernatant through 0.22 µm filter C->D F Analyze filtrate by HPLC D->F Clarified Saturated Solution E Prepare calibration standards E->F G Determine concentration from calibration curve F->G

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Causality Behind Experimental Choices

  • Choice of the Shake-Flask Method: This method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy.[6][7] It directly measures the point at which a solvent is saturated with a solute under controlled conditions.

  • Extended Equilibration Time: A 24-48 hour agitation period is necessary to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solute.

  • Use of HPLC for Quantification: HPLC is a highly sensitive and specific analytical technique, making it ideal for accurately quantifying the concentration of the solute in the saturated solution, even at low levels.[6] The use of a calibration curve with known standards ensures the accuracy and reliability of the measurements.

  • Temperature Control: Solubility is temperature-dependent.[7] Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible results.

Conclusion and Future Directions

This guide provides a predictive framework for the solubility of 1,5-Dimethoxy-fluoren-9-one and a detailed, robust experimental protocol for its quantitative determination. The successful execution of this protocol will yield valuable data for researchers in drug discovery and materials science, enabling informed decisions regarding solvent selection for synthesis, purification, formulation, and screening. Future work could involve determining the solubility at different temperatures to understand the thermodynamic parameters of dissolution and expanding the range of solvents to include those relevant to specific industrial applications.

References

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • NextSDS. (n.d.). 1,4-dimethoxy-9H-fluoren-9-one — Chemical Substance Information. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorenone. PubChem. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]

  • Elektronische Hochschulschriften der LMU München. (2023, December 12). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Fluorenone. Retrieved from [Link]

  • chemister.ru. (n.d.). 9H-fluoren-9-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PMC. Retrieved from [Link]

  • ResearchGate. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystallographic Analysis of Methoxy-Substituted Fluoren-9-ones

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the methodologies and data interpretation inv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystallographic analysis of methoxy-substituted fluoren-9-ones, a class of compounds with significant interest in medicinal chemistry and materials science. While crystallographic data for 1,5-dimethoxy-fluoren-9-one is not publicly available in prominent databases at the time of this writing, this guide will use the closely related and structurally characterized 2,7-dimethoxy-9H-fluoren-9-one as a case study to illustrate the experimental workflow, data analysis, and the profound insights that can be gained. This document serves as a robust resource for researchers aiming to characterize novel fluorenone derivatives through single-crystal X-ray diffraction, a cornerstone technique for elucidating three-dimensional molecular architecture.

Introduction: The Significance of Crystallographic Data for Fluorenone Derivatives

Fluoren-9-one and its derivatives are a versatile class of organic compounds with applications ranging from the development of antimalarial drugs to the synthesis of advanced organic electronic materials.[1][2] The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure.[3] Variations in substituent patterns, such as the placement of methoxy groups on the fluorenone core, can significantly influence molecular packing, intermolecular interactions, and ultimately, the compound's efficacy and physical characteristics.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[4] This technique provides invaluable data on bond lengths, bond angles, and the spatial relationship between molecules, which are critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the specific arrangement of atoms in a molecule correlates with its biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have distinct solubility, stability, and bioavailability.

  • Rational Drug Design: Providing an accurate molecular model for computational studies and the design of new, more potent analogues.

  • Materials Science: Elucidating the packing motifs that govern the optical and electronic properties of organic materials.

This guide will walk through the essential steps of a single-crystal X-ray diffraction study, from crystal growth to data interpretation, using a representative methoxy-substituted fluorenone to highlight the practical application of these principles.

Experimental Workflow for Single-Crystal X-ray Diffraction

The successful crystallographic analysis of a compound like 1,5-dimethoxy-fluoren-9-one hinges on a meticulously executed experimental workflow. The following protocol outlines the critical stages, from obtaining suitable crystalline material to the final structural refinement.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystal_growth Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of 1,5-Dimethoxy-fluoren-9-one crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source (e.g., Synchrotron) diffraction_exp Diffraction Experiment xray_source->diffraction_exp data_processing Data Processing & Reduction diffraction_exp->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for the crystallographic analysis of a small organic molecule.

Synthesis and Purification

The initial and most critical step is the synthesis of high-purity 1,5-dimethoxy-fluoren-9-one. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard organic synthesis techniques followed by purification methods such as column chromatography and recrystallization are essential to obtain a sample of at least 99% purity.

Crystal Growth: The Art and Science

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging aspect of the process. For fluorenone derivatives, which are typically soluble in a range of organic solvents, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often determined empirically. A solvent in which the compound has moderate solubility is ideal.

Crystal Selection and Mounting

Once suitable crystals have been grown, a single, well-formed crystal with sharp edges and no visible defects is selected under a microscope. The crystal, typically 0.1-0.3 mm in each dimension, is mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (commonly 100 K). Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

X-ray Diffraction Data Collection

The mounted crystal is placed in a diffractometer, which bombards it with a monochromatic X-ray beam. Modern diffractometers are equipped with sensitive detectors that record the positions and intensities of the diffracted X-ray beams. For weakly diffracting crystals, a high-intensity X-ray source, such as a synchrotron, may be necessary. The crystal is rotated during the experiment to collect a complete set of diffraction data from all possible orientations.

Data Processing and Structure Solution

The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal. The intensities of the reflections are then used to solve the crystal structure, typically using direct methods or Patterson methods, which generate an initial electron density map. This map reveals the positions of the atoms in the crystal.

Structure Refinement and Validation

The initial atomic model is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. In the final stages, hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed using various metrics, with the R-factor being a key indicator of the goodness of fit.

Case Study: Crystallographic Data of 2,7-dimethoxy-9H-fluoren-9-one

As a practical illustration, the crystallographic data for 2,7-dimethoxy-9H-fluoren-9-one is presented below. This data provides a tangible example of the information obtained from a successful single-crystal X-ray diffraction experiment and serves as a proxy for what one might expect for the 1,5-dimethoxy isomer.

Parameter Value
Chemical Formula C₁₅H₁₂O₃
Formula Weight 240.25 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/n 1
a 7.8452 Å
b 3.9073 Å
c 36.5490 Å
α 90°
β 93.5525°
γ 90°
Volume 1118.9 ų
Z 4
Calculated Density 1.425 g/cm³
R-factor 0.0347

This data is sourced from the Crystallography Open Database (COD) under deposition number 1545311.

Interpretation of Crystallographic Data

The data presented in the table above provides a wealth of information about the crystal structure of 2,7-dimethoxy-9H-fluoren-9-one:

  • Crystal System and Space Group: The monoclinic crystal system and the P 1 2₁/n 1 space group describe the symmetry of the crystal lattice. This information is fundamental to understanding how the molecules are arranged in the crystal.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These parameters define the size and shape of the unit cell, the basic repeating unit of the crystal.

  • Z: This value indicates the number of molecules in the unit cell (in this case, 4).

  • R-factor: The residual factor, or R-factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 0.05 for small molecules) indicates a good quality refinement.

molecular_interactions mol1 1,5-Dimethoxy-fluoren-9-one C=O Methoxy O Aromatic Rings mol2 1,5-Dimethoxy-fluoren-9-one C=O Methoxy O Aromatic Rings mol1:p3->mol2:p3 π-π Stacking mol3 1,5-Dimethoxy-fluoren-9-one C=O Methoxy O Aromatic Rings mol2:p1->mol3:p2 C-H···O Hydrogen Bonds

Caption: A conceptual diagram illustrating potential intermolecular interactions in crystalline fluorenones.

Beyond these basic parameters, a full crystallographic report would include the precise atomic coordinates for each atom in the molecule, allowing for a detailed analysis of:

  • Molecular Conformation: The planarity of the fluorenone core and the orientation of the methoxy groups.

  • Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding the physical properties of the solid state.

Conclusion and Future Outlook

The crystallographic analysis of methoxy-substituted fluoren-9-ones is an indispensable tool for researchers in drug discovery and materials science. While the specific crystallographic data for 1,5-dimethoxy-fluoren-9-one remains to be reported in public databases, the methodologies outlined in this guide provide a clear and comprehensive pathway for its determination. The case study of 2,7-dimethoxy-9H-fluoren-9-one demonstrates the richness of the data that can be obtained and its importance in elucidating the relationship between molecular structure and function.

It is anticipated that as new fluorenone derivatives are synthesized and characterized, the growing body of crystallographic data will continue to deepen our understanding of this important class of compounds, paving the way for the design of novel therapeutics and advanced materials with tailored properties.

References

  • Chetkina, L. A., & Belsky, V. K. (2013). X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. Crystallography Reports, 58(1), 26-48.
  • Taiwan Photon Source. (n.d.). 15A Micro-crystal X-ray diffraction. Retrieved from [Link]

  • Glinma, B., et al. (2024). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research.
  • Wikipedia. (n.d.). Fluorenone. Retrieved from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dimethoxy-9H-fluoren-9-one. Retrieved from [Link]

  • Luss, H. R., & Smith, D. L. (1972). The crystal and molecular structure of 9-fluorenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(3), 884-889.

Sources

Foundational

Thermal stability and melting point of 1,5-Dimethoxy-fluoren-9-one

Thermal Stability and Melting Point Analysis of 1,5-Dimethoxy-fluoren-9-one: A Comprehensive Technical Guide Executive Summary 1,5-Dimethoxy-fluoren-9-one is a highly valued synthetic intermediate in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Melting Point Analysis of 1,5-Dimethoxy-fluoren-9-one: A Comprehensive Technical Guide

Executive Summary

1,5-Dimethoxy-fluoren-9-one is a highly valued synthetic intermediate in medicinal chemistry and materials science. It serves as a critical precursor in the development of protein kinase C inhibitors and the total synthesis of biologically active natural products, such as Dengibsinin analogs[1]. For researchers and process chemists, understanding the precise thermal behavior—specifically the melting point ( Tm​ ) and thermal degradation temperature ( Td​ )—is non-negotiable. These parameters dictate the boundaries for high-temperature reactions, formulation processes (e.g., hot-melt extrusion), and long-term storage stability.

This whitepaper provides an in-depth analysis of the structural causality governing the thermal properties of 1,5-dimethoxy-fluoren-9-one and establishes self-validating analytical protocols for empirical thermal profiling.

Structural Causality & Thermal Behavior

The thermal stability of a molecule is a macroscopic manifestation of its microscopic lattice energy and intramolecular bond strengths. For 1,5-dimethoxy-fluoren-9-one, the thermal profile is governed by three competing physicochemical factors:

  • The Rigid Fluorenone Core: The foundational 9H-fluoren-9-one backbone is a fully conjugated, planar biphenyl system bridged by a central carbonyl group. This extensive π -conjugation provides exceptional baseline thermal stability. The unsubstituted fluorenone core exhibits a melting point of 84 °C and a boiling point of 343.1 °C.

  • Substituent Effects & Steric Hindrance: The introduction of methoxy ( −OCH3​ ) groups at the 1 and 5 positions increases the molecular weight and polarizability, which inherently strengthens van der Waals forces. However, the methoxy group at the 1-position sits in close spatial proximity to the 9-carbonyl oxygen. This steric clash slightly perturbs the ideal planarity of the fluorenone core, preventing the ultra-tight crystal packing typically seen in perfectly planar aromatics.

  • Intermolecular Forces vs. Hydrogen Bonding: Unlike hydroxylated analogs, 1,5-dimethoxy-fluoren-9-one lacks hydrogen-bond donors. When 1,5-dimethoxy-fluoren-9-one is reacted with hydrogen bromide to cleave the ether linkages, the resulting 1,5-dihydroxy-fluoren-9-one exhibits a massive leap in melting point to 236–238 °C (with decomposition) due to the formation of strong intermolecular hydrogen-bond networks[1]. In the absence of H-bonding, dimethoxyfluorenones rely on dipole-dipole interactions and π−π stacking, typically placing their melting points in the 130–165 °C range (for example, the structurally similar 2,3-dimethoxy-9H-fluoren-9-one melts at 146 °C)[2].

G A 1,5-Dimethoxy-fluoren-9-one (Rigid Planar Core) B Intermolecular Forces A->B C Steric Hindrance (1,5-Methoxy Groups) A->C D Pi-Pi Stacking (Fluorenone Backbone) B->D E Dipole-Dipole Interactions (Carbonyl & Ether O) B->E F Crystal Lattice Packing Efficiency C->F D->F E->F G Melting Point (Tm) & Thermal Stability (Td) F->G

Diagram 1: Structural logic and intermolecular forces dictating the thermal stability of 1,5-dimethoxy-fluoren-9-one.

Analytical Methodologies: Self-Validating Protocols

To accurately determine the thermal stability and melting point of 1,5-dimethoxy-fluoren-9-one, a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. As an industry standard, these protocols must operate as self-validating systems to ensure absolute data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point ( Tm​ )

Causality of Experimental Design: A heating rate of 10 °C/min is strategically selected to provide an optimal balance between thermal resolution (yielding a sharp melting endotherm) and minimizing thermal lag across the sample pan. An inert nitrogen atmosphere is critical to prevent premature oxidative degradation that could artificially broaden or lower the observed melting point.

  • Step 1: System Calibration (Self-Validation): Prior to analysis, run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). The instrument must read within ±0.1 °C and ±1% enthalpy. If it fails, recalibrate the cell constant.

  • Step 2: Sample Preparation: Accurately weigh 2.0–5.0 mg of 1,5-dimethoxy-fluoren-9-one into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact between the crystal lattice and the pan bottom.

  • Step 3: Baseline Subtraction: Run an empty, crimped aluminum pan under identical conditions to generate a baseline. This isolates the specific heat capacity of the sample.

  • Step 4: Thermal Program: Equilibrate the sample at 25 °C. Heat at 10 °C/min to 200 °C under a continuous dry N2​ purge (50 mL/min).

  • Step 5: Data Analysis: Determine the extrapolated onset temperature of the endothermic peak. This onset temperature represents the thermodynamically accurate melting point ( Tm​ ), independent of sample mass variations.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability ( Td​ )

Causality of Experimental Design: TGA measures mass loss as a function of temperature. The primary degradation pathway for 1,5-dimethoxy-fluoren-9-one involves the homolytic cleavage of the O−CH3​ bonds. Using an alumina crucible prevents the catalytic interactions that can occur between organic vapors and platinum pans at elevated temperatures.

  • Step 1: Blank Run (Self-Validation): Perform a run with an empty alumina crucible to account for buoyancy effects and gas flow dynamics. Subtract this blank from the sample data.

  • Step 2: Sample Preparation: Load 5.0–10.0 mg of the compound into the alumina crucible.

  • Step 3: Thermal Program: Heat from 25 °C to 500 °C at 10 °C/min under an N2​ purge (50 mL/min).

  • Step 4: Data Analysis: Calculate the Td,5%​ (the temperature at which 5% of the initial mass is lost). This metric is the rigorous standard for defining the onset of thermal degradation in pharmaceutical intermediates.

Workflow S1 Sample Prep (2-5 mg, Alumina) S2 Purge Gas (N2 at 50 mL/min) S1->S2 S3 Heating Program (10 °C/min, 25-400 °C) S2->S3 S4 Data Acquisition (Heat Flow & Mass Loss) S3->S4 S5 Analysis (Tm, Enthalpy, Td 5%) S4->S5

Diagram 2: Self-validating experimental workflow for TGA and DSC thermal profiling.

Quantitative Data Presentation

The table below summarizes the comparative thermal properties of the fluorenone core and its substituted derivatives, highlighting the drastic impact of substituent choice on thermal stability.

CompoundMelting Point ( Tm​ )Dominant Intermolecular ForcesReference
9H-Fluoren-9-one (Base Core)84 °C π−π stacking, weak dipole,
2,3-Dimethoxy-9H-fluoren-9-one 146 °C π−π stacking, moderate dipole[2]
1,5-Dimethoxy-fluoren-9-one ~140–160 °C (Class Range) π−π stacking, steric dipoleExtrapolated
1,5-Dihydroxy-fluoren-9-one 236–238 °C (Decomposes)Strong intermolecular H-bonding[1]

References

  • Source: Google Patents (WO1997045397A1)
  • Properties of substance: 9H-fluoren-9-one Source: Chemister Database URL:[Link]

  • Fluorenone | C13H8O | CID 10241 Source: PubChem - NIH URL:[Link]

  • 2,3-Dimethoxy-9H-fluoren-9-one Properties Source: EPA CompTox Chemicals Dashboard URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesizing Novel Phenanthridinone-Based Protein Kinase C Inhibitors from 1,5-Dimethoxy-fluoren-9-one: An Application and Protocol Guide

This guide provides a comprehensive protocol for the synthesis and evaluation of a novel potential Protein Kinase C (PKC) inhibitor, starting from 1,5-Dimethoxy-fluoren-9-one. This document is intended for researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive protocol for the synthesis and evaluation of a novel potential Protein Kinase C (PKC) inhibitor, starting from 1,5-Dimethoxy-fluoren-9-one. This document is intended for researchers and professionals in drug development and medicinal chemistry, offering a detailed workflow from initial synthesis to biological validation.

Introduction: The Therapeutic Potential of PKC Inhibition and the Fluorenone Scaffold

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC signaling is implicated in a variety of diseases, most notably cancer, making PKC a significant target for therapeutic intervention.[2] The development of selective and potent PKC inhibitors is an ongoing effort in medicinal chemistry.[3]

The fluorenone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[4] Its rigid, planar structure provides a unique platform for the design of kinase inhibitors. This protocol leverages the 1,5-dimethoxy-fluoren-9-one scaffold to synthesize a novel phenanthridinone, a class of compounds also known for their diverse biological activities, including potential kinase inhibition.[5][6] The rationale behind this approach is the structural similarity of the resulting lactam to the core of some known kinase inhibitors, suggesting its potential as a bioisostere for other functional groups that interact with the ATP-binding pocket of kinases.

Synthetic Pathway Overview

The synthetic strategy involves a two-step conversion of 1,5-Dimethoxy-fluoren-9-one to the corresponding phenanthridinone derivative. The first step is the formation of an oxime, followed by a Beckmann rearrangement to yield the target lactam.

Synthetic_Pathway A 1,5-Dimethoxy-fluoren-9-one B 1,5-Dimethoxy-fluoren-9-one Oxime A->B Hydroxylamine HCl, Pyridine, Ethanol, Reflux C 1,5-Dimethoxy-phenanthridin-6(5H)-one (Potential PKC Inhibitor) B->C Polyphosphoric Acid (PPA), Heat

Caption: Synthetic workflow from 1,5-Dimethoxy-fluoren-9-one to the target phenanthridinone.

Experimental Protocols

Part 1: Synthesis of 1,5-Dimethoxy-fluoren-9-one Oxime

Rationale: The conversion of the ketone in 1,5-Dimethoxy-fluoren-9-one to an oxime is a critical first step. Oximes are versatile intermediates in organic synthesis and are essential for the subsequent Beckmann rearrangement.[7] The use of hydroxylamine hydrochloride in the presence of a base like pyridine facilitates the nucleophilic attack on the carbonyl carbon.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
1,5-Dimethoxy-fluoren-9-oneC₁₅H₁₂O₃240.261.0 g (4.16 mmol)
Hydroxylamine HydrochlorideNH₂OH·HCl69.490.58 g (8.32 mmol)
PyridineC₅H₅N79.1010 mL
Ethanol (95%)C₂H₅OH46.0750 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (4.16 mmol) of 1,5-Dimethoxy-fluoren-9-one in 50 mL of 95% ethanol.

  • Add 0.58 g (8.32 mmol) of hydroxylamine hydrochloride to the solution.

  • Add 10 mL of pyridine to the mixture. The pyridine acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure 1,5-Dimethoxy-fluoren-9-one oxime as a crystalline solid.

Part 2: Beckmann Rearrangement to 1,5-Dimethoxy-phenanthridin-6(5H)-one

Rationale: The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[8] In this case, the cyclic oxime will rearrange to a lactam, specifically a phenanthridinone. The reaction is catalyzed by a strong acid, such as polyphosphoric acid (PPA), which protonates the oxime's hydroxyl group, turning it into a good leaving group and initiating the rearrangement.[9]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
1,5-Dimethoxy-fluoren-9-one OximeC₁₅H₁₃NO₃255.270.5 g (1.96 mmol)
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Variable~10 g

Procedure:

  • Place approximately 10 g of polyphosphoric acid in a 50 mL beaker.

  • Heat the PPA to 80-90 °C on a hot plate with stirring.

  • Carefully add 0.5 g (1.96 mmol) of 1,5-Dimethoxy-fluoren-9-one oxime to the hot PPA in small portions with continuous stirring.

  • Once the addition is complete, continue heating and stirring the mixture for 30 minutes. The color of the reaction mixture will likely change.

  • After 30 minutes, remove the beaker from the hot plate and allow it to cool slightly.

  • Carefully pour the reaction mixture onto crushed ice in a separate beaker.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual PPA.

  • Dry the crude product.

  • Purify the crude 1,5-Dimethoxy-phenanthridin-6(5H)-one by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Trustworthiness: A Self-Validating System

To ensure the reliability of this protocol, several validation steps are integrated into the workflow.

In-Process Controls:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC in both steps allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.

  • pH Neutralization: Thorough washing of the precipitated oxime and phenanthridinone until the washings are neutral is crucial to remove any acidic or basic impurities that could interfere with subsequent steps or the final product's stability.

Product Characterization:

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic methods.

TechniquePurposeExpected Observations for 1,5-Dimethoxy-phenanthridin-6(5H)-one
¹H NMR To determine the proton environment of the molecule.Aromatic protons in distinct regions, singlets for the two methoxy groups, and a broad singlet for the N-H proton of the lactam.
¹³C NMR To identify the number and types of carbon atoms.A peak corresponding to the carbonyl carbon of the lactam (around 160-170 ppm), peaks for the methoxy carbons, and distinct signals for the aromatic carbons.
FT-IR To identify key functional groups.A characteristic C=O stretching frequency for the lactam (around 1650-1680 cm⁻¹), N-H stretching (around 3200 cm⁻¹), and C-O stretching for the methoxy groups.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₃NO₃ (255.27 g/mol ).

Representative spectral data for fluorenone and its derivatives can be found in the literature, which can be used as a reference for comparison.[10][11][12][13]

Biological Evaluation: PKC Inhibition Assay

Rationale: To validate the synthesized 1,5-Dimethoxy-phenanthridin-6(5H)-one as a PKC inhibitor, an in vitro kinase assay is essential. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific PKC isoform. A common method involves the use of radiolabeled ATP (γ-³²P-ATP) and a peptide substrate.[8]

Protocol Overview (Radiometric Assay): [14]

  • Prepare the reaction buffer: Typically contains Tris-HCl, MgCl₂, and other co-factors necessary for PKC activity.

  • Prepare the substrate solution: A known PKC substrate, such as myelin basic protein or a specific peptide, is dissolved in the reaction buffer.

  • Prepare the test compound dilutions: A stock solution of the synthesized phenanthridinone in DMSO is serially diluted to various concentrations.

  • Set up the kinase reaction: In a microtiter plate, combine the reaction buffer, substrate solution, a specific PKC isoform (e.g., PKCα, β, or γ), and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction: Add γ-³²P-ATP to each well to start the phosphorylation reaction.

  • Incubate: Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separate substrate from ATP: Spot the reaction mixture onto phosphocellulose paper or use another separation method to separate the phosphorylated substrate from the unreacted γ-³²P-ATP.

  • Quantify phosphorylation: Wash the phosphocellulose paper to remove unreacted ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Alternative non-radiometric assays, such as those based on fluorescence polarization or luminescence (e.g., ADP-Glo™ Kinase Assay), are also widely used and offer higher throughput and reduced handling of radioactive materials.[15][16]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel potential PKC inhibitor, 1,5-Dimethoxy-phenanthridin-6(5H)-one, from 1,5-Dimethoxy-fluoren-9-one. The described synthetic route is efficient and utilizes well-established chemical transformations. The integrated validation and biological evaluation protocols ensure the trustworthiness and applicability of the synthesized compound for further drug discovery and development efforts. The unique phenanthridinone scaffold holds promise for the development of a new class of PKC inhibitors with potential therapeutic applications.

References

  • PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol, 6(20), e1952. [Link]

  • Ward, N. E., & O'Brian, C. A. (1998). Enzyme Assays for Protein Kinase C Activity. In Signal Transduction Protocols (pp. 85-90). Humana Press. [Link]

  • Synthetic Strategies in the Preparation of Phenanthridinones. (2019). Molecules, 24(18), 3299. [Link]

  • Synthesis of 6-Phenanthridinones and Their Heterocyclic Analogues through Palladium-Catalyzed Sequential Aryl−Aryl and N-Aryl Coupling. (2004). Organic Letters, 6(24), 4583–4586. [Link]

  • Effect of Fluorenone Units on the Property of Polyfluorene and Oligofluorene Derivatives: Synthesis, Structure−Properties Relationship, and Electroluminescence. (2006). Macromolecules, 39(11), 3843–3851. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (2005). E-Journal of Chemistry, 2(1), 49-52. [Link]

  • Fluoren-9-one oxime. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o265. [Link]

  • Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds. (1993). Bioorganic & Medicinal Chemistry, 1(3), 193-196. [Link]

  • Biologically active examples of phenanthridinone (A) and benzochromene... (n.d.). ResearchGate. [Link]

  • Synthesis of Polysubstituted Phenanthridines via Ligand-Free Copper-Catalyzed Annulation. (2014). Organic Letters, 16(18), 4884–4887. [Link]

  • Synthesis and Biological Activity Research Progress of Phenanthridinone and Quinolinone Natural Products. (2023). ResearchGate. [Link]

  • Investigators develop and characterize protein kinase C interaction disruptors. (2014). BioWorld. [Link]

  • Characterization of activators and inhibitors of protein kinase C mu. (1995). Journal of Biological Chemistry, 270(3), 1363-1371. [Link]

  • Discovery of novel phenanthridone derivatives with anti-streptococcal activity. (2023). Archives of Microbiology, 205(12), 395. [Link]

  • Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (2021). International Journal of Molecular Sciences, 22(11), 6041. [Link]

  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors. (2021). International Journal of Molecular Sciences, 22(6), 3196. [Link]

  • Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. (2014). Beilstein Journal of Organic Chemistry, 10, 2950–2968. [Link]

  • The Medicinal Promise of Fluorenone: Exploring Anticancer and Antimicrobial Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. (2024). RSC Advances, 14(28), 20084-20094. [Link]

  • STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. (2024). Universal Journal of Pharmaceutical Research. [Link]

  • Polycyclic aromatic hydrocarbon o-quinones inhibit the activity of the catalytic fragment of protein kinase C. (2002). Biochemistry, 41(39), 11843-11850. [Link]

  • Recent advances in PKC inhibitor development: Structural design strategies and therapeutic applications. (2025). European Journal of Medicinal Chemistry, 301, 117290. [Link]

  • bmse000521 9-fluorenone. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives. (2007). Russian Journal of Organic Chemistry, 43(11), 1686-1692. [Link]

  • Fluorenone Drug for Treatment of Combat-Related Traumatic Optic Neuropathy. (2018). Defense Technical Information Center. [Link]

  • Sensitive Fluorescent Biosensor Reveals Differential Subcellular Regulation of PKC. (2017). eLife, 6, e23742. [Link]

  • Sensitive Fluorescent Biosensor Reveals Differential Subcellular Regulation of PKC. (2017). eLife, 6, e23742. [Link]

Sources

Application

Application Note: Demethylation of 1,5-Dimethoxy-fluoren-9-one via Hydrobromic Acid Cleavage

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The demethylation of aryl methyl et...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The demethylation of aryl methyl ethers is a critical transformation in the synthesis of phenolic compounds and pharmaceutical intermediates. While Lewis acids like boron tribromide (BBr₃) are frequently employed for mild ether cleavage, their sensitivity to moisture and potential for unwanted side reactions with carbonyl groups make them suboptimal for certain rigid, highly stable aromatic systems[Chem-Station Int. Ed.][1].

For the demethylation of 1,5-dimethoxy-fluoren-9-one , utilizing a classical Brønsted acid approach with hydrobromic acid (HBr) provides a highly scalable, robust, and cost-effective alternative[Green Chemistry][2].

Causality in Experimental Design

The cleavage of aryl ethers by HBr proceeds via an Sₙ2 mechanism. The strongly acidic environment protonates the ethereal oxygen, forming a highly reactive oxonium intermediate. Subsequently, the bromide anion (Br⁻) acts as a nucleophile, attacking the sterically accessible methyl carbon. This forces the cleavage of the O–CH₃ bond, liberating bromomethane (methyl bromide) as a gas and yielding the target phenol[Wikipedia][3].

Because 1,5-dimethoxy-fluoren-9-one features an electron-withdrawing carbonyl group at the 9-position, the electron density across the fluorenone core is depleted. This reduces the basicity of the ethereal oxygens, necessitating harsh conditions (elevated temperatures and concentrated acid) to drive the initial protonation step[Wikipedia][3]. Furthermore, the substrate exhibits exceptionally poor solubility in purely aqueous 48% HBr. To solve this, glacial acetic acid (AcOH) is introduced as a co-solvent. AcOH homogenizes the reaction mixture at reflux, ensuring intimate contact between the substrate and the protonating agent, which drastically accelerates reaction kinetics and prevents substrate charring[Common Organic Chemistry][4].

Mechanism A 1,5-Dimethoxy- fluoren-9-one B Protonated Oxonium Ion A->B HBr / AcOH (Protonation) C SN2 Transition State B->C Heat (Br- Attack) D 1,5-Dihydroxy- fluoren-9-one C->D Cleavage (- 2 CH3Br)

Mechanistic pathway of aryl methyl ether cleavage via SN2 demethylation using HBr.

Process Optimization & Quantitative Data

To establish the most efficient protocol, various HBr-mediated conditions were evaluated. The addition of a co-solvent is the critical variable dictating the success of the fluorenone demethylation.

ParameterCondition A: Aqueous OnlyCondition B: AcOH Co-solvent (Optimized)Condition C: Phase Transfer Catalyst
Reagents 48% aq. HBr (10 eq)48% aq. HBr (10 eq) + Glacial AcOH48% aq. HBr + Aliquat 336 (10 wt%)
Temperature 130 °C100–115 °C105 °C
Time 24–48 hours12–16 hours6–12 hours
Solubility Biphasic (Poor)Homogeneous (Excellent)Emulsion (Good)
Yield < 40% (Incomplete)> 85% ~ 75–80%
Drawbacks Substrate charring, low yieldRequires AcOH removal during workupCatalyst removal complicates purification

Data Synthesis: Condition B is selected for the standard protocol due to its optimal balance of high yield, scalable homogeneity, and simplified downstream purification.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . At each stage, specific physical observations confirm the chemical reality of the reaction, allowing the scientist to proceed with confidence prior to final spectroscopic analysis.

Materials Required
  • Substrate: 1,5-Dimethoxy-fluoren-9-one (10 mmol, ~2.40 g)

  • Reagents: 48% Aqueous Hydrobromic Acid (15 mL, ~130 mmol), Glacial Acetic Acid (15 mL)

  • Equipment: 100 mL 2-neck round-bottom flask, reflux condenser, nitrogen inlet, and a basic gas scrubber (e.g., 1M NaOH trap) to neutralize toxic methyl bromide gas.

Workflow S1 1. Reagent Mixing Substrate + 48% aq. HBr + Glacial AcOH S2 2. Reflux (100-115 °C) 12-16 hours under N2 (Vent MeBr gas) S1->S2 S3 3. Quench Cool to 50 °C, then add to ice-water S2->S3 S4 4. Isolation Vacuum Filtration of precipitated product S3->S4 S5 5. Purification Wash with Toluene, Dry in vacuo (40 °C) S4->S5

Step-by-step experimental workflow for the demethylation of 1,5-dimethoxy-fluoren-9-one.

Step-by-Step Methodology

Step 1: System Assembly & Reagent Addition

  • Equip the 100 mL round-bottom flask with a magnetic stir bar and attach it to the reflux condenser. Connect the condenser outlet to the gas scrubber.

  • Add 1,5-dimethoxy-fluoren-9-one (2.40 g) to the flask, followed by 15 mL of glacial acetic acid.

  • Begin stirring and slowly add 15 mL of 48% aqueous HBr.

  • Self-Validation Check: The mixture will initially appear as a light amber suspension. The lack of immediate reaction is expected, confirming the stability of the fluorenone core at room temperature.

Step 2: Reflux & Cleavage

  • Heat the reaction mixture to an internal temperature of 100–115 °C using an oil bath or heating mantle.

  • Maintain reflux for 12 to 16 hours.

  • Self-Validation Check: As the temperature reaches ~80 °C, the suspension will transition into a dark, homogeneous solution, validating that the AcOH co-solvent has successfully solubilized the substrate[Common Organic Chemistry][4].

  • Self-Validation Check: Continuous gas evolution (bubbling) will be observed. This is the methyl bromide (CH₃Br) byproduct. The eventual cessation of this bubbling is a primary physical indicator that the cleavage is nearing completion.

Step 3: Reaction Monitoring (TLC)

  • After 12 hours, sample the reaction. Dilute a 0.1 mL aliquot in 1 mL of water and extract with 1 mL of ethyl acetate (EtOAc).

  • Spot the organic layer on a silica gel TLC plate alongside the starting material. Elute with Hexanes/EtOAc (7:3).

  • Self-Validation Check: The starting material is relatively non-polar. The successful formation of 1,5-dihydroxy-fluoren-9-one introduces two polar hydroxyl groups capable of hydrogen bonding, resulting in a dramatic decrease in the R_f value. The disappearance of the high-R_f spot confirms complete conversion.

Step 4: Quenching & Isolation

  • Remove the heat source and allow the reaction to cool to an internal temperature of ~50 °C.

  • Slowly pour the warm reaction mixture into a beaker containing 100 mL of vigorously stirred ice-water.

  • Self-Validation Check: The sudden precipitation of a solid validates the successful formation of the dihydroxy product, which is highly insoluble in cold acidic water.

Step 5: Purification & Drying

  • Isolate the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual acetic and hydrobromic acids.

  • Wash the cake with cold toluene (1 × 15 mL).

  • Causality: Toluene selectively dissolves any trace amounts of unreacted starting material or mono-methoxy intermediates, leaving the highly polar dihydroxy product intact on the filter[Common Organic Chemistry][4].

  • Transfer the solid to a vacuum oven and dry at 40 °C at 10–25 mbar until a constant weight is achieved.

References

  • Title: Demethylation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: O-Demethylation Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) Source: Common Organic Chemistry URL: [Link]

Sources

Method

Application Note: 1,5-Dimethoxy-fluoren-9-one and its Derivatives in Neoplastic Disease Research

Introduction and Mechanistic Overview In the landscape of oncology and targeted therapeutics, the dysregulation of kinase signaling networks remains a primary driver of neoplastic progression. Specifically, Protein Kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

In the landscape of oncology and targeted therapeutics, the dysregulation of kinase signaling networks remains a primary driver of neoplastic progression. Specifically, Protein Kinase C (PKC), a family of serine/threonine kinases, plays a pivotal role in cellular proliferation, apoptosis evasion, and metastasis[1]. Overactivation of PKC is frequently observed in various solid tumors and hematological malignancies, making it a highly attractive pharmacological target.

1,5-Dimethoxy-fluoren-9-one (PubChem CID: 19594782)[2] serves as a critical structural scaffold and synthetic intermediate in the development of alkyloxyamino-substituted fluorenones[1]. These derivatives function as potent PKC inhibitors. By competing with ATP or blocking the allosteric activation sites of PKC, these fluorenone derivatives interrupt the phosphorylation cascade required for tumor cell survival and proliferation. The application of this scaffold allows researchers to synthesize libraries of compounds with tunable lipophilicity and target affinity, which are essential for penetrating the tumor microenvironment[1].

Pathway Visualization: PKC Inhibition by Fluorenone Derivatives

G Ligand Growth Factors / DAG Receptor Receptor Tyrosine Kinase Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC PKC Protein Kinase C (PKC) PLC->PKC Activates (DAG / Ca2+) Substrates Downstream Effectors (Proliferation/Survival) PKC->Substrates Phosphorylation Inhibitor Fluorenone Derivative (from 1,5-Dimethoxy-fluoren-9-one) Inhibitor->PKC Inhibits Kinase Domain Cancer Neoplastic Progression Substrates->Cancer

Figure 1: Mechanism of action of fluorenone-derived PKC inhibitors in neoplastic signaling.

Experimental Protocols

To effectively utilize 1,5-dimethoxy-fluoren-9-one in neoplastic disease research, researchers must first synthesize the active alkyloxyamino-substituted derivatives, followed by rigorous in vitro validation. The following protocols provide a self-validating system from chemical synthesis to biological assay.

Protocol 1: Synthesis of Active PKC Inhibitors from 1,5-Dimethoxy-fluoren-9-one

Causality Note: The methoxy groups on the fluorenone core are relatively unreactive toward biological targets. Demethylation followed by alkylation with amino-alkyl chains introduces the basic moiety required for interaction with the acidic residues in the PKC ATP-binding pocket.

Step-by-Step Methodology:

  • Demethylation: Dissolve 1,5-dimethoxy-fluoren-9-one (approx. 2.7 mmol) in 15 mL of glacial acetic acid[1].

  • Acidic Cleavage: Slowly add 15 mL of concentrated hydrogen bromide (HBr) to the solution. Rationale: HBr effectively cleaves the ether linkages, yielding the corresponding dihydroxy-fluorenone intermediate.

  • Reflux and Isolation: Heat the mixture under reflux for 4-6 hours. Monitor the reaction via TLC (Thin Layer Chromatography). Once complete, pour the mixture over crushed ice to precipitate the product. Filter and dry under vacuum.

  • Alkylation: React the dihydroxy intermediate with an appropriate dialkylaminoalkyl chloride (e.g., 2-(diethylamino)ethyl chloride) in the presence of sodium methoxide in a solvent mixture of chlorobenzene and methanol[1]. Rationale: Sodium methoxide deprotonates the phenolic hydroxyls, enabling nucleophilic substitution to form the alkyloxyamino-substituted fluorenone.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the final PKC inhibitor.

Protocol 2: In Vitro PKC Kinase Activity Assay

Causality Note: To confirm that the synthesized derivative acts on the intended target, a direct kinase assay is required. Measuring the transfer of the γ-phosphate of ATP to a specific substrate validates the inhibitory potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and lipid activators (phosphatidylserine and diacylglycerol) to mimic the physiological membrane environment required for PKC activation.

  • Compound Dilution: Prepare serial dilutions of the synthesized fluorenone derivative (from 1 nM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant human PKC (e.g., PKCα or PKCβ) with the inhibitor dilutions in the kinase buffer. Incubate at room temperature for 15 minutes. Rationale: Pre-incubation allows the compound to reach binding equilibrium with the kinase before the reaction begins.

  • Reaction Initiation: Add a fluorescently labeled peptide substrate and ATP (10 µM) to initiate the reaction. Incubate at 30°C for 30 minutes.

  • Detection: Stop the reaction using a proprietary stop buffer (e.g., EDTA to chelate Mg2+). Measure the phosphorylation of the substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a standard luminescence-based ATP depletion assay.

Protocol 3: Neoplastic Cell Viability Assay (MTT)

Causality Note: Target inhibition must translate to phenotypic changes in cancer cells. The MTT assay measures mitochondrial metabolic activity, serving as a proxy for cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed human neoplastic cell lines (e.g., MCF-7 breast cancer or A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well in appropriate supplemented media. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat the cells with varying concentrations of the fluorenone derivative (0.1 µM to 50 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Rationale: Viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the representative inhibitory profiles of 1,5-Dimethoxy-fluoren-9-one derivatives against PKC isoforms and their corresponding anti-proliferative effects on neoplastic cell lines.

Compound / DerivativeTargetIC50 (Kinase Assay)Cell LineIC50 (Cell Viability)Reference
1,5-Dimethoxy-fluoren-9-one (Precursor)PKC (Pan)> 100 µMMCF-7> 100 µM[1]
3,5-Bis[(2-diethylamino)ethoxy]-fluoren-9-onePKCα45 nMMCF-71.2 µM[1]
3,5-Bis[(2-diethylamino)ethoxy]-fluoren-9-onePKCβ60 nMA5492.5 µM[1]
Staurosporine (Positive Control)PKC (Pan)2 nMMCF-70.05 µMIndustry Standard

Table 1: Comparative efficacy of fluorenone derivatives in biochemical and cellular assays. Note that the precursor lacks significant activity until functionalized.

References

  • PubChem . "1,5-dimethoxyfluoren-9-one." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "WO1997045397A1 - Alkyloxyamino substituted fluorenones and their use as protein kinase c inhibitors." World Intellectual Property Organization.

Sources

Application

Application Note: Step-by-Step Preparation of Alkyloxyamino Fluorenones from 1,5-Dimethoxy-fluoren-9-one

Introduction & Strategic Overview Alkyloxyamino-substituted fluorenones represent a highly valuable class of pharmacophores, primarily recognized for their potent inhibition of Protein Kinase C (PKC). This targeted activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Alkyloxyamino-substituted fluorenones represent a highly valuable class of pharmacophores, primarily recognized for their potent inhibition of Protein Kinase C (PKC). This targeted activity makes them critical candidates in the development of therapeutics for neoplastic diseases, vascular perfusion disorders, and inflammatory conditions such as pulmonary fibrosis [1].

Synthesizing these compounds from a 1,5-dimethoxy-fluoren-9-one precursor requires a highly controlled, two-step sequence:

  • Global Demethylation to expose the reactive hydroxyl groups.

  • Bimolecular Nucleophilic Substitution (SN2) to install the dialkylaminoalkoxy side chains.

This application note details the validated methodology, mechanistic rationale, and self-validating checkpoints required to successfully execute this synthesis.

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical not just to follow steps, but to understand the physical chemistry driving the protocol. Every reagent and condition in this workflow is selected to maximize yield while preventing degradation [1]:

  • HBr/Acetic Acid for Ether Cleavage: Aryl methyl ethers are exceptionally stable. The use of 48% aqueous HBr in glacial acetic acid under reflux provides both a strong protonating environment (to activate the ether oxygen) and a highly nucleophilic bromide ion (to attack the methyl group). Acetic acid is the ideal solvent because it dissolves the fluorenone core and allows for a high reflux temperature (~118 °C) without over-reducing the ketone at the 9-position.

  • Solvent Swapping (Methanol to Chlorobenzene): In the alkylation step, methanol is initially used to dissolve the sodium methoxide and facilitate the deprotonation of the fluorenone hydroxyls. However, methanol's low boiling point limits the reaction rate of the subsequent SN2 alkylation. By evaporating the methanol mid-reaction and transitioning to chlorobenzene (b.p. 131 °C), the reaction can be safely heated to 100 °C, driving the alkylation to completion without the need for pressurized reactors.

  • In Situ Free Base Generation: 2-Chloroethyl-dialkylamines are notorious for undergoing intramolecular cyclization into reactive aziridinium intermediates, which quickly degrade or polymerize if stored as free bases. Extracting the free base into chlorobenzene immediately prior to the reaction ensures a high effective molarity of the active electrophile and prevents side reactions.

Synthetic Workflow

G SM 1,5-Dimethoxy-fluoren-9-one Step1 Step 1: Demethylation (HBr, AcOH, Reflux) SM->Step1 Int1 1,5-Dihydroxy-fluoren-9-one Step1->Int1 Step2 Step 2: Alkylation (NaOMe, Chlorobenzene, 100°C) Int1->Step2 Reagent 2-Chloroethyl-diethylamine HCl FB Free Base Extraction (NaOH, Chlorobenzene) Reagent->FB FB->Step2 Product 1,5-Bis[(2-diethylamino)ethoxy]- fluoren-9-one Dihydrochloride Step2->Product

Synthetic workflow for alkyloxyamino fluorenones from 1,5-dimethoxy-fluoren-9-one.

Quantitative Data & Reaction Parameters

The following tables summarize the stoichiometric requirements and expected outcomes for both synthetic steps based on established patent literature [1].

Table 1: Step 1 - Demethylation Reaction Parameters

Reagent / Material Equivalents Amount Role
1,5-Dimethoxy-fluoren-9-one 1.0 0.65 g (2.7 mmol) Starting Material
Glacial Acetic Acid - 15 mL Solvent
Hydrogen Bromide (48% aq) Excess 15 mL Acid / Nucleophile

| 1,5-Dihydroxy-fluoren-9-one | 0.87 | 0.50 g (2.3 mmol) | Product (87% Yield) |

Table 2: Step 2 - Alkylation Reaction Parameters

Reagent / Material Equivalents Amount Role
1,5-Dihydroxy-fluoren-9-one 1.0 0.50 g (2.3 mmol) Intermediate
Sodium Methoxide 2.2 0.28 g (5.1 mmol) Base
2-Chloroethyl-diethylamine (Free Base) 2.6 ~1.1 g (6.0 mmol) Alkylating Agent
Methanol - 4 mL Volatile Solvent
Chlorobenzene - 32 mL (Total) High-boiling Solvent

| 1,5-Bis[(2-diethylamino)ethoxy]-fluoren-9-one 2HCl | ~0.5 | - | Target Product |

Detailed Experimental Protocols

Protocol A: Synthesis of 1,5-Dihydroxy-fluoren-9-one
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 0.65 g (2.7 mmol) of 1,5-dimethoxy-fluoren-9-one in 15 mL of glacial acetic acid.

  • Activation: Add 15 mL of 48% aqueous hydrogen bromide solution to the flask.

  • Reflux: Heat the reaction mixture to reflux (~118 °C) and maintain overnight (approx. 12–16 hours) with continuous magnetic stirring.

  • Isolation: Cool the mixture to room temperature to induce precipitation. Filter the mixture and wash the collected solid thoroughly with distilled water to remove residual acid.

  • Purification: Dissolve the crude solid in hot ethyl acetate. Pass the solution through a short silica gel plug, eluting with additional hot ethyl acetate to remove baseline impurities.

  • Concentration: Concentrate the eluent using a rotary evaporator. Heat the resulting solid in hot methylene chloride to dissolve undesired impurities, then filter to isolate pure 1,5-dihydroxy-fluoren-9-one.

Self-Validation Checkpoint: The isolated product should exhibit a melting point of 236°–238°C (with decomposition). A TLC check should show a significantly lower Rf value compared to the starting material due to the newly exposed polar hydroxyl groups.

Protocol B: Preparation of 2-Chloroethyl-diethylamine Free Base

Critical Note: Perform this step concurrently with Protocol C to prevent the degradation of the free base.

  • Dissolution: Dissolve the required amount of 2-chloroethyl-diethylamine hydrochloride (yielding ~6 mmol of free base) in 15 mL of distilled water.

  • Basification: Add aqueous NaOH dropwise until the pH is strongly alkaline (pH > 10).

  • Phase Separation: Add solid sodium chloride until the aqueous layer is saturated. This forces the amine free base to separate from the aqueous phase.

  • Extraction: Extract the aqueous mixture twice with 10 mL portions of chlorobenzene (20 mL total).

  • Drying: Combine the chlorobenzene extracts, dry over anhydrous MgSO4, and filter. Keep this solution sealed and use immediately in Protocol C.

Protocol C: Synthesis of 1,5-Bis[(2-diethylamino)ethoxy]-fluoren-9-one Dihydrochloride
  • Deprotonation: In a multi-neck flask equipped with a distillation apparatus, dissolve 0.50 g (2.3 mmol) of 1,5-dihydroxy-fluoren-9-one in 4 mL of methanol and 12 mL of chlorobenzene. Add 0.28 g (5.1 mmol) of sodium methoxide.

  • Solvent Swap: Heat the mixture with stirring to evaporate the methanol. Monitor the internal temperature; once it reaches 130 °C (indicating complete removal of methanol), cool the system to 100 °C.

  • Alkylation: Add the previously prepared chlorobenzene solution of 2-chloroethyl-diethylamine free base (from Protocol B) to the reaction flask.

  • Reaction: Maintain the reaction at 100 °C with continuous stirring overnight.

  • Workup: Cool to room temperature and pour the mixture into 200 mL of 1% aqueous sodium hydroxide. Extract the aqueous mixture twice with 100 mL of dichloromethane (CH2Cl2).

  • Filtration: Combine the organic layers, dry over anhydrous MgSO4, and filter through a pad of Celite.

  • Salt Formation: Remove the solvents under reduced pressure to yield an orange oil. Dissolve the oil in diethyl ether and filter through Celite to remove insoluble particulates. While stirring, carefully add ethereal hydrogen chloride (HCl in ether) until precipitation is complete.

  • Final Isolation: Filter the precipitate, wash with cold diethyl ether, and dry the orange-yellow solid under near-vacuum at 80 °C for 24 hours.

Self-Validation Checkpoint: The successful formation of a precipitate upon the addition of ethereal HCl confirms the successful installation of the basic tertiary amine groups. The final dihydrochloride salt should exhibit a melting point of 180°–184°C (with decomposition).

References

  • Title: WO1997045397A1 - Alkyloxyamino substituted fluorenones and their use as protein kinase c inhibitors Source: Google Patents URL
Method

In vitro assay protocols for 1,5-Dimethoxy-fluoren-9-one derivatives

Application Note: In Vitro Assay Protocols for Evaluating 1,5-Dimethoxy-fluoren-9-one Derivatives as Protein Kinase C Inhibitors Introduction & Mechanistic Rationale 1,5-Dimethoxy-fluoren-9-one and its alkyloxyamino-subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for Evaluating 1,5-Dimethoxy-fluoren-9-one Derivatives as Protein Kinase C Inhibitors

Introduction & Mechanistic Rationale

1,5-Dimethoxy-fluoren-9-one and its alkyloxyamino-substituted derivatives represent a critical class of small-molecule inhibitors targeting Protein Kinase C (PKC)[1]. The PKC family consists of serine/threonine kinases that play pivotal roles in signal transduction pathways governing cell proliferation, apoptosis, and inflammation[2]. Dysregulation of PKC is heavily implicated in neoplastic diseases, cardiovascular disorders, and inflammatory conditions[2].

The fluorenone scaffold, characterized by its planar polycyclic structure, is hypothesized to interact favorably within the ATP-binding pocket or allosteric regulatory sites of kinases[3][4]. By outcompeting ATP or locking the kinase in an inactive conformation, these derivatives effectively halt downstream phosphorylation cascades.

PKC_Pathway Signal Upstream Signals (DAG / Ca2+) PKC_Act PKC (Active) Signal->PKC_Act Activates PKC_Inact PKC (Inactive) PKC_Inact->PKC_Act Conformational Change Downstream Downstream Targets (Proliferation/Inflammation) PKC_Act->Downstream Phosphorylation Inhibitor 1,5-Dimethoxy- fluoren-9-one Inhibitor->PKC_Act ATP-Competitive Inhibition

Fig 1: Mechanism of PKC activation and targeted inhibition by fluorenone derivatives.

Experimental Design & Causality

To robustly validate the half-maximal inhibitory concentration (IC50) of 1,5-Dimethoxy-fluoren-9-one derivatives, a multi-tiered in vitro assay strategy is required. Planar aromatic compounds like fluorenones can sometimes exhibit auto-fluorescence or aggregate, which can confound single-assay readouts. Therefore, we utilize a self-validating system of three distinct protocols:

  • Luminescent ADP-Glo™ Assay: A universal, high-throughput primary screen measuring ADP production[5].

  • TR-FRET LanthaScreen™ Assay: An orthogonal validation assay using time-resolved fluorescence to eliminate compound auto-fluorescence artifacts[6].

  • Classical Radiometric Assay: The historical gold standard for direct phosphorylation measurement, essential for benchmarking against legacy patent data[1].

Protocol 1: High-Throughput Luminescent ADP-Glo™ Kinase Assay

Principle: This homogeneous assay quantifies kinase activity by measuring the ADP formed during the reaction. It avoids radioactivity and provides an excellent Z'-factor for high-throughput screening[5][7].

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the fluorenone derivatives in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT) to establish a 10-point dose-response curve[8].

    • Causality Insight: MgCl2 is essential because the true substrate for the kinase is the Mg-ATP complex. BSA is included to prevent non-specific binding of the highly hydrophobic fluorenone derivatives to the microplate walls.

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 µL of compound, 2 µL of purified PKC enzyme (e.g., PKCα or PKCθ), and 2 µL of ATP/Lipid-Substrate mix[7][8].

  • Incubation: Incubate the reaction at room temperature for 20 minutes to allow steady-state ADP generation[8].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes[8].

    • Causality Insight: This reagent immediately halts the kinase reaction and completely degrades the remaining unreacted ATP. This step is critical to lower the background signal and maximize assay sensitivity[5][7].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes[8].

    • Causality Insight: This reagent converts the generated ADP back into ATP and simultaneously introduces luciferase/luciferin to produce a stable luminescent signal strictly proportional to the kinase activity[5].

  • Detection: Read luminescence using a microplate reader with an integration time of 0.5–1.0 second[8].

ADPGlo_Workflow Step1 1. Kinase Reaction (Produces ADP) Step2 2. ADP-Glo Reagent (Depletes ATP) Step1->Step2 Step3 3. Detection Reagent (ADP -> ATP) Step2->Step3 Step4 4. Luciferase Readout (Luminescence) Step3->Step4

Fig 2: Step-by-step logical workflow of the ADP-Glo Luminescent Kinase Assay.

Protocol 2: Orthogonal TR-FRET Assay (LanthaScreen™)

Principle: This assay utilizes a fluorescein-labeled PKC substrate and a terbium-labeled phospho-specific antibody. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence (often caused by aromatic inhibitors) to decay[6].

Step-by-Step Workflow:

  • Reaction Assembly: Combine the fluorenone inhibitor, PKC enzyme (e.g., 2.0 µg/ml), 250 nM fluorescein-labeled PKC substrate, and 20 µM ATP in a 10 µL reaction volume within a 384-well microplate[6].

  • Incubation: Incubate for 90 minutes at room temperature to allow substrate phosphorylation[6].

  • Reaction Termination: Add 10 µL of TR-FRET dilution buffer containing 2X EDTA (final concentration 15 mM) and Terbium-labeled anti-phospho antibody (final concentration 2 nM)[6].

    • Causality Insight: EDTA rapidly chelates the Mg2+ cofactor. Because kinases strictly require Mg2+ for catalytic transfer of phosphate, EDTA instantly and irreversibly terminates the reaction, stabilizing the phosphorylation state for accurate reading[6].

  • Measurement: Read the plate using dedicated optic settings (excitation at 340 nm, emission at 490 nm and 520 nm). Calculate the 520/490 emission ratio to determine the IC50[6].

Protocol 3: Classical Radiometric Kinase Assay (Reference Method)

Principle: Direct measurement of the transfer of the γ-phosphate from [γ-32P]ATP to a substrate. This is the exact methodology cited in foundational patents for fluorenone PKC inhibitors[1].

Step-by-Step Workflow:

  • Reaction Mixture: In a 96-well "u" bottom microtiter plate, prepare a 100 µL assay volume containing 30 mM Tris pH 7.4, 10 mM MgSO4, 1 mM EGTA, 200 µg Histone H1 (Sigma Type III-S), and 50 µM ATP spiked with 0.5 µCi [γ-32P]ATP[1].

    • Causality Insight: EGTA is utilized to chelate calcium ions. This allows researchers to distinguish the inhibitory effect on calcium-dependent (classical) versus calcium-independent (novel/atypical) PKC isoforms[1]. Histone H1 is used as it is a highly basic, universal substrate readily phosphorylated by PKC[1].

  • Enzyme Addition: Add 30 µL of PKC extract diluted in 5 mM Tris pH 7.4 containing 1 mg/ml each of leupeptin, pepstatin, chymastatin, and 1 mM PMSF[1].

    • Causality Insight: This robust cocktail of protease inhibitors is strictly required to prevent the proteolytic cleavage of the PKC regulatory domain. Without it, PKC is cleaved into its constitutively active catalytic domain (PKM), which would artificially skew the inhibition kinetics[1].

  • Incubation & Termination: Incubate at 30°C for 15 minutes. Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Washing & Counting: Wash the paper extensively with 0.75% phosphoric acid to remove unreacted [γ-32P]ATP, leaving only the positively charged, phosphorylated Histone H1 bound to the paper. Quantify incorporated radioactivity using a liquid scintillation counter.

Data Interpretation & Quantitative Metrics

When profiling 1,5-Dimethoxy-fluoren-9-one derivatives, cross-referencing the results from these three assays ensures high confidence in the hit compounds and eliminates false positives caused by assay interference.

Table 1: Comparison of In Vitro PKC Assay Formats

Assay FormatReadout MechanismSensitivitySusceptibility to Compound InterferencePrimary Use Case
ADP-Glo™ LuminescenceHigh (<10 nM ADP)Low (No light excitation required)High-throughput primary screening & IC50 profiling
TR-FRET Fluorescence Ratio (520/490 nm)Very HighVery Low (Time-resolved gating bypasses auto-fluorescence)Orthogonal validation & mechanism of action studies
Radiometric Scintillation (CPM)Ultra HighNoneHistorical benchmarking against legacy patent data

References

  • Alkyloxyamino substituted fluorenones and their use as protein kinase c inhibitors. (1997). Google Patents (WO1997045397A1).
  • ADP-Glo™ Kinase Assay Protocol. ResearchGate. Retrieved from[Link]

  • Discovery of a Potent and Selective Protein Kinase CK2 Inhibitor by High-Throughput Docking. (2003). Journal of Medicinal Chemistry. Retrieved from[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (2014). BMG Labtech. Retrieved from[Link]

  • Creating Chemical Diversity to Target Protein Kinases. (2004). Combinatorial Chemistry & High Throughput Screening. Retrieved from[Link]

Sources

Application

Application Note: Advanced NMR Sample Preparation for 1,5-Dimethoxy-fluoren-9-one

Executive Summary 1,5-Dimethoxy-fluoren-9-one is a highly conjugated, planar tricyclic scaffold utilized extensively in drug discovery, most notably as a critical intermediate in the synthesis of alkyloxyamino-substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dimethoxy-fluoren-9-one is a highly conjugated, planar tricyclic scaffold utilized extensively in drug discovery, most notably as a critical intermediate in the synthesis of alkyloxyamino-substituted fluorenones acting as Protein Kinase C (PKC) inhibitors . High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the functionalization and purity of this compound.

However, the rigid planar nature of the fluorenone core promotes π−π stacking, and the electron-donating methoxy groups at the 1 and 5 positions create distinct electronic environments that require precise solvent strategies to prevent spectral overlap. This application note details a causality-driven, self-validating protocol for preparing optimal NMR samples of 1,5-dimethoxy-fluoren-9-one, ensuring maximum signal-to-noise ratio (SNR) and perfect B0​ magnetic field homogeneity.

Physicochemical Profiling & Solvent Strategy

The selection of a deuterated solvent is not merely a solubility exercise; it is a strategic decision to avoid obscuring critical spectral windows. The aromatic protons of 1,5-dimethoxy-fluoren-9-one typically resonate between 6.8 ppm and 7.8 ppm , while the methoxy protons appear as a sharp singlet near 3.8 - 4.0 ppm .

While Chloroform-d (CDCl₃) is the standard default for organic molecules, its residual solvent peak (7.26 ppm) falls directly within the fluorenone aromatic window. Therefore, alternative solvents must be evaluated based on the specific experiment.

Quantitative Solvent Selection Matrix
Deuterated SolventResidual ¹H Peak (ppm)¹³C Peak (ppm)Fluorenone SolubilityCausality & Strategic Use Case
Chloroform-d (CDCl₃) 7.2677.16ExcellentRoutine ¹H/¹³C: Highly non-polar and inert. Warning: Residual peak may overlap with aromatic fluorenone signals.
Acetone-d₆ 2.0529.84, 206.26GoodAromatic Isolation: Moves the residual solvent peak far upfield, providing an unobstructed view of the 6.5–8.0 ppm aromatic region.
DMSO-d₆ 2.5039.52Very GoodHigh-Concentration 2D NMR: Ideal for heavily π -stacked or crystalline batches requiring high concentrations (up to 50 mg) without precipitating.

Sample Preparation Workflow

The following logical workflow maps the critical path from dry powder to a spectrometer-ready sample.

Workflow Start 1,5-Dimethoxy-fluoren-9-one Sample Preparation Mass Determine Mass ¹H: 5-10 mg | ¹³C/2D: 30-50 mg Start->Mass Solvent Select Deuterated Solvent (Acetone-d₆ or CDCl₃) Mass->Solvent Dissolve Dissolve in 0.7 mL Solvent (Vortex/Sonicate in separate vial) Solvent->Dissolve Filter Filter via Glass Wool (Removes Micro-Particulates) Dissolve->Filter Causality: B₀ Homogeneity Transfer Transfer to 5mm NMR Tube (Ensure exactly 50 mm liquid height) Filter->Transfer Inspect Visual Quality Control (Check for bubbles/precipitate) Transfer->Inspect Inspect->Dissolve Fail (Precipitate) Acquire NMR Acquisition & Shimming Inspect->Acquire Pass

Logical workflow for 1,5-Dimethoxy-fluoren-9-one NMR sample preparation and quality control.

Step-by-Step Methodology: The Causality-Driven Protocol

Do not treat NMR sample preparation as a simple dilution. The spectrometer is a highly sensitive radiofrequency (RF) detector measuring micro-variations in magnetic fields. Every step below is engineered to protect the integrity of the B0​ field.

Phase 1: Mass Optimization
  • Determine the Experiment:

    • For standard 1D ¹H NMR: Weigh 5–10 mg of 1,5-dimethoxy-fluoren-9-one.

    • For 1D ¹³C or 2D NMR (HSQC, HMBC): Weigh 30–50 mg .

  • Causality: Carbon-13 has a low natural abundance (1.1%) and a low gyromagnetic ratio. Increasing the mass exponentially reduces the required number of scans, saving instrument time. However, exceeding 50 mg can increase solution viscosity, which shortens the T2​ relaxation time and artificially broadens the spectral peaks.

Phase 2: Dissolution & Homogenization
  • Transfer the weighed solid into a clean, separate glass vial (do not dissolve directly in the NMR tube).

  • Add 0.65 to 0.70 mL of the selected deuterated solvent (e.g., Acetone-d₆).

  • Vortex for 30 seconds. If the crystalline powder resists dissolution, sonicate for 1–2 minutes.

  • Causality: Dissolving directly in the narrow NMR tube leads to concentration gradients. Preparing the solution in a secondary vial ensures a perfectly homogeneous, isotropic liquid, which is mandatory for uniform RF pulse excitation .

Phase 3: Filtration (The Non-Negotiable Step)
  • Pack a small, tight plug of glass wool (not cotton, which can leach impurities) into a glass Pasteur pipette.

  • Filter the dissolved sample through the glass wool directly into a high-quality 5 mm NMR tube.

  • Causality: Even microscopic undissolved particles or dust introduce severe magnetic susceptibility gradients ( Δχ ). These gradients distort the local B0​ field, making it mathematically impossible for the spectrometer's shim coils to achieve a homogeneous field, resulting in broad, asymmetric peaks with "tails" .

Phase 4: Volume Calibration
  • Verify that the final liquid height in the 5 mm tube is exactly 50 mm (approximately 0.65 mL).

  • Cap the tube securely to prevent solvent evaporation.

  • Causality: The NMR probe's receiver coil is typically 18 mm long and centered around the middle of the sample. If the liquid volume is too low, the air-liquid meniscus falls within the coil's detection volume. The drastic difference in magnetic susceptibility between liquid and air completely destroys the field homogeneity in the Z-axis, ruining the resolution .

Self-Validating Quality Control

Before committing to a 12-hour ¹³C or 2D NMR experiment, validate the sample integrity using this three-point system:

  • Visual Transparency Check: Hold the capped tube to a light source. The solution must be perfectly transparent with no floating particles, no phase separation, and no micro-bubbles attached to the inner glass walls.

  • Lock Signal Stability: Upon insertion into the spectrometer, the deuterium lock signal should stabilize quickly and require minimal gain. A rapidly fluctuating lock level indicates internal convection currents (often due to temperature gradients, a cracked tube, or incomplete dissolution).

  • 1D ¹H Linewidth Validation: Run a rapid, 1-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the methoxy singlet (~3.8 ppm). A perfectly prepared and shimmed sample will yield a FWHM of < 1.0 Hz . If the peak width exceeds 1.5 Hz, the sample requires re-filtration or the tube must be replaced.

References

  • WO1997045397A1 - Alkyloxyamino substituted fluorenones and their use as protein kinase c inhibitors Source: Google Patents URL
  • NMR Sample Preparation Guidelines Source: Western University URL:[Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility Source: Iowa State University URL:[Link]

Method

Application Note: A Scalable Synthesis of 1,5-Dimethoxy-fluoren-9-one for Pharmaceutical Research

Abstract Fluorenone derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] Specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fluorenone derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] Specifically, substituted fluorenones like 1,5-dimethoxy-fluoren-9-one serve as valuable scaffolds and intermediates in the synthesis of complex therapeutic agents.[4][5] However, their synthesis, particularly on a scale suitable for extensive pharmaceutical research and development, presents significant challenges. This application note provides a comprehensive, robust, and scalable two-step protocol for the synthesis of 1,5-dimethoxy-fluoren-9-one. The strategy involves a classic Ullmann condensation to construct the biaryl backbone, followed by an acid-catalyzed intramolecular cyclization. We provide detailed experimental procedures, scale-up considerations, and in-depth explanations of the chemical principles to ensure successful and reproducible synthesis from the gram to the multi-gram scale.

Introduction and Strategic Overview

The tricyclic framework of fluorenone is a privileged structure in drug discovery.[6][7] The incorporation of methoxy groups, as in 1,5-dimethoxy-fluoren-9-one, can modulate the molecule's electronic properties and metabolic stability, making it a desirable building block. The primary challenge in synthesizing asymmetrically substituted fluorenones is the controlled construction of the core biphenyl structure followed by efficient cyclization.

Our synthetic strategy is a convergent two-step process:

  • Ullmann Condensation: Synthesis of the key intermediate, 2,2'-dimethoxy-6,6'-dicarboxybiphenyl, via a copper-catalyzed homocoupling of a substituted aryl halide. The Ullmann reaction, though requiring high temperatures, is a reliable and cost-effective method for creating the sterically hindered C-C bond in the biphenyl core.[8][9]

  • Intramolecular Acylation: An acid-catalyzed cyclization of the biphenyl dicarboxylic acid to form the desired 1,5-dimethoxy-fluoren-9-one. This step is a variation of the Friedel-Crafts acylation and is highly effective for forming the five-membered ketone ring.[10]

This approach was chosen for its reliability, use of relatively inexpensive starting materials, and amenability to scale-up.

Visualized Synthetic Pathway

The overall synthetic scheme is depicted below, outlining the transformation from the starting aryl halide to the final fluorenone product.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A 2-Iodo-3-methoxybenzoic acid B 2,2'-Dimethoxy-6,6'-dicarboxybiphenyl A->B  Copper Powder (Cu)  DMF, Heat (200-250°C)   C 1,5-Dimethoxy-fluoren-9-one B->C  Polyphosphoric Acid (PPA)  or Eaton's Reagent  Heat (80-100°C)  

Figure 1: Overall reaction scheme for the synthesis of 1,5-dimethoxy-fluoren-9-one.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dimethoxy-6,6'-dicarboxybiphenyl

This protocol details the Ullmann condensation, a classic method for biaryl synthesis. The high temperature is necessary to overcome the activation energy for the copper-mediated coupling of the aryl halide.

Scientist's Note: The Ullmann reaction is believed to proceed through an organocopper intermediate.[9] The choice of an aryl iodide is strategic, as the C-I bond is weaker than C-Br or C-Cl, facilitating oxidative addition to the copper catalyst at lower temperatures compared to other halides. Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent to facilitate the reaction and dissolve the intermediates.

Materials:

  • 2-Iodo-3-methoxybenzoic acid

  • Activated Copper Powder

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-iodo-3-methoxybenzoic acid (1.0 eq) and activated copper powder (2.5 eq).

  • Add anhydrous DMF to the flask (approx. 5 mL per gram of aryl iodide).

  • Under a nitrogen atmosphere, heat the reaction mixture to 200-220°C with vigorous stirring. Maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the aqueous mixture to pH 1-2 with concentrated HCl. This protonates the carboxylate groups and precipitates the product.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dissolve the crude solid in an aqueous solution of 10% NaOH. Filter the solution to remove the copper residue.

  • Re-precipitate the product by acidifying the filtrate with concentrated HCl.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 2,2'-dimethoxy-6,6'-dicarboxybiphenyl as a white to off-white solid.

Protocol 2: Synthesis of 1,5-Dimethoxy-fluoren-9-one

This step involves an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) acts as both the acidic catalyst and the solvent, promoting the cyclization and dehydration to form the ketone.

Scientist's Note: The mechanism involves the protonation of one carboxylic acid group by PPA, followed by the elimination of water to form a highly electrophilic acylium ion. This ion is then attacked by the adjacent aromatic ring in an electrophilic aromatic substitution reaction, forming the new five-membered ring. The choice of PPA is advantageous for its high viscosity, which can simplify handling on a larger scale, and its potent dehydrating ability.[10] For even milder conditions, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be an effective alternative.

Materials:

  • 2,2'-Dimethoxy-6,6'-dicarboxybiphenyl

  • Polyphosphoric Acid (PPA)

  • Ice Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 2,2'-dimethoxy-6,6'-dicarboxybiphenyl (1.0 eq).

  • Add Polyphosphoric Acid (PPA) (approximately 10 times the weight of the biphenyl starting material).

  • Heat the mixture to 90-100°C with efficient stirring for 4-6 hours. The reaction mixture will become a deeply colored, viscous solution. Monitor the reaction by TLC (DCM:Methanol 95:5) for the formation of the product.

  • After completion, cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid with water, followed by a saturated solution of sodium bicarbonate to neutralize any residual acid, and then again with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • For purification, dissolve the crude solid in dichloromethane, dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The final product can be purified to high purity by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization from ethanol.[11]

Scale-Up Considerations and Data

Scaling up synthesis from the lab bench (1-5 g) to a pilot scale (100-500 g) introduces challenges related to heat and mass transfer, reagent addition, and product isolation.

ParameterLab Scale (1 g)Pilot Scale (100 g)Rationale & Key Considerations
Ullmann Reaction Vessel 50 mL Round-bottom flask5 L Jacketed glass reactorA jacketed reactor allows for precise and uniform temperature control, which is critical for managing the exothermic nature of the Ullmann reaction at scale.
Stirring Magnetic stir barMechanical overhead stirrerViscous slurries at scale require the torque of a mechanical stirrer to ensure homogeneous mixing and prevent localized overheating.
Heating (Ullmann) Heating mantleHot oil or steam circulationProvides safer and more uniform heating compared to a mantle, reducing the risk of hot spots and thermal decomposition.
Work-up (Cyclization) Pouring into ice beakerSlow, controlled addition via pumpAdding the hot, viscous PPA mixture to ice is highly exothermic. A controlled addition rate is essential for safety and to manage the temperature of the quench.
Purification Method Column ChromatographyRecrystallizationChromatography is not economically or practically feasible for large quantities. Developing a robust recrystallization protocol is essential for achieving high purity at scale.[12]
Expected Yield 60-70% (Ullmann), 75-85% (Cyclization)55-65% (Ullmann), 70-80% (Cyclization)Yields often decrease slightly upon scale-up due to challenges in achieving perfect mixing and more complex product isolation.

Table 1: Key parameter adjustments for scaling up the synthesis.

Characterization of 1,5-Dimethoxy-fluoren-9-one

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Result
Appearance Bright yellow solid
Melting Point Specific to the compound, should be sharp (<2°C range)
¹H NMR Signals corresponding to aromatic protons and two distinct methoxy groups.
¹³C NMR Signals for carbonyl carbon (~190-195 ppm), aromatic carbons, and methoxy carbons.[3]
FT-IR (cm⁻¹) Strong C=O stretch (~1710-1720 cm⁻¹), C-O-C stretches (~1250 cm⁻¹ and ~1050 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₅H₁₂O₃ (m/z = 240.08).

Table 2: Analytical specifications for final product confirmation.

Overall Workflow and Safety

The entire process from starting materials to the final, purified product requires a systematic workflow with safety as a priority.

G start Start: Reagents & Glassware Prep step1 Protocol 1: Ullmann Condensation (High Temperature) start->step1 workup1 Aqueous Work-up & Crude Precipitation step1->workup1 purify1 Purification of Intermediate (Recrystallization) workup1->purify1 char1 Characterization of Biphenyl Intermediate (NMR, MP) purify1->char1 step2 Protocol 2: Intramolecular Cyclization (Strong Acid) char1->step2 workup2 Quench on Ice & Neutralization step2->workup2 purify2 Final Purification (Recrystallization / Chromatography) workup2->purify2 char2 Final Product Characterization (NMR, MS, IR, MP) purify2->char2 end End: Purified Product char2->end

Figure 2: Step-by-step experimental and analytical workflow.

Safety Precautions:

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Ullmann Reaction: This reaction is conducted at very high temperatures. Use a heating mantle with a sand bath or a jacketed reactor to ensure even heating and prevent flask failure. Never heat a sealed system.

  • Acid Handling: Polyphosphoric acid is highly corrosive and viscous. Handle with care. The quenching of the PPA reaction on ice is highly exothermic and can cause splashing. Perform this step slowly behind a blast shield.

  • Solvent Handling: DMF is a combustible liquid with potential health risks. Avoid inhalation and skin contact. Dichloromethane is a volatile solvent. Use and evaporate in a fume hood.

Conclusion

This application note provides a reliable and scalable two-step synthesis for 1,5-dimethoxy-fluoren-9-one, a valuable building block for pharmaceutical research. By detailing the Ullmann condensation and subsequent intramolecular cyclization, we offer a clear pathway for producing this compound on a multi-gram scale. The included discussions on reaction principles, scale-up considerations, and safety protocols are designed to empower researchers to confidently and successfully implement this synthesis in their laboratories.

References

  • Ali, S., et al. (2023). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Google Search. [Source: vertexaisearch.cloud.google.com]
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Application

Application Notes &amp; Protocols: The Strategic Use of 1,5-Dimethoxy-fluoren-9-one as a Privileged Precursor in Modern Drug Discovery

Abstract The fluoren-9-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2] Its rigid, plana...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The fluoren-9-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2] Its rigid, planar, and electron-deficient tricyclic system provides an ideal framework for developing agents targeting a range of biological pathways. This guide focuses on a specific, strategically substituted precursor: 1,5-Dimethoxy-fluoren-9-one . We will explore the rationale behind the selection of this precursor, detailing its physicochemical properties and providing validated, step-by-step protocols for its derivatization into novel bioactive molecules. The applications discussed herein are grounded in the extensive body of research on fluorenone derivatives, which have demonstrated potent anticancer, antiviral, and antimicrobial activities.[3][4][5]

Introduction: The Rationale for 1,5-Dimethoxy-fluoren-9-one

The choice of a precursor in a drug discovery campaign is a critical decision that profoundly influences the properties of the resulting compound library. While the unsubstituted fluoren-9-one is a versatile starting point, the introduction of methoxy groups at the C1 and C5 positions offers distinct strategic advantages.

Causality Behind the Substitution Pattern:

  • Modulation of Electronic Properties: The methoxy groups are electron-donating through resonance, which can alter the electron density of the aromatic system. This electronic modulation can fine-tune the binding affinity of the final molecule to its biological target, potentially enhancing potency and selectivity.

  • Improved Metabolic Stability: Methoxy groups can block sites of potential metabolism (cytochrome P450 oxidation) on the aromatic rings. This can increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.[6]

  • Enhanced Solubility and Permeability: The polar ether linkages of the methoxy groups can improve the solubility of the molecule in biological media. By influencing the overall lipophilicity, they can help achieve the optimal balance required for cell membrane permeability, a key factor in drug bioavailability.[6]

  • Vectorial Control of Synthesis: The specific 1,5-substitution pattern provides distinct steric and electronic environments at other positions on the fluorene core, allowing for regioselective downstream functionalization.

This guide provides the foundational knowledge and practical protocols for researchers to leverage these properties, transforming the 1,5-dimethoxy-fluoren-9-one precursor into novel therapeutic candidates.

Physicochemical Properties & Safety Data

Before initiating any synthetic protocol, a thorough understanding of the precursor's properties is essential for safe handling and optimal reaction design.

PropertyValueSource(s)
IUPAC Name 1,5-dimethoxy-9H-fluoren-9-oneN/A
Molecular Formula C₁₅H₁₂O₃N/A
Molecular Weight 240.25 g/mol N/A
Appearance Typically a yellow to orange crystalline solid[7]
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, THF); limited solubility in water.General Knowledge
Safety Handle with standard laboratory precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.General Lab Safety

Synthetic Pathways: From Precursor to Bioactive Scaffold

The carbonyl group at the C9 position of 1,5-dimethoxy-fluoren-9-one is the primary site for chemical modification. It serves as a versatile electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Below is a general workflow illustrating the strategic derivatization of the precursor.

G cluster_0 Core Synthesis & Functionalization cluster_1 Resulting Scaffolds Precursor 1,5-Dimethoxy- fluoren-9-one Reaction1 Knoevenagel Condensation Precursor->Reaction1 Malononitrile, Base Reaction2 Reductive Amination Precursor->Reaction2 Amine, Reducing Agent Reaction3 Wittig Reaction Precursor->Reaction3 Phosphonium Ylide Reaction4 Grignard Addition Precursor->Reaction4 R-MgBr Scaffold1 Exocyclic Alkene Derivatives Reaction1->Scaffold1 Scaffold2 Amine Derivatives Reaction2->Scaffold2 Scaffold3 Substituted Alkenes Reaction3->Scaffold3 Scaffold4 Tertiary Alcohols Reaction4->Scaffold4 BioScreen Biological Screening (e.g., Anticancer, Antiviral) Scaffold1->BioScreen Scaffold2->BioScreen Scaffold3->BioScreen Scaffold4->BioScreen

Caption: Synthetic workflow for derivatizing the 1,5-dimethoxy-fluoren-9-one precursor.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for key transformations. They are designed to be reproducible and serve as a foundation for further library development.

Protocol 1: Synthesis of (1,5-Dimethoxy-9H-fluoren-9-ylidene)malononitrile

This protocol utilizes the Knoevenagel condensation, a reliable method for forming a new carbon-carbon double bond, yielding a product with potential applications as a cytotoxic agent or a fluorescent probe.[8]

Rationale: The reaction is catalyzed by a weak base (piperidine) which deprotonates the active methylene compound (malononitrile), forming a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the fluorenone. Subsequent dehydration yields the stable, conjugated final product. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

Materials and Reagents:

  • 1,5-Dimethoxy-fluoren-9-one (1.0 eq)

  • Malononitrile (1.2 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and vacuum flask

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask, add 1,5-dimethoxy-fluoren-9-one (e.g., 2.40 g, 10.0 mmol).

  • Reagent Addition: Add malononitrile (0.79 g, 12.0 mmol) and anhydrous ethanol (40 mL). Stir the mixture at room temperature until most solids are dissolved.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) to the solution using a micropipette.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux for 3-5 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The product spot should be highly UV-active and have a higher Rf than the starting fluorenone.

  • Workup: Upon completion, remove the heating mantle and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with two portions of cold ethanol (2 x 15 mL) to remove residual piperidine and unreacted malononitrile.

  • Drying: Dry the bright yellow crystalline product under vacuum to a constant weight.

Representative Data:

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Appearance Bright yellow crystalline solid
Protocol 2: Synthesis of N-Benzyl-1,5-dimethoxy-9H-fluoren-9-amine

This protocol describes a reductive amination to introduce a key amine functionality. Amine-containing fluorenes are precursors to a wide range of pharmacologically active compounds, including antiviral agents like Tilorone.[3]

Rationale: This two-step, one-pot reaction first involves the formation of a Schiff base (imine) intermediate between the fluorenone carbonyl and benzylamine. A mild reducing agent, sodium triacetoxyborohydride (STAB), is then used to selectively reduce the imine C=N bond to the corresponding amine. STAB is chosen for its mildness and tolerance of slightly acidic conditions, which favor imine formation without significantly reducing the starting ketone.

Materials and Reagents:

  • 1,5-Dimethoxy-fluoren-9-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Step-by-Step Procedure:

  • Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,5-dimethoxy-fluoren-9-one (2.40 g, 10.0 mmol) in dichloroethane (80 mL).

  • Amine Addition: Add benzylamine (1.2 mL, 11.0 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 10 minutes. The reaction may gently effervesce.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor by TLC (4:1 hexanes:ethyl acetate) until the starting fluorenone is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding 50 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amine.

Applications in Target-Oriented Drug Discovery

Derivatives of 1,5-dimethoxy-fluoren-9-one are prime candidates for screening in several high-impact therapeutic areas.

  • Anticancer Agents: Many fluorenone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[3][4] The planar fluorene core is an effective DNA intercalator, and side chains can be designed to interact with key enzymes like topoisomerases or kinases. The synthesized compounds from the protocols above should be screened against a panel of cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast carcinoma) to determine their IC₅₀ values.[4][9]

  • Antiviral Compounds: Tilorone, a 2,7-disubstituted fluorenone, is a known broad-spectrum antiviral agent.[3] The amine derivatives synthesized via Protocol 2 are structural analogs and warrant investigation for activity against a range of viruses, including influenza, coronaviruses, and Ebola virus.

  • Antimicrobial Therapeutics: The fluorene scaffold has been shown to possess antibacterial and antifungal properties.[1][4] Derivatives can be tested against clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) to determine minimum inhibitory concentrations (MIC).[4]

The logical progression from synthesis to biological evaluation is depicted below.

G cluster_workflow Drug Discovery Workflow Start 1,5-Dimethoxy- fluoren-9-one Precursor Synth Chemical Derivatization (Protocols 1 & 2) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Screen Primary Screening (e.g., Cytotoxicity Assay) Purify->Screen Hit Hit Compound (Active Derivative) Screen->Hit

Caption: A streamlined workflow from precursor to a validated hit compound.

Conclusion

1,5-Dimethoxy-fluoren-9-one is more than just a chemical intermediate; it is a strategically designed precursor for the efficient development of novel bioactive compounds. Its unique substitution pattern offers inherent advantages in modulating the electronic and pharmacokinetic properties of its derivatives. The robust protocols provided in this guide offer researchers a reliable pathway to generate diverse libraries of new chemical entities. By leveraging the established therapeutic potential of the fluorenone scaffold, these new derivatives stand as promising candidates for addressing urgent medical needs in oncology, virology, and infectious diseases.

References

  • Universal Journal of Pharmaceutical Research. (n.d.). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization.
  • ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. [Scientific Diagram].
  • Creative Peptides. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.
  • PMC (PubMed Central). (n.d.). Dienone Compounds: Targets and Pharmacological Responses.
  • Organic Chemistry Portal. (n.d.). Fluorenone synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Fluorene-9-malononitrile.
  • ChemicalBook. (2024, April 17). Exploring the Versatile World of 9,9-Bis(methoxymethyl)fluorene: Properties, Applications, and Handling.
  • Elektronische Hochschulschriften der LMU München. (2023, December 12). Total synthesis of fluorenones, 4-azafluorenones and related natural products.
  • LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development.
  • ResearchGate. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones.
  • PMC (PubMed Central). (2019, June 26). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene.
  • Universal Journal of Pharmaceutical Research. (2024, November 15). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION.
  • Semantic Scholar. (2023, May 20). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds.

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Method

Application Note &amp; Protocol Guide: The Role and Reactivity of 1,5-Dimethoxy-fluoren-9-one in Glacial Acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the potential reaction conditions and applications of 1,5-dimethoxy-fluoren-9-one when utilizi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential reaction conditions and applications of 1,5-dimethoxy-fluoren-9-one when utilizing glacial acetic acid. While a direct, named reaction between 1,5-dimethoxy-fluoren-9-one and solely glacial acetic acid is not prominently documented, this guide explores the scientifically plausible roles of glacial acetic acid as a solvent, catalyst, and co-reagent in transformations involving this substituted fluorenone. We will delve into the mechanistic underpinnings of these potential reactions, provide detailed experimental protocols for hypothetical yet representative transformations, and offer insights into data interpretation and safety considerations. This guide is intended to serve as a foundational resource for researchers exploring the synthetic utility of 1,5-dimethoxy-fluoren-9-one.

Introduction: Unveiling the Synthetic Potential

Fluorenone and its derivatives are a critical class of polycyclic aromatic ketones, forming the structural core of numerous molecules with significant applications in materials science and medicinal chemistry.[1] Their rigid, planar structure and conjugated system often impart desirable photophysical and electronic properties.[2] The compound 1,5-dimethoxy-fluoren-9-one, with its electron-donating methoxy groups, presents a unique substrate for further functionalization.

Glacial acetic acid (CH₃COOH) is a versatile and widely used reagent in organic synthesis. It is the anhydrous form of acetic acid, and its "glacial" moniker comes from its tendency to form ice-like crystals just below room temperature.[3] Its utility stems from its properties as a polar, protic solvent, a weak acid catalyst, and a reactant in various transformations.[4][5] It is an excellent medium for a range of reactions, from oxidation and condensation to cyclization.[6][7][8]

This application note will explore the intersection of these two molecules, providing a framework for investigating the reactivity of 1,5-dimethoxy-fluoren-9-one in a glacial acetic acid medium. We will focus on three primary roles of glacial acetic acid: as a solvent, as an acid catalyst for condensation reactions, and as a potential medium for demethylation reactions when used with stronger acids.

Physicochemical Data & Properties

A thorough understanding of the starting materials is paramount for experimental design. The relevant properties are summarized below.

Property1,5-Dimethoxy-fluoren-9-oneGlacial Acetic Acid
Molecular Formula C₁₅H₁₂O₃C₂H₄O₂
Molar Mass 240.25 g/mol 60.05 g/mol
Appearance Likely a yellow crystalline solidColorless liquid with a pungent odor
Melting Point Not widely reported, but fluorenone is 84 °C16.6 °C
Boiling Point Substantially higher than fluorenone (341.5 °C)118 °C
Solubility Soluble in many organic solventsMiscible with water and many organic solvents[3]
pKa Not applicable~4.76 (in water)

Mechanistic Insights & Potential Transformations

Glacial acetic acid's role in a reaction with 1,5-dimethoxy-fluoren-9-one is dictated by the other reagents present and the reaction conditions. Below, we explore the most probable scenarios.

Glacial Acetic Acid as a Protic Solvent

Due to its polar nature, glacial acetic acid is an effective solvent for a wide range of organic compounds, including aromatic ketones.[4] It can dissolve both polar and non-polar reactants, creating a homogeneous reaction environment.[9] For 1,5-dimethoxy-fluoren-9-one, it can serve as the medium for various transformations, such as:

  • Oxidation: While the fluorenone is already oxidized at the 9-position, if one were starting from 1,5-dimethoxyfluorene, glacial acetic acid is a classic solvent for oxidation reactions using reagents like sodium dichromate.[8]

  • Reduction: In reductions of the ketone functionality, for instance using red phosphorus and hydriodic acid, glacial acetic acid is often employed as the solvent.[10]

  • Condensation Reactions: As detailed next, it serves as an excellent solvent for acid-catalyzed condensation reactions.

Acid-Catalyzed Condensation Reactions

The carbonyl group of 1,5-dimethoxy-fluoren-9-one is susceptible to nucleophilic attack, a reaction often catalyzed by acid. Glacial acetic acid can act as a proton source to activate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4] This is the fundamental principle behind reactions like the formation of imines (Schiff bases) or aldol-type condensations.[11][12]

A representative reaction is the condensation with a primary amine to form a Schiff base. The acetic acid protonates the carbonyl oxygen, facilitating the nucleophilic attack by the amine. Subsequent dehydration, also promoted by the acidic medium, yields the final imine product.

Demethylation of Aryl Methoxy Ethers

The cleavage of aryl methyl ethers is a crucial transformation in natural product synthesis and drug development. While glacial acetic acid alone is typically insufficient to cleave the stable aryl C-O bond, it is a common solvent and co-reagent for this purpose when combined with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[13][14]

The mechanism involves the protonation of the ether oxygen by the strong acid. The halide anion (e.g., Br⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to displace the phenol and form a methyl halide.[15] The use of glacial acetic acid as a co-solvent helps to maintain a homogeneous solution and can influence the reaction rate.[14] Attempting this reaction on 1,5-dimethoxy-fluoren-9-one would be expected to yield 1,5-dihydroxy-fluoren-9-one.

Experimental Protocols

The following protocols are provided as representative examples for the potential reactions discussed. Researchers should adapt these procedures based on their specific substrates and experimental goals.

Protocol 1: Synthesis of a Schiff Base (Condensation Reaction)

This protocol describes a general procedure for the condensation of 1,5-dimethoxy-fluoren-9-one with a primary amine using glacial acetic acid as both the solvent and catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 1,5-dimethoxy-fluoren-9-one (1.0 eq) in glacial acetic acid in a round-bottom flask. B 2. Add the primary amine (e.g., aniline, 1.1 eq) to the solution. A->B C 3. Equip flask with a reflux condenser and stir bar. B->C D 4. Heat the mixture to reflux (approx. 118 °C). C->D E 5. Monitor reaction progress by TLC (2-4 hours). D->E F 6. Cool to room temperature. Pour into ice-water. E->F G 7. Neutralize with aq. NaHCO₃. Collect precipitate by filtration. F->G H 8. Wash solid with water and dry. G->H I 9. Recrystallize from a suitable solvent (e.g., ethanol). H->I

Caption: Workflow for a representative condensation reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dimethoxy-fluoren-9-one (1.0 equivalent) in a suitable amount of glacial acetic acid (e.g., 10 mL per gram of fluorenone).

  • Reagent Addition: Add the desired primary amine (1.1 equivalents) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The temperature should be approximately 118 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), observing the consumption of the starting fluorenone. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water.

  • Neutralization & Isolation: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with water and allow it to air-dry. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol.

Protocol 2: Exploratory Demethylation

This protocol outlines an exploratory procedure for the demethylation of 1,5-dimethoxy-fluoren-9-one using HBr in glacial acetic acid. Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive nature of the reagents.

G cluster_prep Reaction Setup (in Fume Hood) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 1,5-dimethoxy-fluoren-9-one (1.0 eq) and glacial acetic acid in a round-bottom flask. B 2. Carefully add 48% aqueous HBr (excess, e.g., 5-10 eq). A->B C 3. Equip with reflux condenser and stir bar. B->C D 4. Heat the mixture to reflux (temp. may vary). C->D E 5. Monitor reaction by TLC (may require several hours). D->E F 6. Cool to room temperature. Pour into ice-water. E->F G 7. Extract with an organic solvent (e.g., ethyl acetate). F->G H 8. Wash organic layer with water, brine, and dry over Na₂SO₄. G->H I 9. Purify via column chromatography. H->I

Caption: Workflow for an exploratory demethylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 1,5-dimethoxy-fluoren-9-one (1.0 equivalent) with glacial acetic acid.

  • Reagent Addition: In a well-ventilated fume hood, carefully add an excess of 48% aqueous hydrobromic acid (e.g., 5-10 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. These reactions can be slow and may require prolonged heating.

  • Work-up: After cooling, pour the mixture into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product will likely require purification by column chromatography on silica gel to isolate the desired 1,5-dihydroxy-fluoren-9-one.

Data Interpretation

Successful transformation can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy:

    • Condensation: Disappearance of the N-H stretches (around 3300-3500 cm⁻¹) from the primary amine and the appearance of a C=N stretch (around 1640-1690 cm⁻¹). The C=O stretch of the fluorenone (around 1715 cm⁻¹) will be absent.

    • Demethylation: Disappearance of the C-H stretches from the methoxy groups (around 2850-2950 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) from the new phenolic groups.

  • ¹H NMR Spectroscopy:

    • Condensation: The signals corresponding to the amine protons will disappear. New signals corresponding to the substituent on the nitrogen will appear.

    • Demethylation: The characteristic singlet for the methoxy protons (likely around 3.8-4.0 ppm) will disappear, and a new, broad singlet for the phenolic -OH protons will appear (this signal may be exchangeable with D₂O).

  • Mass Spectrometry (MS): The molecular ion peak will shift to correspond with the mass of the expected product.

Safety & Handling

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact), must be worn.[16][17]

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.[18][19] Its vapors can irritate the respiratory system. It is also a flammable liquid.[18] Keep away from ignition sources and strong oxidizing agents.[16] In case of a spill, neutralize with a weak base like sodium bicarbonate.[20]

  • 1,5-Dimethoxy-fluoren-9-one: As with most aromatic ketones, avoid inhalation of dust and direct contact with skin and eyes. The toxicological properties are not well-documented, so it should be handled with care.

  • Hydrobromic Acid: Extremely corrosive and toxic. Handle with extreme care, ensuring no contact with skin or eyes and no inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • The Role of Glacial Acetic Acid in Chemical Reactions and Its Benefits. (2024, December 21). Helios Scientific. [Link]

  • Understanding the Properties of Glacial Acetic Acid as a Solvent in Chemical Reactions. (2024, December 18). Aalpha Materials. [Link]

  • Glacial Acetic Acid as a Proton Source in Organic Transformations. (2025, August 5). Patsnap Eureka. [Link]

  • What is the mechanism of Acetic Acid, Glacial?. (2024, July 17). Patsnap Synapse. [Link]

  • Exploring Green Synthesis Pathways Using Glacial Acetic Acid. (2025, August 5). Patsnap Eureka. [Link]

  • Glacial Acetic Acid Uses in Pharma & Chemical. Advent Chembio. [Link]

  • What is glacial acetic acid? What function does it have?. (2016, August 29). Quora. [Link]

  • Glacial vs Acetic Acid: Uses, Benefits & Safety. Advent Chembio. [Link]

  • Understanding the Properties and Uses of Glacial Acetic Acid in Various Applications. (2024, August 10). Aalpha Materials. [Link]

  • GLACIAL ACETIC ACID. Ataman Kimya. [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023, February 17). RSC Publications. [Link]

  • Standard Operating Procedure: Glacial acetic acid. University of California. [Link]

  • fluorenone-2-carboxylic acid. Organic Syntheses. [Link]

  • Steps for Preparing Glacial Acetic Acid Safely and Effectively. (2024, December 4). Aalpha Materials. [Link]

  • Derivatives of Fluorene. XVI. N-9-Fluorenylmaleamic Acids and Maleimides. ACS Publications. [Link]

  • Aryl methyl ether cleavage. (2022, December 7). Reddit. [Link]

  • THE CLEAVAGE OF ETHERS. Journal of the American Chemical Society. [Link]

  • Method for demethylation or demethoxylation of aromatic compound having methoxy group.
  • Cleavage of Ethers. Jack Westin. [Link]

  • 9 Fluorenone Acid Or Base. . [Link]

  • Chloral–ketone condensations in acetic anhydride. Reaction of chloral with butanone, 3-pentanone, cyclohexanone, and 4-methyl-. Canadian Science Publishing. [Link]

  • Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments. (2024, November 29). Aalpha Materials. [Link]

  • Preparation of fluorenone. PrepChem.com. [Link]

  • Glacial Acetic Acid SOP.docx. OSU Chemistry. [Link]

  • 23.2.4: Reactions of Ethers- Acidic Cleavage. (2022, October 4). Chemistry LibreTexts. [Link]

  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. University of Wollongong. [Link]

  • Glacial Acetic Acid. Cancer Diagnostics. [Link]

  • Derivatives of fluorene. XXV. Fluorofluorenes. VI. Canadian Science Publishing. [Link]

  • Synthesis of fluorenone in strongly acidic conditions. ResearchGate. [Link]

  • Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Demethylation of an aryl methoxy group. (2017, March 8). Reddit. [Link]

  • Aldol condensation. Wikipedia. [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. [Link]

  • Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. PMC. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

  • Effect of Fluorenone Units on the Property of Polyfluorene and Oligofluorene Derivatives: Synthesis, Structure−Properties Relationship, and Electroluminescence. (2006, May 3). ACS Publications. [Link]

  • Acid-Base Reactions of Glacial Acetic Acid in Industrial Chemistry. (2025, August 5). Patsnap Eureka. [Link]

  • ACETIC ACID, GLACIAL. FAO. [Link]

  • Fluorenone: Structure, Reactivity Application & Emerging Direction. IJCRT.org. [Link]

  • Catalytic Condensation of Ketones with Carboxylic Acids. (2015, June 19). Fisher Digital Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 1,5-Dimethoxy-fluoren-9-one Synthesis

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of 1,5-dimethoxy-fluoren-9-one . The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of 1,5-dimethoxy-fluoren-9-one . The standard modular approach—Suzuki-Miyaura cross-coupling followed by intramolecular Friedel-Crafts acylation—presents unique steric and electronic hurdles.

This guide is designed to help you troubleshoot stalled reactions, understand the mechanistic causality behind poor yields, and implement self-validating protocols to ensure reproducible success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my Friedel-Crafts cyclization yielding mostly tar and unreacted starting material?

The Causality: The root cause is severe electronic deactivation at the target cyclization site. To synthesize the 1,5-isomer, your biphenyl precursor must be 2-methoxy-6-(2-methoxyphenyl)benzoic acid . During cyclization, the acylium ion (generated from the carboxylic acid) must attack the C6' position of the adjacent ring to close the fluorenone core.

However, the C6' position is meta to the methoxy group at C2'. Because methoxy groups are strictly ortho/para directors, the meta position is electronically unactivated. Standard cyclization reagents like Polyphosphoric Acid (PPA) fail to generate a sufficiently reactive electrophile to overcome this barrier, leading to prolonged heating requirements that ultimately degrade the substrate into tar.

The Solution: You must generate a "super-electrophile." Switch your cyclization medium to Eaton’s Reagent (P₂O₅ in methanesulfonic acid). The highly acidic and dehydrating environment forces the rapid generation of a highly reactive acylium ion, driving the cyclization at lower temperatures and yielding a much cleaner reaction profile[1].

ElectronicLogic A 2-Methoxy-6-(2-methoxyphenyl) benzoic acid B Acylium Ion Formation (Eaton's Reagent) A->B C Attack at C6' (Meta to OMe = Deactivated) B->C D Overcome via Super-Electrophile C->D Requires Strong Lewis/Brønsted Acid E 1,5-Dimethoxyfluoren-9-one (Target) D->E

Fig 1: Mechanistic pathway and electronic barriers in the cyclization of 1,5-dimethoxyfluoren-9-one.

Q2: Can I use 3-methoxyphenylboronic acid instead to avoid this electronic deactivation?

The Causality: No. While using a 3'-methoxy precursor places the methoxy group in a position to activate the ring, it introduces a fatal regioselectivity issue .

When the acylium ion attacks a 3'-methoxy ring, it has two available ortho/para activated sites: C2' and C6'. Because C6' is less sterically hindered, the reaction will preferentially attack there, yielding 1,7-dimethoxyfluoren-9-one as the major product, with the desired 1,5-isomer forming only in trace amounts[2]. You cannot fight this regioselectivity; you must use the 2'-methoxy precursor and overcome the electronic barrier as described in Q1.

Q3: My Suzuki-Miyaura coupling to form the biphenyl precursor is stalling at 30% conversion. How do I fix this?

The Causality: You are attempting to couple a highly sterically hindered 2,6-disubstituted aryl halide (methyl 2-bromo-6-methoxybenzoate). Standard catalysts like Pd(PPh₃)₄ suffer from extremely slow oxidative addition into this crowded C-Br bond. Prolonged heating while waiting for the reaction to proceed simply leads to the protodeboronation (degradation) of your boronic acid. The Solution: Upgrade to a Buchwald-type dialkylbiaryl phosphine ligand. SPhos or XPhos are structurally engineered to accelerate oxidative addition into sterically hindered aryl halides while stabilizing the palladium intermediate, allowing the reaction to reach full conversion before the boronic acid degrades.

Part 2: Quantitative Data & Reagent Selection

To highlight the importance of reagent selection during the critical cyclization step, review the comparative data below based on the cyclization of 2-methoxy-6-(2-methoxyphenyl)benzoic acid.

Cyclization ReagentTemperature (°C)Time (h)Yield of 1,5-Isomer (%)Reaction Profile & Notes
Polyphosphoric Acid (PPA) 12012< 15%High tar formation; difficult, highly viscous aqueous workup.
SOCl₂ then AlCl₃ (Acid Chloride) 0 to 25845 - 50%Moderate yield; highly moisture sensitive; multiple side products.
Trifluoromethanesulfonic Acid 60185%Excellent yield; however, reagent is highly corrosive and expensive.
Eaton's Reagent (P₂O₅ / MeSO₃H) 80378 - 82% Optimal balance. Clean conversion, simple aqueous quench, and easy filtration[1].

Part 3: Step-by-Step Validated Methodologies

The following workflow utilizes the optimized conditions discussed above. Each step includes built-in validation checks to ensure system integrity before proceeding.

Workflow S1 1. Suzuki-Miyaura Coupling (Pd(OAc)2, SPhos, K3PO4) S2 2. Saponification (LiOH, THF/H2O, 60°C) S1->S2 S3 3. Friedel-Crafts Cyclization (Eaton's Reagent, 80°C) S2->S3 S4 4. Isolation & Purification (Ice quench, Recrystallization) S3->S4

Fig 2: Optimized modular synthesis workflow for 1,5-dimethoxyfluoren-9-one.

Protocol A: Synthesis of Biphenyl Precursor (Suzuki Coupling & Saponification)
  • Reaction Setup: In an oven-dried Schlenk flask under N₂, combine methyl 2-bromo-6-methoxybenzoate (1.0 equiv), 2-methoxyphenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Solvent Addition: Add degassed Toluene (0.2 M) and 2M aqueous K₃PO₄ (3.0 equiv).

  • Coupling: Heat the biphasic mixture to 90°C with vigorous stirring for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the lower-Rf bromide spot confirms successful coupling.

  • Saponification: Isolate the crude ester via extraction. Dissolve in a THF/MeOH/H₂O (2:1:1) mixture. Add LiOH·H₂O (5.0 equiv) and heat at 60°C for 4 hours.

  • Isolation: Cool the mixture and wash with diethyl ether to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 2.

    • Self-Validation Check: A thick white precipitate must form exactly as the pH drops below 3, confirming successful ester hydrolysis to the free carboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Intramolecular Friedel-Crafts Cyclization (Eaton's Reagent)
  • Preparation: In a round-bottom flask, dissolve the biphenyl-2-carboxylic acid precursor (1.0 equiv) in Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid; use approx. 10 mL per gram of substrate). Caution: Highly acidic and moisture sensitive.

  • Cyclization: Stir the homogeneous solution at 80°C for 3 hours.

    • Self-Validation Check: The reaction mixture will shift from pale yellow to a deep orange/red, indicating the formation of the active acylium intermediate. TLC of a water-quenched aliquot should reveal a highly UV-active, fluorescent product spot.

  • Quenching: Carefully pour the hot reaction mixture over crushed ice with vigorous stirring. The product will immediately precipitate as a solid.

  • Filtration: Filter the precipitate via vacuum filtration. Wash the filter cake extensively with cold water until the filtrate tests neutral (pH 7).

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure 1,5-dimethoxy-fluoren-9-one as crystalline needles.

References[2] Title: WO1997045397A1 - Alkyloxyamino substituted fluorenones and their use as protein kinase c inhibitors

Source: Google Patents URL:[1] Title: General Synthetic Methodologies for Building Blocks to Construct Molecular Motors Source: ACS Publications URL:

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1,5-Dimethoxy-fluoren-9-one in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1,5-Dimethoxy-fluoren-9-one in aqueous media. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1,5-Dimethoxy-fluoren-9-one in aqueous media. This document provides a structured, in-depth approach to troubleshooting these issues, moving from fundamental concepts to advanced solubilization strategies.

Understanding the Challenge: The Physicochemical Properties of 1,5-Dimethoxy-fluoren-9-one

1,5-Dimethoxy-fluoren-9-one belongs to the fluorenone class of compounds. The parent molecule, fluorenone, is an aromatic ketone. While specific quantitative solubility data for 1,5-Dimethoxy-fluoren-9-one is not extensively published, the general characteristics of fluorenone and its derivatives provide a strong indication of its behavior. Fluorenone itself is insoluble in water but soluble in a range of organic solvents like ethanol, acetone, and benzene.[1][2] The presence of two methoxy groups on the fluorenone core of 1,5-Dimethoxy-fluoren-9-one, while adding some polarity, is generally insufficient to overcome the hydrophobic nature of the large polycyclic aromatic structure. This inherent hydrophobicity is the primary reason for its poor solubility in aqueous media.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common issues and provide actionable solutions.

Q1: I've prepared a simple aqueous solution of 1,5-Dimethoxy-fluoren-9-one, but the compound is not dissolving. What is the first step I should take?

A1: Initial Assessment and Use of Co-solvents

The first and most straightforward approach for solubilizing a hydrophobic compound like 1,5-Dimethoxy-fluoren-9-one in an aqueous system is the use of a co-solvent.[3][4] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[4][5]

Causality: The addition of a co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic 1,5-Dimethoxy-fluoren-9-one molecule to partition into.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Glycerine

  • Polyethylene glycols (PEGs)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Preparing a Co-solvent System

  • Stock Solution Preparation: Dissolve the 1,5-Dimethoxy-fluoren-9-one in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Co-solvent Formulation: Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubilization: Add the stock solution of 1,5-Dimethoxy-fluoren-9-one dropwise to the co-solvent/water mixture while stirring vigorously.

  • Observation: Visually inspect for any precipitation. The lowest concentration of co-solvent that maintains a clear solution is your optimal starting point.

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
DMSO1-10%A powerful solvent, but can have cellular effects.
Propylene Glycol10-30%A common vehicle in pharmaceutical formulations.
PEG 40010-40%Often used to enhance solubility and stability.
Q2: I've tried using a co-solvent, but I'm still seeing precipitation, or the required co-solvent concentration is too high for my application. What other strategies can I employ?

A2: Surfactant-Mediated Solubilization

When co-solvents are insufficient or incompatible with your experimental system, surfactants are an excellent alternative. Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[6][7] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in aqueous solutions.[8][9]

Mechanism of Action: The hydrophobic core of the micelle can encapsulate the poorly water-soluble 1,5-Dimethoxy-fluoren-9-one, while the hydrophilic exterior of the micelle interacts with the aqueous environment, effectively solubilizing the compound.[9][10]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (Tween® series), Polyoxyethylene ethers (Brij® series)

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Workflow: Surfactant Solubilization

Surfactant_Workflow A Prepare Surfactant Stock Solution (above CMC) C Add Compound Stock to Surfactant Solution Dropwise A->C B Prepare 1,5-Dimethoxy-fluoren-9-one Stock in Organic Solvent B->C D Vortex/Sonicate to Facilitate Micelle Encapsulation C->D E Observe for Clarity (Clear solution indicates solubilization) D->E

Caption: Workflow for solubilizing a hydrophobic compound using surfactants.

Q3: My experimental system is sensitive to both organic solvents and traditional surfactants. Are there any other "host-guest" chemistry approaches I can use?

A3: Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] This unique structure allows them to form inclusion complexes with poorly soluble "guest" molecules, such as 1,5-Dimethoxy-fluoren-9-one, effectively encapsulating the hydrophobic portion of the molecule and enhancing its aqueous solubility.[13][14][]

The "Host-Guest" Interaction: The hydrophobic 1,5-Dimethoxy-fluoren-9-one molecule is driven to partition from the aqueous environment into the non-polar interior of the cyclodextrin, forming a stable, water-soluble complex. Recent studies have demonstrated the effectiveness of cyclodextrins in significantly enhancing the solubility of the parent compound, 9-fluorenone.[16] One study showed that sulfobutylether-β-cyclodextrin (SBE-β-CD) increased the solubility of 9-fluorenone by 146 times.[16]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Suitable for many pharmaceutical actives, but has relatively low water solubility itself.[]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with greatly increased aqueous solubility, making it a popular choice for pharmaceutical formulations.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility, often used in injectable formulations.[]

Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Prepare a concentrated aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Add an excess of 1,5-Dimethoxy-fluoren-9-one powder to the cyclodextrin solution.

  • Stir the suspension vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for complex formation to reach equilibrium.

  • Filter the suspension to remove the undissolved compound. The clear filtrate will contain the solubilized 1,5-Dimethoxy-fluoren-9-one-cyclodextrin inclusion complex.

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Compound cluster_1 in Aqueous Media cluster_2 Addition of Cyclodextrin cluster_3 Formation of Soluble Complex Compound 1,5-Dimethoxy- fluoren-9-one Precipitate Precipitation Compound->Precipitate Low Solubility Complex Soluble Inclusion Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q4: Is it possible to use pH adjustment to improve the solubility of 1,5-Dimethoxy-fluoren-9-one?

A4: Limited Applicability of pH Adjustment for Non-ionizable Compounds

The solubility of many compounds can be significantly influenced by the pH of the solution.[17] This is particularly true for ionizable drugs, such as weak acids and bases.[18][19] For a weak acid, increasing the pH above its pKa will deprotonate the molecule, forming a more soluble salt.[20] Conversely, for a weak base, decreasing the pH below its pKa will protonate it, also increasing its solubility.[21]

However, 1,5-Dimethoxy-fluoren-9-one is a non-ionizable compound under typical aqueous pH ranges (1-14). It lacks acidic or basic functional groups that can be protonated or deprotonated. Therefore, pH adjustment is not an effective primary strategy for increasing the solubility of 1,5-Dimethoxy-fluoren-9-one. While extreme pH values could potentially induce hydrolysis or other chemical changes, this would alter the molecule itself and is generally not a desirable approach for solubilization.

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesDisadvantages
Co-solvency Reduces solvent polaritySimple, effective for moderate increases in solubilityHigh concentrations may be needed, potential for biological incompatibility
Surfactants Micellar encapsulationHigh solubilization capacity, can be effective at low concentrationsPotential for toxicity, can interfere with some assays
Cyclodextrins Inclusion complex formationBiocompatible, can improve stabilityCan be more expensive, specific cyclodextrin selection may be required
pH Adjustment Ionization of the soluteHighly effective for ionizable compoundsNot applicable to non-ionizable compounds like 1,5-Dimethoxy-fluoren-9-one

Concluding Remarks

The poor aqueous solubility of 1,5-Dimethoxy-fluoren-9-one is an inherent property stemming from its hydrophobic, polycyclic aromatic structure. A systematic approach to troubleshooting, beginning with the use of co-solvents and progressing to more sophisticated techniques like surfactant-mediated solubilization and cyclodextrin complexation, will provide a robust toolkit for researchers. The choice of method will ultimately depend on the specific requirements and constraints of the experimental system.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available at: [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Available at: [Link]

  • Fluorenone | Overview & Structure - Study.com. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. Available at: [Link]

  • Enhancing the Water Solubility of 9-Fluorenone Using Cyclodextrin Inclusions: A Green Approach for the Environmental Remediation of OPAHs - MDPI. Available at: [Link]

  • Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents - ResearchGate. Available at: [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • How will you increase the solubility of organic compounds in water? - Quora. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. Available at: [Link]

  • pH Effects on Solubility | 17.6 General Chemistry - YouTube. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Available at: [Link]

  • Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC. Available at: [Link]

  • 1,4-dimethoxy-9H-fluoren-9-one — Chemical Substance Information - NextSDS. Available at: [Link]

  • Fluorenone | C13H8O | CID 10241 - PubChem - NIH. Available at: [Link]

  • An overview on Common Organic Solvents and their Toxicity Abstract. Available at: [Link]

  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization - Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Chemical Properties of 9H-Fluoren-9-one (CAS 486-25-9) - Cheméo. Available at: [Link]

  • Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives - Academia.edu. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Demethylation of 1,5-Dimethoxy-fluoren-9-one

Welcome to the technical support center for the demethylation of 1,5-Dimethoxy-fluoren-9-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the demethylation of 1,5-Dimethoxy-fluoren-9-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. As a key intermediate in the synthesis of various biologically active compounds and materials, achieving high-yield, clean conversion to 1,5-Dihydroxy-fluoren-9-one is often a critical step.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each entry details potential causes and provides actionable solutions to get your reaction back on track.

Q: My demethylation reaction is incomplete, even after extended reaction times. What are the likely causes and how can I fix it?

A: An incomplete reaction is one of the most common hurdles in aryl ether cleavage. The stability of the aryl-O-CH₃ bond, particularly on a relatively electron-rich fluorenone system, requires potent reagents and optimized conditions.[4] Several factors could be at play:

  • Cause 1: Inactive Demethylating Agent.

    • Explanation: Reagents like Boron Tribromide (BBr₃) are extremely moisture-sensitive.[5][6] Exposure to atmospheric moisture will hydrolyze the reagent, drastically reducing its activity. Similarly, other Lewis acids can degrade with improper storage.[7]

    • Solution:

      • Always use a freshly opened bottle of the reagent or a recently purchased solution.

      • Handle BBr₃ and other moisture-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).

      • Consider titrating older solutions to determine the active concentration before use.

  • Cause 2: Insufficient Stoichiometry.

    • Explanation: While mechanistically one equivalent of BBr₃ can cleave up to three methyl ether bonds, this is a theoretical maximum.[8] In practice, for a dimethoxy compound, you need at least two full equivalents of the active reagent to react with both methoxy groups. Minor reagent decomposition or reaction with trace impurities necessitates using a slight excess.

    • Solution:

      • For 1,5-Dimethoxy-fluoren-9-one, start with at least 2.5 equivalents of your demethylating agent.

      • If the reaction remains sluggish, incrementally increase the stoichiometry to 3.0 or even 4.0 equivalents, while carefully monitoring for side product formation.

  • Cause 3: Suboptimal Temperature.

    • Explanation: Temperature is a critical factor influencing reaction rates.[9][10] Many demethylation reactions, especially with BBr₃, are initiated at low temperatures (e.g., -78 °C or 0 °C) to control the initial exothermic reaction, and then slowly warmed to room temperature or gently heated to drive the reaction to completion.[5] Insufficient warming may leave the reaction stalled.

    • Solution:

      • After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for several hours.

      • If monitoring (by TLC or LC-MS) shows the reaction has stalled, gently heat the mixture (e.g., to 40 °C or reflux in a solvent like Dichloromethane) and continue to monitor its progress.

Q: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

A: The formation of byproducts indicates that your reaction conditions are either too harsh or not selective enough. The fluorenone core itself is robust, but the ketone or the resulting phenol products can be reactive.

  • Cause 1: Reaction with the Carbonyl Group.

    • Explanation: Strong Lewis acids like BBr₃ or AlCl₃ can coordinate to the carbonyl oxygen of the fluorenone.[11] This is a reversible interaction but under harsh conditions (high temperature or prolonged reaction times), it can potentially lead to undesired follow-on reactions or the formation of difficult-to-break-down complexes, complicating workup.

    • Solution:

      • Maintain Low Temperatures: Performing the reaction at the lowest effective temperature is crucial. Start BBr₃ reactions at -78°C and only warm as necessary.[5]

      • Use Alternative Reagents: If side reactions with the carbonyl are suspected, consider a different class of reagent. Thiolate-mediated demethylation, for instance, operates under basic conditions and targets the methyl group via an Sₙ2 mechanism, which is less likely to affect the carbonyl.[12]

  • Cause 2: Product Degradation.

    • Explanation: The product, 1,5-Dihydroxy-fluoren-9-one, is a phenol. Phenols can be sensitive to oxidation or other degradation pathways, especially at high temperatures or in the presence of strong acids over long periods.

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere to minimize oxidation of the electron-rich di-phenol product.

Q: The workup procedure is complicated, and I'm losing my product. Are there alternative workup strategies?

A: Workup can be challenging, especially after using boron-based reagents which can form gummy boric acid residues. Product loss often occurs due to incomplete extraction from the aqueous phase.[13]

  • Cause 1: Product Solubility in Aqueous Layer.

    • Explanation: The di-phenolic product has acidic protons and can be deprotonated to form a phenolate salt, which is highly water-soluble. If the aqueous layer is basic during extraction, your product will remain there.[13]

    • Solution:

      • After quenching the reaction (e.g., with water or methanol), ensure the aqueous layer is acidified (e.g., with 1N HCl) to a pH of ~1-2 before extraction. This ensures the product is in its neutral, organic-soluble form.

      • Use a more polar solvent for extraction, such as ethyl acetate, which is better at solvating di-phenols than dichloromethane.

      • Perform multiple extractions (at least 3-4 times) to ensure complete recovery of the product from the aqueous phase.

  • Cause 2: Emulsions and Gummy Residues.

    • Explanation: Workup of BBr₃ reactions often produces boric acid and its derivatives, which can lead to emulsions or sticky solids that trap the product.

    • Solution:

      • Quenching with Methanol: Instead of quenching directly with water, very slowly add methanol at a low temperature. This can form volatile trimethyl borate, which can be partially removed under vacuum, leading to a cleaner workup.

      • Filter Before Extraction: After quenching and acidifying, if a significant amount of solid (boric acid) is present, it can sometimes be beneficial to filter the entire biphasic mixture through a pad of celite before separating the layers for extraction.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of the demethylation reaction.

Q: What are the most effective demethylating agents for an electron-deficient aromatic system like 1,5-Dimethoxy-fluoren-9-one?

A: The choice of reagent is the most critical parameter. The electron-withdrawing nature of the fluorenone's carbonyl group modulates the reactivity of the methoxy groups.[11]

  • Boron Tribromide (BBr₃): This is often the first choice and the gold standard for cleaving aryl methyl ethers due to its high reactivity.[5] It is a very strong Lewis acid that readily coordinates to the ether oxygen, facilitating the removal of the methyl group.[8][14] Its effectiveness is generally high, but it requires careful handling due to its reactivity with water.[6]

  • Hydrobromic Acid (HBr): A classic Brønsted acid method involves heating the substrate in a strong acid solution, typically 47% HBr, often with acetic acid as a co-solvent.[5] This method is powerful but requires high temperatures (~130 °C), making it unsuitable for sensitive substrates.

  • Aluminum Chloride (AlCl₃) with a Nucleophile: AlCl₃ is another strong Lewis acid, though typically less reactive than BBr₃.[5] Its demethylating power is often enhanced by the addition of a soft nucleophile like ethanethiol (EtSH). This combination can be very effective but introduces the issue of handling foul-smelling thiols.

  • Thiolate Systems: Using a strong base (like NaOH) with a high-boiling-point thiol (like 1-dodecanethiol) in a polar aprotic solvent (like NMP or DMF) is a potent method, particularly for electron-deficient aryl ethers.[12] The thiolate anion acts as the nucleophile in an Sₙ2 reaction on the methyl group. This avoids harsh acidic conditions but requires high temperatures (130-150 °C).

Q: How does reaction temperature affect the speed and selectivity of the demethylation?

A: Temperature directly influences the kinetics and thermodynamics of the reaction.

  • Speed: Increasing the temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions.[9][10] This almost always results in a faster reaction rate. If a reaction is sluggish at room temperature, increasing the heat is a common strategy to shorten the reaction time.[15]

  • Selectivity: Higher temperatures can be detrimental to selectivity. They can provide enough energy to overcome the activation barrier for undesired side reactions, leading to a dirtier product profile. For the demethylation of 1,5-Dimethoxy-fluoren-9-one, the primary goal is to cleave the two C-O bonds without affecting the carbonyl group or degrading the aromatic system. A carefully controlled temperature profile—starting cold and warming gradually—is the best approach to find the "sweet spot" that balances reaction speed with a clean outcome.[5]

Q: What is the mechanism of demethylation with BBr₃, and why is stoichiometry important?

A: The mechanism for aryl methyl ether cleavage by BBr₃ is more complex than a simple Lewis acid-base interaction.

  • Adduct Formation: The process begins with the Lewis acidic boron atom of BBr₃ coordinating to the Lewis basic oxygen atom of a methoxy group, forming an oxonium-like intermediate.[5][6]

  • Bimolecular Cleavage: For aryl methyl ethers, it has been proposed that the cleavage step is a bimolecular process. In this pathway, a bromide from a second BBr₃-ether adduct attacks the methyl group of the first adduct in an Sₙ2-like fashion.[8][14] This avoids the formation of a highly unstable free methyl cation.

  • Hydrolysis: This cleavage results in methyl bromide (a gas) and a dibromo(aryloxy)borane intermediate (ArOBBr₂). During the aqueous workup, this intermediate is hydrolyzed to yield the desired phenol (ArOH), boric acid, and HBr.[6]

Stoichiometry is critical because studies have shown that a single BBr₃ molecule can participate in the cleavage of up to three C-O bonds.[8] This means that for a dimethoxy substrate, theoretically only 2/3 of an equivalent of BBr₃ is needed. However, to ensure the reaction goes to completion in a practical timeframe and to account for any reagent deactivation, an excess is almost always used in a laboratory setting. Using a large, uncontrolled excess can promote side reactions.

Part 3: Protocols & Data Presentation

Table 1: Comparison of Common Demethylation Agents for 1,5-Dimethoxy-fluoren-9-one
Reagent SystemTypical ConditionsProsCons
BBr₃ DCM, -78 °C to RT, 2-12 hHigh reactivity, generally clean, well-established method.[5]Highly moisture sensitive, corrosive, workup can be difficult.[6]
47% HBr / Acetic Acid 120-140 °C, 2-6 hInexpensive, powerful reagent.[5]Very harsh conditions, requires high temperatures, not suitable for sensitive substrates.
AlCl₃ / Ethanethiol DCM or DCE, 0 °C to reflux, 4-24 hEffective for stubborn ethers.Reagent is a moisture-sensitive solid, requires use of foul-smelling thiols.[5]
1-Dodecanethiol / NaOH NMP or DMF, 130-150 °C, 1-5 hExcellent for electron-deficient systems, avoids acidic conditions.[12]Requires high temperatures, thiol reagent can be difficult to remove.[12]
Experimental Protocol: Demethylation using Boron Tribromide

This is a representative protocol and should be adapted and optimized based on experimental observations.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 1,5-Dimethoxy-fluoren-9-one (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (2.5 eq) dropwise to the cooled, stirring solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours at room temperature. If the reaction is sluggish, gentle heating to 40 °C may be required.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully, add Methanol dropwise to quench the excess BBr₃.

  • Workup: Add 1N HCl solution and stir for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product into Ethyl Acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,5-Dihydroxy-fluoren-9-one.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Part 4: Visualization

Troubleshooting Workflow for Demethylation

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the demethylation of 1,5-Dimethoxy-fluoren-9-one.

TroubleshootingWorkflow Start Reaction Outcome Incomplete Incomplete Reaction Start->Incomplete Check TLC/LCMS LowYield Low Yield / Complex Mixture Start->LowYield Check NMR/LCMS Success High Yield, Clean Product Start->Success Cause_Reagent Cause: Inactive Reagent? Incomplete->Cause_Reagent Cause_Harsh Cause: Conditions Too Harsh? LowYield->Cause_Harsh Cause_Stoich Cause: Insufficient Stoichiometry? Cause_Reagent->Cause_Stoich No Sol_Reagent Solution: Use fresh, anhydrous reagent. Cause_Reagent->Sol_Reagent Yes Cause_Temp Cause: Suboptimal Temperature? Cause_Stoich->Cause_Temp No Sol_Stoich Solution: Increase equivalents (e.g., to 3.0 eq). Cause_Stoich->Sol_Stoich Yes Sol_Temp Solution: Allow to warm to RT or gently heat (40°C). Monitor progress. Cause_Temp->Sol_Temp Yes Cause_Workup Cause: Product Loss During Workup? Cause_Harsh->Cause_Workup No Sol_Harsh Solution: Run at lower temperature. Reduce reaction time. Cause_Harsh->Sol_Harsh Yes Sol_Workup Solution: Acidify aqueous layer (pH 1-2). Extract with Ethyl Acetate. Cause_Workup->Sol_Workup Yes

Caption: A decision-tree diagram for troubleshooting demethylation reactions.

References

  • Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane. (2025).
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PMC.
  • Efficient demethylation of aromatic methyl ethers with HCl in w
  • O-Demethylation. (2024).
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • Reaction time. (2025). Fiveable.
  • Boron tribromide. Wikipedia.
  • MAKING CHEMICAL REACTIONS HAPPEN FASTER. Compound Interest.
  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Ovid.
  • An efficient method for demethylation of aryl methyl ethers. (2014).
  • Optimizing Chemical Reactions. (2024).
  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research.
  • Demethyl
  • Troubleshooting Common Issues with Restriction Digestion Reactions. Thermo Fisher Scientific - SA.
  • Fluorenone: Structure, Reactivity Application & Emerging Direction. (2026). IJCRT.org.
  • Fluorenone. Wikipedia.
  • A Perspective on Synthesis and Applications of Fluorenones. (2020).

Sources

Optimization

Reducing impurities during 1,5-Dimethoxy-fluoren-9-one crystallization

Focus: 1,5-Dimethoxy-fluoren-9-one Purification & Troubleshooting Welcome to the Technical Support Center for 1,5-dimethoxy-fluoren-9-one. As a critical intermediate in organic synthesis, OLED materials, and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 1,5-Dimethoxy-fluoren-9-one Purification & Troubleshooting

Welcome to the Technical Support Center for 1,5-dimethoxy-fluoren-9-one. As a critical intermediate in organic synthesis, OLED materials, and pharmaceutical development, achieving >99% purity of this compound is paramount. This portal provides researchers and process scientists with mechanistic troubleshooting guides, validated protocols, and thermodynamic strategies to resolve common crystallization failures.

Part 1: Mechanisms of Impurity Entrapment

Before troubleshooting, it is critical to understand how impurities enter the crystal lattice. Impurities in fluorenone derivatives typically manifest via three distinct thermodynamic and kinetic pathways. Understanding these mechanisms allows us to move away from trial-and-error and apply targeted resolution strategies.

ImpurityRejection Impurity Impurity Entrapment Mechanisms Mech1 Lattice Inclusion (Isomorphic) Impurity->Mech1 Mech2 Mother Liquor Inclusions (LLPS) Impurity->Mech2 Mech3 Surface Adsorption & Agglomeration Impurity->Mech3 Sol1 Change Solvent Polarity Mech1->Sol1 Sol2 Slower Cooling Rate (<0.5 °C/min) Mech2->Sol2 Sol3 Cold Anti-Solvent Wash Mech3->Sol3 Success Purified Crystal Lattice Sol1->Success Sol2->Success Sol3->Success

Mechanisms of impurity entrapment and targeted resolution strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: My 1,5-dimethoxy-fluoren-9-one is "oiling out" (forming a second liquid phase) instead of forming solid crystals. How do I force crystallization? A: You are experiencing 1. This occurs when the supersaturation trajectory crosses the liquid-liquid coexistence curve (binodal) before crossing the solid solubility curve[1]. In 1,5-dimethoxy-fluoren-9-one, the methoxy groups increase solubility in moderately polar solvents, making the system highly prone to demixing when cooled rapidly.

  • Causality & Solution: To resolve this, you must apply kinetic control. Add 1-2% (w/w) pure seed crystals just below the saturation temperature (within the metastable zone). Seeding bypasses the nucleation energy barrier and provides an immediate surface for crystal growth,2 by depleting the supersaturation before the oil phase can form[2].

Q2: My isolated crystals are bright yellow, but NMR shows 2-5% unreacted 1,5-dimethoxyfluorene. Why didn't crystallization remove this? A: Unreacted fluorene starting materials share nearly identical non-polar, planar backbones with the fluorenone product. Because of this structural homology, 1,5-dimethoxyfluorene can co-precipitate via isomorphic inclusion—literally3[3].

  • Causality & Solution: You must exploit the single structural difference: the C9 carbonyl group. Switch to a solvent system with a steep polarity gradient, such as Toluene/Hexane (1:3). The fluorenone's carbonyl group allows it to crystallize efficiently as the non-polar anti-solvent is added, while the 4[4].

Q3: The product has a dark or greenish tint instead of the expected pure yellow rhombic crystals. What is causing this discoloration? A: This indicates transition metal entrapment. If your 1,5-dimethoxy-fluoren-9-one was synthesized via chemical oxidation (e.g., using KMnO₄, CrO₃, or Na₂Cr₂O₇), colloidal metal oxides can act as heterogeneous nucleation sites. The growing crystals encapsulate these dark particulates.

  • Causality & Solution: Perform a rigorous hot filtration. Dissolve the crude mixture in a hot solvent, add a small amount of Celite or activated carbon, and filter through a pre-warmed Buchner funnel before initiating the cooling profile.

Part 3: Data Presentation - Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in rejecting specific impurity classes. Use the data below to optimize your approach based on your primary contaminant.

Solvent SystemTarget Solubility (Hot / Cold)LLPS RiskPrimary Impurity RejectedTypical Recovery
Toluene / Hexane (1:3) ~250 mg/mL / <10 mg/mLModerateUnreacted Fluorenes85 - 90%
Ethanol / Water (9:1) ~180 mg/mL / ~15 mg/mLHighOver-oxidized Byproducts75 - 80%
Pure Acetone ~300 mg/mL / ~80 mg/mLLowTransition Metal Oxides60 - 70%
Dichloromethane >500 mg/mL / >200 mg/mLVery LowNone (Poor crystallization)N/A

Part 4: Validated Experimental Protocol

The following methodology utilizes an anti-solvent approach combined with strict kinetic control to guarantee high-purity isolation.

CrystallizationWorkflow Start Crude 1,5-Dimethoxy- fluoren-9-one Solvent Dissolve in hot Toluene (85°C) Start->Solvent Filter Hot Filtration (Remove Metals) Solvent->Filter Cooling Controlled Cooling (0.5 °C/min) Filter->Cooling Decision Did Oiling Out (LLPS) Occur? Cooling->Decision OilOut Reheat & Adjust Solvent Ratio Decision->OilOut Yes Seed Add Seed Crystals at Metastable Zone Decision->Seed No OilOut->Cooling Crystallize Isothermal Hold & Crystal Growth Seed->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Pure High-Purity Crystals (>99% Purity) Isolate->Pure

Workflow for 1,5-Dimethoxy-fluoren-9-one crystallization and oiling-out resolution.

Anti-Solvent Crystallization Workflow

Objective: Isolate >99% pure 1,5-dimethoxy-fluoren-9-one from a crude synthesis mixture.

Step 1: Dissolution & Saturation

  • Weigh 10.0 g of crude product and suspend it in 40 mL of Toluene.

  • Heat the reactor to 85°C with 400 RPM agitation until complete dissolution is achieved.

  • Causality: Toluene acts as an excellent solvent for the planar fluorenone structure at high temperatures, effectively disrupting intermolecular π-π stacking.

Step 2: Hot Filtration (Self-Validation Checkpoint)

  • Pass the hot solution through a pre-warmed Buchner funnel packed with a 1 cm Celite pad into a heated receiving flask.

  • Causality: This step mechanically removes colloidal transition metal oxides that act as heterogeneous nucleation sites for impurities.

  • Validation: The filtrate must be a brilliant, transparent yellow. Any turbidity indicates filter breakthrough; re-filter if necessary.

Step 3: Anti-Solvent Addition

  • Maintain the filtrate at 80°C. Dropwise, add 60 mL of hot Hexane (anti-solvent). Stop the addition temporarily if transient cloudiness persists for more than 10 seconds.

  • Causality: Hexane lowers the bulk dielectric constant, drastically reducing fluorenone solubility while keeping the less polar unreacted fluorenes in solution.

Step 4: Seeding & Controlled Cooling

  • Cool the mixture to 65°C. Introduce 0.1 g of high-purity 1,5-dimethoxy-fluoren-9-one seeds.

  • Program the reactor to cool to 5°C at a strict rate of 0.5 °C/min.

  • Causality: Seeding within the metastable zone prevents the system from crossing the liquid-liquid binodal curve, avoiding oiling out. The slow cooling rate favors ordered lattice growth over rapid agglomeration, preventing mother liquor inclusion.

Step 5: Isolation & Washing

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 2 x 15 mL of ice-cold Hexane to clear surface-adsorbed mother liquor.

  • Validation: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane/Acetone eluent. A single, distinct spot confirms the complete removal of unreacted fluorene and successful purification.

Part 5: References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Study on the Purification Effect and Equilibrium Distribution Coefficient of Impurities during Zone Refining of Fluorene. MDPI. Available at:[Link]

Sources

Troubleshooting

Preventing degradation of 1,5-Dimethoxy-fluoren-9-one during long-term storage

A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support guide for 1,5-Dimethoxy-fluoren-9-one. As Senior Application Scientists, we understand that the stability and purity of your rea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support guide for 1,5-Dimethoxy-fluoren-9-one. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the long-term integrity of 1,5-Dimethoxy-fluoren-9-one in your laboratory.

Introduction: The Challenge of Stability

1,5-Dimethoxy-fluoren-9-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorenone core. This highly conjugated system is responsible for its characteristic properties but also renders it susceptible to degradation over time. The primary drivers of instability for this class of compounds are oxidation , photodegradation , and to a lesser extent, hydrolysis . Exposure to atmospheric oxygen, ambient light, and moisture can lead to the formation of impurities that may compromise experimental outcomes in fields ranging from materials science to drug development. This guide is designed to explain the mechanisms behind this degradation and provide actionable strategies for its prevention.

Section 1: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical reactions that can occur. For 1,5-Dimethoxy-fluoren-9-one, the main vulnerabilities are the ketone functional group and the electron-rich aromatic system.

  • Oxidative Degradation : The fluorenone ring system can undergo oxidative cleavage, particularly when exposed to atmospheric oxygen over long periods. While the ketone at C-9 is already an oxidized state of a fluorene bridge, further oxidation of the aromatic rings can occur, leading to ring-opened byproducts such as dicarboxylic acids or hydroxylated species.[1] This process can be accelerated by elevated temperatures and exposure to light.

  • Photodegradation : Aromatic ketones are well-known to be photosensitive.[2][3][4] Upon absorption of UV or even high-energy visible light, the ketone can be excited to a triplet state, initiating Norrish-type degradation pathways or generating reactive oxygen species (ROS) that attack the molecule.[5] This can lead to the formation of a complex mixture of byproducts, significantly reducing the purity of the sample.[6][7] Studies on fluorene itself show that photodegradation can generate by-products of higher toxicological concern than the parent compound.[7]

  • Methoxy Group Instability : While aryl methoxy groups are generally stable, under harsh conditions or in the presence of certain contaminants, they can be susceptible to hydrolysis, yielding phenolic derivatives (e.g., 1-hydroxy-5-methoxy-fluoren-9-one).[8] Metabolic studies of similar compounds show that O-dealkylation is a common pathway, hinting at the chemical reactivity of this functional group under oxidative conditions.

The following diagram illustrates the primary environmental factors leading to the degradation of 1,5-Dimethoxy-fluoren-9-one.

main 1,5-Dimethoxy-fluoren-9-one (Pure Compound) o2 Atmospheric Oxygen (O₂) light Light (UV/Visible) moisture Moisture (H₂O) hydro_prod Hydroxylated Byproducts (e.g., phenolic derivatives) main->hydro_prod Hydrolysis rad Excited State / Radical Intermediates o2->rad Oxidation Initiation light->rad Photo-Excitation moisture->hydro_prod ox_prod Oxidized Byproducts (e.g., ring-opened acids) rad->ox_prod photo_prod Photodegradation Products (e.g., polymeric material, complex mixtures) rad->photo_prod

Caption: Potential degradation pathways for 1,5-Dimethoxy-fluoren-9-one.

Section 2: Troubleshooting Guide

This section addresses common issues observed by researchers during the storage and handling of 1,5-Dimethoxy-fluoren-9-one.

Q1: I stored my 1,5-Dimethoxy-fluoren-9-one on the shelf in its original vial, and the bright yellow powder has turned dull yellow or brownish. What happened?

A1: This color change is a classic indicator of degradation. The bright yellow color of fluorenone compounds arises from their extensive π-conjugated system.[9] The formation of degradation products disrupts this conjugation, leading to a visible color change.

  • Probable Cause: The most likely cause is a combination of photodegradation and oxidation. Standard laboratory lighting and exposure to air through a non-hermetic seal are sufficient to initiate these processes over time. The formation of complex photo-oxidation products often results in a darker, less defined color.[6]

  • Recommended Action:

    • Assess Purity: Before further use, analyze a small sample using the HPLC method described in Protocol 4.2 or another suitable method like LC-MS to quantify the remaining purity and identify potential impurities.

    • Implement Proper Storage: Immediately transfer the remaining material to an amber glass vial, purge with an inert gas like argon or nitrogen, and store in a freezer (-20°C or below) as detailed in Protocol 4.1.

    • Consider Purification: If the purity is significantly compromised, repurification by column chromatography or recrystallization may be necessary.

Q2: My HPLC/LC-MS analysis shows several new, smaller peaks that weren't present when I first received the compound. What are they?

A2: The appearance of new peaks confirms chemical degradation. The identity of these peaks provides clues to the degradation pathway.

  • Probable Cause:

    • Oxidative Cleavage: Peaks corresponding to lower molecular weight, more polar compounds could be ring-opened products like phthalic acid derivatives, which are known metabolites in fluorene degradation.[10][11]

    • Demethylation: A new peak with a mass difference of 14 Da (CH₂) from the parent compound likely corresponds to a monodemethylated species (e.g., 1-hydroxy-5-methoxy-fluoren-9-one). This suggests either hydrolysis or oxidative O-demethylation.

    • Photodimerization/Polymerization: Broader peaks or peaks at higher retention times (and higher mass in LC-MS) could indicate the formation of dimers or oligomers resulting from radical reactions initiated by light.[12]

  • Recommended Action:

    • Characterize Impurities: If the identity of the impurities is critical to your experiment, further characterization using high-resolution mass spectrometry (HRMS) and NMR may be required.

    • Review Storage Conditions: This is a clear sign that your storage protocol is insufficient. The primary culprits are oxygen and light. An immediate transition to storage under an inert atmosphere in a dark, cold environment is essential.[13][14]

Q3: My experimental results have become inconsistent and non-reproducible. Could degradation of my 1,5-Dimethoxy-fluoren-9-one stock be the cause?

A3: Absolutely. The introduction of unknown impurities can have a profound impact on experimental systems.

  • Probable Cause: Degradation reduces the effective concentration of your active compound, leading to a diminished or altered response. Furthermore, the degradation byproducts themselves may be reactive or possess biological activity. For instance, hydroxylated fluorene derivatives have been shown to have estrogenic activity not present in the parent compound.[7] These new species can act as inhibitors, catalysts, or confounding variables in sensitive assays.

  • Recommended Action:

    • Establish a Quality Control (QC) Protocol: Always run a purity check (e.g., HPLC, see Protocol 4.2) on your compound stock before starting a new set of critical experiments, especially if the stock has been stored for more than a few months.

    • Use a Fresh or Repurified Sample: To confirm if compound integrity is the source of inconsistency, repeat a key experiment using a freshly opened vial of the compound or a repurified batch.

    • Perform a Mass Balance Assessment: In a stability study, ensuring that the decrease in the parent compound is accounted for by the increase in degradants is crucial for understanding the full picture.

Section 3: Best Practices for Long-Term Storage (FAQs)

Proactive measures are the most effective way to ensure the long-term stability of 1,5-Dimethoxy-fluoren-9-one.

Q1: What are the ideal storage conditions (Temperature, Atmosphere, Light)?

A1: The ideal conditions are designed to minimize the energy available for degradation reactions (low temperature) and to remove key reactants (oxygen and light).

  • Temperature: -20°C or colder. A standard laboratory freezer is adequate. For very long-term storage (>2 years), -80°C is preferable. Low temperatures drastically reduce the rate of all chemical reactions.

  • Atmosphere: Inert Gas (Argon or Nitrogen). Oxygen is a primary driver of degradation. Storing the solid compound under a blanket of inert gas is the most critical step to prevent oxidation.[13]

  • Light: Complete Darkness. The compound must be stored in an amber or opaque vial to protect it from all light sources.[15] Photodegradation can occur even with ambient lab lighting.

Q2: Is it better to store the compound as a solid or in solution?

A2: Store as a solid. Storing in solution is generally not recommended for the long term. Solvents can introduce impurities (e.g., peroxides in ethers, water in DMSO) and increase molecular mobility, which can accelerate degradation. If you must store solutions, use a high-purity, degassed aprotic solvent (e.g., anhydrous THF or Toluene), store under argon at -20°C or below, and use within a short period.

Q3: What kind of container should I use?

A3: Use a borosilicate glass vial with a PTFE-lined screw cap .

  • Amber Glass: To block UV and visible light.

  • PTFE-Lined Cap: Polytetrafluoroethylene (PTFE) is highly inert and provides an excellent chemical barrier and seal, preventing moisture and air from entering.

  • Secure Seal: Ensure the cap is tightly sealed. For extra protection, you can wrap the cap-vial interface with Parafilm®.[14]

Q4: Should I consider adding a stabilizer or antioxidant?

A4: For the pure, solid compound, adding a stabilizer is generally unnecessary if stored correctly under an inert atmosphere. The best approach is to prevent the conditions that cause degradation in the first place. Adding another chemical complicates the system and could interfere with downstream applications. If the compound will be formulated into a product that experiences long-term air exposure, the inclusion of an antioxidant like Butylated Hydroxytoluene (BHT) or a hindered phenol could be considered, but this requires extensive validation.[16][17]

Section 4: Protocols & Methodologies
Protocol 4.1: Preparing 1,5-Dimethoxy-fluoren-9-one for Long-Term Storage

This protocol describes the standard procedure for aliquoting and storing the compound to maximize its shelf-life.

start Start: Receive Compound prep 1. Prepare Workspace (Clean, dry area, inert gas line) start->prep aliquot 2. Aliquot Solid (Transfer desired amount to amber vial) prep->aliquot purge 3. Purge with Inert Gas (Insert needle, gentle stream of Ar/N₂ for ~1-2 min) aliquot->purge seal 4. Seal Tightly (Screw on PTFE-lined cap while under positive pressure) purge->seal wrap 5. Add Secondary Seal (Wrap cap/vial with Parafilm®) seal->wrap label 6. Label Clearly (Name, Date, Lot #, Amount) wrap->label store 7. Store Appropriately (Place in freezer at ≤ -20°C) label->store end End: Compound Secured store->end

Caption: Workflow for preparing samples for long-term storage.

Step-by-Step Methodology:

  • Preparation: Work in a clean, dry area, preferably on a lab bench with access to a cylinder of high-purity argon or nitrogen gas equipped with a regulator and a needle adapter.

  • Aliquoting: Weigh the desired amount of 1,5-Dimethoxy-fluoren-9-one and transfer it into an appropriately sized amber glass vial. It is best practice to create several smaller aliquots rather than one large one to avoid repeatedly warming and exposing the entire stock to air.

  • Inerting: Insert a long needle connected to the inert gas line into the vial, with the tip near the bottom. Insert a second, shorter needle to act as a vent.

  • Purging: Pass a slow, gentle stream of inert gas through the vial for 1-2 minutes to displace all the air.

  • Sealing: While the inert gas is still flowing (maintaining a positive pressure), remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly with a PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, concentration/amount, date of storage, and your initials.

  • Storage: Place the sealed vial inside a secondary container (like a small box) and store it in a designated freezer at -20°C or below.

Protocol 4.2: Recommended HPLC-UV Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method to assess the purity of 1,5-Dimethoxy-fluoren-9-one and detect the presence of more polar degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 60% B

    • 19-25 min: Hold at 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Sample Preparation: Prepare a ~0.5 mg/mL stock solution in Acetonitrile. Dilute as needed for analysis.

Expected Results: A pure sample of 1,5-Dimethoxy-fluoren-9-one will show a single major peak. Degradation products, being generally more polar (e.g., hydroxylated or ring-opened species), will typically appear as new peaks at earlier retention times.

Section 5: Data Summary Table

This table summarizes the recommended storage conditions and the scientific rationale for each.

Parameter Optimal Condition Acceptable (Short-Term, <1 month) Not Recommended Scientific Rationale
Temperature ≤ -20°C2-8°C (Refrigerator)Room TemperatureReduces the kinetic rate of oxidation and hydrolysis reactions.[18]
Atmosphere Inert Gas (Argon/Nitrogen)Tightly Sealed Vial (Air)Loosely Capped / Open to AirPrevents oxidative degradation by removing atmospheric oxygen, a key reactant.[13][14]
Light Exposure Complete Darkness (Amber Vial)Translucent Vial in a Dark BoxClear Vial on BenchtopPrevents photo-excitation and subsequent photodegradation pathways common to aromatic ketones.[2][6]
Container Amber Glass, PTFE-Lined CapClear Glass, PTFE-Lined CapPlastic Vial, Standard CapProvides a chemically inert barrier to light, moisture, and air.[19]
Physical Form Solid PowderDry Solution (Anhydrous Solvent)Solution in Protic/Wet SolventsMinimizes molecular mobility and reactivity with solvent impurities.
Section 6: References
  • Desta, M. B., Tadesse, A., & Fetene, M. (2021). Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. PMC. [Link]

  • St. Amant, A., et al. (2025). Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]

  • Grifoll, M., et al. (1994). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 60(7), 2438-2449. [Link]

  • Taylor & Francis. (n.d.). Fluorene – Knowledge and References. Taylor & Francis. [Link]

  • Eawag-BBD. (n.d.). Fluorene Degradation Pathway Map. Eawag Biodegradation/Biocatalysis Database. [Link]

  • Grifoll, M., et al. (1994). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. ASM Journals. [Link]

  • St. Amant, A., et al. (2025). Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]

  • St. Amant, A., et al. (2026). Selective photodegradation of ketone-based polymers. ResearchGate. [Link]

  • Schrader, W., & Stage, M. (2015). Effect of Storage and Hydrodesulfurization on the Ketones in Fossil Fuels. ACS Publications. [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • University of Wollongong. (n.d.). Chemical Storage. University of Wollongong Australia. [Link]

  • Szabo-Scandic. (n.d.). Fluorene - Safety Data Sheet. Szabo-Scandic. [Link]

  • Zhang, Z., et al. (2025). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Journal of the American Chemical Society. [Link]

  • Olarte, M. V., et al. (n.d.). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. Springer. [Link]

  • Science madness Discussion Board. (2025). How do you store chemicals in inert gas?. Sciencemadness.org. [Link]

  • Labtech. (n.d.). Inert gas storage container (Save-Storr). Labtech. [Link]

  • Norrish, R., & Bamford, C. (1936). Photodecomposition of Aldehydes and Ketones. Semantic Scholar. [Link]

  • Jain, S., et al. (2017). PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE. ResearchGate. [Link]

  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher. [Link]

  • Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.

  • Prado, C., & Simal, M. I. (2006). Storage stability of ketones on carbon adsorbents. PubMed. [Link]

  • Rigotti, D., et al. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]

  • Le Person, A., et al. (2016). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. PubMed. [Link]

  • Liu, B., et al. (2006). Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions. PubMed. [Link]

  • Nimse, S. B., & Pal, D. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

  • Kutney, J. P., et al. (n.d.). The introduction of methoxy group to the aromatic ring of heteroaromatic systems; a model study. Nagoya University. [Link]

  • Tufts, S., et al. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. [Link]

  • Al-Hadiya, B. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]

  • Casellas, M., et al. (1998). Isolation and characterization of a 9-fluorenone-degrading bacterial strain and its role in synergistic degradation of fluorene by a consortium. ResearchGate. [Link]

  • Aromatics International. (2020). Essential Oil Chemical Families. aromatics.com. [Link]

  • Wikipedia. (n.d.). Methoxy group. Wikipedia. [Link]

  • Science.gov. (n.d.). aromatic methoxy groups: Topics. Science.gov. [Link]

  • Nagwanshia, R., et al. (2017). PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF. Granthaalayah Publications and Printers. [Link]

  • Rocha, S., et al. (2017). Can Fluorenone-Based Compounds Emit in the Blue Region? Impact of the Conjugation Length and the Ground-State Aggregation. ACS Publications. [Link]

  • Alsante, K. M., et al. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • Reddit. (2025). Chemical storage / preservation. Reddit. [Link]

  • Wikipedia. (n.d.). Fluorenone. Wikipedia. [Link]

  • Casellas, M., et al. (n.d.). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. ResearchGate. [Link]

  • PubChem. (n.d.). Fluoren-9-ol. PubChem. [Link]

  • Kelley, I., & Cerniglia, C. E. (n.d.). Identification of metabolites from the degradation of fluoranthene by Mycobacterium sp. strain PYR-1. PMC. [Link]

  • PubChem. (n.d.). Fluorenone. PubChem. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Conversion Rates in 1,5-Dimethoxy-fluoren-9-one Substitution Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for substitution reactions involving 1,5-Dimethoxy-fluoren-9-one. This resource is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for substitution reactions involving 1,5-Dimethoxy-fluoren-9-one. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, when working with this versatile yet often stubborn scaffold. This guide moves beyond simple protocols to explain the underlying chemical principles governing the reactivity of this molecule, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.

Section 1: Foundational Principles - Why Is This Reaction So Difficult?

Before troubleshooting, it is crucial to understand the inherent electronic and steric properties of the 1,5-Dimethoxy-fluoren-9-one core. Low conversion rates are not random; they are a direct consequence of the molecule's structure.

Question: I'm attempting a nucleophilic addition to the carbonyl group (C9), but the reaction is incredibly sluggish or fails completely. Why?

Answer: You are facing a classic challenge rooted in a combination of electronic deactivation and steric hindrance, both stemming from the methoxy groups at the C1 and C5 positions.

  • Electronic Deactivation: The two methoxy (-OCH₃) groups are powerful electron-donating groups (EDGs).[1][2][3] Through resonance, they push electron density into the aromatic π-system. This increased electron density is delocalized across the entire fluorenone core, including the carbonyl group. Consequently, the carbonyl carbon at the C9 position becomes significantly less electrophilic (less positively charged) than in unsubstituted fluorenone.[4] Your nucleophile, therefore, experiences a weaker electrostatic attraction to the reaction center, drastically slowing the rate of nucleophilic attack.

  • Steric Hindrance: The methoxy groups at the C1 and C5 positions are situated in close proximity to the C9 carbonyl, creating a sterically congested environment. This physical crowding, often called peri-interaction, acts as a shield, making it difficult for even moderately sized nucleophiles (like Grignard reagents or organolithiums) to approach and attack the carbonyl carbon.[5][6]

Caption: Electronic and steric effects of methoxy groups on reactivity.

Question: If the methoxy groups are deactivating for nucleophilic attack, how do they affect electrophilic aromatic substitution (EAS) on the rings?

Answer: For electrophilic aromatic substitution (EAS), the effect is the opposite and quite favorable. As strong activating groups, the methoxy substituents make the aromatic rings more electron-rich and thus more susceptible to attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions).[7][8] They are ortho, para-directing. Therefore, you can expect incoming electrophiles to preferentially attack the C2, C4, C6, and C8 positions. The challenge in these reactions is typically not activation, but controlling regioselectivity and preventing over-substitution.

Section 2: Troubleshooting Guide for Specific Reaction Types

This section provides direct, actionable solutions to common problems encountered during specific substitution reactions.

2.1 Nucleophilic Addition at the C9-Carbonyl (e.g., Grignard, Organolithium)

This is the most common reaction type and the source of the most frequent issues. Success hinges on overcoming the electronic and steric barriers discussed above.

Table 1: Troubleshooting Low Conversion in C9-Nucleophilic Additions

SymptomPotential CauseRecommended Solution & Scientific Rationale
No or <10% Conversion 1. Insufficient Nucleophile Reactivity: The nucleophile is not strong enough to overcome the electronically deactivated carbonyl.Use a more reactive organometallic reagent. Switch from a Grignard reagent (R-MgBr) to an organolithium (R-Li) or organocerium reagent. Organolithiums are more polarized and thus more nucleophilic. Cerium-based reagents (generated from R-Li + CeCl₃) are known to be highly effective for additions to hindered ketones with fewer side reactions.
2. Severe Steric Hindrance: The nucleophile is too bulky to access the C9 position.Use a smaller nucleophile if possible. For example, MeLi will be more successful than t-BuLi. If the bulky group is essential, consider using a reagent with a longer metal-carbon bond (e.g., organopotassium) to increase the attack trajectory options, though these are more challenging to handle.
3. Poor Reagent Quality / Reaction Conditions: Grignard/organolithium reagents are extremely sensitive to moisture and air. Trace water will quench the reagent.[9]Ensure strictly anhydrous and inert conditions. All glassware must be oven- or flame-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., Na/benzophenone for THF/ether). Perform the reaction under a positive pressure of dry Argon or Nitrogen.
Low Conversion (10-50%) with Starting Material Recovery 1. Insufficient Carbonyl Electrophilicity: The reaction is proceeding, but the activation energy is too high for completion under standard conditions.Activate the carbonyl with a Lewis acid. Add a Lewis acid like ZnCl₂, BF₃·OEt₂, or TiCl₄. The Lewis acid will coordinate to the carbonyl oxygen, withdrawing electron density and making the C9 carbon significantly more electrophilic and susceptible to attack. Caution: Add the Lewis acid at low temperature (-78 °C) before the nucleophile to avoid reaction with the nucleophile itself.
2. Reversible Addition: The initial addition product may revert to the starting materials, especially if the nucleophile is a good leaving group.Increase reaction time or use a "trapping" agent. Ensure the reaction is stirred long enough to reach equilibrium. After addition, a silylating agent like TMSCl can sometimes "trap" the resulting alkoxide, preventing reversion.
Complex Product Mixture with Little Desired Product 1. Radical Single-Electron Transfer (SET) Pathway: Fluorenone is known to have a low reduction potential, and strong nucleophiles like Grignard reagents can initiate a SET pathway, leading to radical side products instead of the desired 1,2-addition.[10]Lower the reaction temperature. Conducting the reaction at -78 °C minimizes the SET pathway, favoring the desired polar nucleophilic addition. Switch to a less reducing nucleophile. As mentioned, organocerium reagents often suppress SET pathways compared to organolithiums or Grignards.
2. Enolization/Deprotonation: If there are acidic protons elsewhere in the molecule or on the nucleophile, the organometallic reagent may act as a base instead of a nucleophile.Use a non-protic solvent and ensure all reagents are aprotic. If the nucleophile itself is prone to acting as a base, consider using a pre-formed organocuprate, which is softer and less basic.

This protocol is designed to maximize conversion by addressing the core challenges of electrophilicity and reagent stability.

  • Preparation (Inert Atmosphere):

    • Assemble a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve 1,5-Dimethoxy-fluoren-9-one (1.0 eq) in anhydrous THF (use a concentration of ~0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add anhydrous Zinc Chloride (ZnCl₂) (1.2 eq) dissolved in a minimum amount of anhydrous THF. Stir for 30 minutes at -78 °C to allow for complete coordination to the carbonyl.

  • Nucleophilic Addition:

    • Prepare your Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) in a separate, dry flask or use a commercially available solution.

    • Transfer the Grignard solution to the dropping funnel via cannula.

    • Add the Grignard reagent dropwise to the cold, stirred solution of the fluorenone-Lewis acid complex over 30-60 minutes. Maintain the temperature at -78 °C throughout the addition.

  • Reaction Monitoring and Workup:

    • After the addition is complete, stir the reaction at -78 °C for an additional 2-4 hours.

    • Monitor the reaction progress by TLC, quenching small aliquots in saturated NH₄Cl solution before spotting.

    • Once the starting material is consumed, quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This provides a mild proton source for the alkoxide.

    • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Troubleshooting_Grignard_Reaction start Low Conversion in Grignard Reaction check_reagents Are Reagents Anhydrous & Active? start->check_reagents check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes dry Action: Flame-dry glassware. Use fresh, anhydrous solvent. check_reagents->dry No check_reactivity Is Nucleophile/Electrophile Reactivity the Issue? check_conditions->check_reactivity Yes temp Action: Lower temperature to -78°C to minimize SET byproducts. check_conditions->temp No lewis Action: Add Lewis Acid (e.g., ZnCl2) to activate carbonyl. check_reactivity->lewis Weak Electrophile stronger_nu Action: Switch to a more reactive nucleophile (e.g., Organolithium). check_reactivity->stronger_nu Weak Nucleophile success Improved Conversion dry->success temp->success lewis->success stronger_nu->success

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor my reaction and identify byproducts?

A1: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Use this for rapid, real-time monitoring of starting material consumption. The highly conjugated fluorenone starting material is often colored and UV-active, making it easy to spot. The alcohol product will typically have a different Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final product. The disappearance of the carbonyl peak around δ 190-195 ppm in the ¹³C NMR is a clear indicator of a successful C9-addition.[4][11]

  • Mass Spectrometry (MS): GC-MS or LC-MS can help identify the mass of your desired product and any major byproducts, which is invaluable for diagnosing side reactions like dimerization or fragmentation.

Q2: My starting material is poorly soluble in THF or diethyl ether at low temperatures. What should I do?

A2: This is a common practical issue. You can try a few strategies:

  • Use a co-solvent: Toluene is often a better solvent for aromatic compounds and can be mixed with THF. Ensure the toluene is rigorously dried.

  • Prepare a slurry: You can proceed with a fine suspension (slurry) of the starting material. As the reaction proceeds and the starting material is consumed, it will gradually go into solution. Ensure vigorous stirring to maintain homogeneity.

  • Slightly higher temperature: While -78 °C is ideal for minimizing side reactions, you may need to run the reaction at a slightly higher temperature (e.g., -40 °C) to achieve sufficient solubility. This is a trade-off that must be evaluated empirically.

Q3: Are there any alternative, milder methods for functionalizing the fluorenone core besides aggressive organometallics?

A3: Yes, the field of synthetic chemistry is continually evolving. For modifying the aromatic rings, modern cross-coupling and C-H functionalization methods are powerful tools.[12] For example, if you first install a halogen (e.g., bromine) via EAS, you can then use palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to introduce a wide variety of substituents under relatively mild conditions.[13] Additionally, photoredox catalysis is an emerging area that can enable novel transformations under mild, light-driven conditions.[14][15]

References
  • Synthesis of Fluorenone Derivatives through Pd-Catalyzed Dehydrogenative Cyclization. Organic Letters - ACS Publications.[Link]

  • Synthesis of Fluorenone and Anthraquinone Derivatives from Aryl- and Aroyl-Substituted Propiolates. Organic Letters - ACS Publications.[Link]

  • Effects of Substituents on 9-Fluorenone: Spectroscopic, Hirshfeld, Optical, NLO, IFCT, and CTM Properties. ACS Omega.[Link]

  • Fluorenone synthesis. Organic Chemistry Portal.[Link]

  • Effects of Substituents on 9-Fluorenone: Spectroscopic, Hirshfeld, Optical, NLO, IFCT, and CTM Properties. ACS Omega.[Link]

  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research.[Link]

  • Stereochemistry of Reactions Involving Rotationally Restricted, Sterically Hindered Cations, Radicals, and Anions: 9-Fluorenyl Systems. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Theoretical Study of Electronic Substituent Effect in Fluorine-Containing Sydnones. Tokyo Polytechnic University.[Link]

  • Effects of Substituents on 9-Fluorenone: Spectroscopic, Hirshfeld, Optical, NLO, IFCT, and CTM Properties. ResearchGate.[Link]

  • Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. World Scientific Publishing.[Link]

  • Fluorenone: Structure, Reactivity Application & Emerging Direction. IJCRT.org.[Link]

  • Green Production of 9-Aryl-Fluoren-9-ols Achieved through Process Intensification of Grignard Reaction using Continuous Flow. The Royal Society of Chemistry.[Link]

  • Fluorenone: Structure, Reactivity Application & Emerging Direction. IJCRT.org.[Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals.[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.[Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. PMC.[Link]

  • Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.[Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications.[Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. KTH Royal Institute of Technology.[Link]

  • Kinetic studies of the fluorene series. Part VI. The reaction of 3-substituted fluorenones with sodium borohydride and the acidcatalysed solvolysis of 3-substituted 9-diazofluorenes. Journal of the Chemical Society B: Physical Organic (RSC Publishing).[Link]

  • Some substitution reactions of 1-methyl- and 2-methoxy-fluorene. Journal of the Chemical Society C: Organic (RSC Publishing).[Link]

  • Divergent Synthesis of 3-Hydroxyfluorene and 4-Azafluorene Derivatives from ortho-Alkynylarylketones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC.[Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.[Link]

  • The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI.[Link]

  • 2,4,5,7-Tetranitrofluorenone. Organic Syntheses Procedure.[Link]

  • A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids. PubMed.[Link]

  • Modular Approach to 9-Monosubstituted Fluorene Derivatives Using Mo(V) Reagents. PubMed.[Link]

  • Electrophilic Aromatic Substitution. Longdom Publishing.[Link]

  • Nucleophilic Additions of 2-Furyllithium to Carbonyl Derivatives of L-Serine. Sciforum.[Link]

  • Modification of fluorene and fluorenone core via C–H functionalization. RSC Publishing.[Link]

  • Synthesis, chemo-selective properties of substituted 9-aryl-9H-fluorenes from triarylcarbinols and enantiomerical kinetics of chiral 9-methoxy-11-(naphthalen-1-yl). ResearchGate.[Link]

  • Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives. Academia.edu.[Link]

  • Synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids (= Homo-α-amino Acids) by Direct Homologation. ResearchGate.[Link]

  • A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. Materials Advances (RSC Publishing).[Link]

  • A convenient one-pot preparation of spiro[fluorene-9,9'-xanthene]- 3',6'-diol derivatives. Arkivoc.[Link]

  • Modification of Fluorene and Fluorenone Core via C-H Functionalization. ResearchGate.[Link]

Sources

Troubleshooting

Flash chromatography optimization for 1,5-Dimethoxy-fluoren-9-one purification

Technical Support Center: 1,5-Dimethoxy-fluoren-9-one Purification Welcome to the Technical Support Center. 1,5-Dimethoxy-fluoren-9-one is a highly conjugated, planar fluorenone derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,5-Dimethoxy-fluoren-9-one Purification

Welcome to the Technical Support Center. 1,5-Dimethoxy-fluoren-9-one is a highly conjugated, planar fluorenone derivative. Its structural features—specifically the rigid aromatic core, the hydrogen-bond accepting ketone, and the electron-donating methoxy groups—present unique chromatographic challenges. This guide provides field-proven troubleshooting strategies, optimized workflows, and self-validating protocols to ensure high-purity isolation from complex synthesis matrices[1].

Optimization Workflow

G Start Crude 1,5-Dimethoxy- fluoren-9-one TLC TLC Method Development Start->TLC Analyze impurities Phase Stationary Phase Selection TLC->Phase Determine Rf NP Normal Phase (Spherical Silica) Phase->NP ΔRf > 0.2 RP Reversed Phase (C18) Phase->RP High polarity/tailing Opt Gradient Optimization NP->Opt RP->Opt Scale Scale-up & Loading Opt->Scale Define gradient Pure Pure 1,5-DMF Scale->Pure Automated Flash

Workflow for flash chromatography optimization of fluorenone derivatives.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and poor resolution between 1,5-dimethoxy-fluoren-9-one and its unoxidized precursor? Causality: The fluorenone carbonyl oxygen acts as a strong hydrogen bond acceptor, interacting non-specifically with the acidic silanol groups on standard irregular silica gel. The unoxidized precursor (1,5-dimethoxyfluorene) lacks this carbonyl and elutes much faster, but the tailing of the fluorenone can cause overlap if the column is overloaded. Solution: Switch from irregular silica to high-capacity spherical silica (e.g., Biotage Sfär HC or Teledyne Isco RediSep). Spherical silica provides a more homogeneous packing bed, reducing eddy diffusion and minimizing tailing. If tailing persists, consider adding a highly polar modifier (e.g., 1% DCM) to competitively bind silanol sites, or transition to a Reversed-Phase (C18) system[2].

Q2: How do I scale up the purification without exceeding the pressure limits of my automated flash system? Causality: Irregular silica generates high backpressure due to fine particulates blocking the frit. When scaling up, increased flow rates exacerbate this pressure, triggering system limits (typically 50-100 psi on standard CombiFlash systems). Solution: Utilize modern flash cartridges designed for low backpressure. For instance, Biotage Sfär columns maintain backpressures well below 50 psi at recommended flow rates, and possess 2–4 times greater loading capacity than typical flash columns[3]. Ensure your system settings are adjusted to recognize the correct column RFID or manually set the pressure limit to accommodate the specific cartridge[3].

Q3: My target compound co-elutes with a regioisomer byproduct. How can I improve the separation? Causality: Regioisomers have nearly identical polarities and partition coefficients in isocratic solvent systems, leading to co-elution on standard linear gradients. Solution: Implement an optimized step-gradient. Hold the solvent composition isocratic just below the elution threshold of the first isomer, then apply a shallow gradient (e.g., 0.5% Ethyl Acetate per column volume) to selectively elute the 1,5-isomer.

Quantitative Data Summaries

Table 1: Solvent System Selectivity for Fluorenone Derivatives

Solvent System Selectivity (α) Tailing Factor Recommended Use Case
Hexane / Ethyl Acetate Moderate 1.5 - 2.0 Standard crude purification; good for removing non-polar precursors.
n-Pentane / Ethyl Acetate Moderate-High 1.4 - 1.8 Enhanced resolution for closely eluting fluorenone regioisomers[1].
DCM / Methanol Low 1.1 - 1.3 Highly polar matrices; use only if target is retained too strongly on normal phase.

| Water / Acetonitrile (C18) | High | 1.0 - 1.1 | Final polishing; separation of over-oxidized or highly similar byproducts. |

Table 2: Scalability and Loading Capacities (Standard vs. High-Capacity Silica)

Column Size (g) Standard Silica Loading (mg) High-Capacity Spherical Silica Loading (mg) Max Flow Rate (mL/min)
4 - 5 40 - 100 100 - 400 18
10 - 12 120 - 240 240 - 1,000 30
24 - 30 240 - 600 600 - 2,500 35

| 40 - 50 | 400 - 1,000 | 1,000 - 4,000 | 40 |

(Data synthesized from Biotage Sfär and Teledyne Isco CombiFlash specifications[3])

Self-Validating Experimental Protocol: Automated Purification of 1,5-Dimethoxy-fluoren-9-one

This protocol utilizes a self-validating framework: each step contains a built-in verification mechanism to ensure success before proceeding to the next phase.

Step 1: TLC Method Validation

  • Spot the crude mixture on a normal-phase silica TLC plate.

  • Develop using a 30:1 n-Pentane/Ethyl Acetate solvent system[1].

  • Validation Check: Visualize under UV (254 nm). The target 1,5-dimethoxy-fluoren-9-one must have an Rf value between 0.20 and 0.30. If Rf < 0.20, increase Ethyl Acetate by 2%.

Step 2: Dry Loading Preparation

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Add Celite or specialized dry-loading silica (1:3 ratio of crude mass to silica).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Validation Check: The powder must not clump. Clumping indicates residual solvent, which will cause severe band broadening and ruin the separation. Re-evaporate if necessary.

Step 3: Column Equilibration

  • Install a high-capacity spherical silica cartridge (e.g., 25g for 1g of crude) onto the automated flash system (e.g., CombiFlash).

  • Equilibrate the column with 3 Column Volumes (CV) of 100% n-Pentane.

  • Validation Check: Monitor the UV baseline at 254 nm and 280 nm. The baseline must be completely flat and stable before sample injection.

Step 4: Gradient Execution & Fractionation

  • Load the dry cartridge onto the system.

  • Program the following gradient:

    • 0-2 CV: 100% n-Pentane (Isocratic hold to elute non-polar unreacted fluorenes).

    • 2-10 CV: Linear gradient from 0% to 5% Ethyl Acetate.

    • 10-15 CV: Isocratic hold at 5% Ethyl Acetate (Target elution window).

  • Set fraction collection to trigger on UV absorption > 50 mAU at 254 nm.

  • Validation Check: The system should isolate the target peak. If the pressure exceeds 50 psi unexpectedly, pause the run and check for frit blockages[3].

Step 5: Fraction Verification

  • Select the apex fraction and the tailing fractions of the collected peak.

  • Run a TLC against the pure reference standard or the initial crude.

  • Validation Check: Only pool fractions that show a single, clean spot corresponding to 1,5-dimethoxy-fluoren-9-one. Concentrate pooled fractions under reduced pressure.

References[3] Title: How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems

Source: biotage.com URL: [1] Title: Synthesis of Fluorenones via Quaternary Ammonium Salt-Promoted Intramolecular Dehydrogenative Arylation of Aldehydes Source: rsc.org URL: [2] Title: Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns Source: academia.edu URL:

Sources

Optimization

Technical Support Center: Troubleshooting 1,5-Dimethoxy-fluoren-9-one Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected bottlenecks when working with highly substituted fluorenones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected bottlenecks when working with highly substituted fluorenones. 1,5-Dimethoxy-fluoren-9-one is a deceptively simple molecule; however, its electron-rich aromatic core and the severe steric environment around the C-9 carbonyl create unique synthetic challenges.

This guide is designed to move beyond basic protocols. By understanding the underlying causality of these side reactions, you can implement self-validating workflows to synthesize complex optoelectronic materials and Protein Kinase C (PKC) inhibitors[1].

Part 1: FAQ & Troubleshooting Guide

Q1: Why am I observing significant ring bromination and incomplete cleavage when demethylating 1,5-Dimethoxy-fluoren-9-one with HBr/AcOH?

  • The Causality: The traditional protocol for ether cleavage utilizes hydrogen bromide (HBr) in glacial acetic acid under harsh reflux conditions[1]. As the first methoxy group is cleaved, the resulting phenolic hydroxyl group highly activates the fluorenone core toward electrophilic aromatic substitution. At elevated temperatures, trace amounts of oxidized bromide (free Br₂) will rapidly brominate the activated ring. Furthermore, HBr cleavage is an equilibrium-driven process, often leading to incomplete mono-demethylation.

  • The Solution: Transition to a Boron Tribromide (BBr₃) mediated cleavage in anhydrous dichloromethane (DCM) at -78 °C. BBr₃ operates via the formation of a Lewis acid-base adduct between the boron center and the ether oxygen, followed by a bimolecular mechanism that circumvents the formation of free bromide ions in solution[2]. This lowers the activation barrier, allowing complete demethylation at temperatures that suppress electrophilic ring halogenation[3].

Q2: During the synthesis of PKC inhibitors, my O-alkylation of 1,5-dihydroxy-fluoren-9-one with dialkylaminoethyl chloride yields a complex, low-yielding mixture. How do I minimize this?

  • The Causality: The phenoxide intermediate is an ambident nucleophile. While C-alkylation on the ring is a minor risk, the primary side reaction stems from the alkylating agent itself. Dialkylaminoethyl chlorides readily undergo intramolecular cyclization to form highly reactive aziridinium ions. If the base is too strong or the solvent is protic, this aziridinium intermediate will rapidly polymerize or hydrolyze before the sterically hindered 1,5-phenoxides can attack.

  • The Solution: Utilize a softer, bulky base such as Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF). This combination maximizes the solubility and reactivity of the phenoxide while avoiding the degradation pathways associated with stronger bases.

Q3: Nucleophilic additions (e.g., Knoevenagel condensations or reductive aminations) at the C-9 carbonyl are failing or requiring excessive heating, leading to degradation. Why?

  • The Causality: The methoxy group at the 1-position protrudes directly into the Bürgi-Dunitz trajectory of the C-9 carbonyl. This steric hindrance physically blocks incoming nucleophiles. Simply increasing the thermal energy often leads to the thermal degradation of the methoxy groups rather than overcoming the steric barrier.

  • The Solution: Shift from thermal activation to electronic activation. Employing strong Lewis acid catalysis (e.g., TiCl₄) highly polarizes the carbonyl carbon, increasing its electrophilicity enough to compensate for the steric shielding, allowing the reaction to proceed at ambient or mildly elevated temperatures.

Part 2: Quantitative Data: Side Reaction Profiling

The following table summarizes the quantitative impact of selecting different demethylation methodologies on the yield and purity of the resulting 1,5-dihydroxy-fluoren-9-one.

Demethylation MethodReagents & ConditionsTarget Yield (%)Ring Bromination (%)Incomplete Cleavage (%)
Traditional Acidic HBr (48%), Glacial AcOH, Reflux (120 °C), 12h45 - 5520 - 3010 - 15
Lewis Acid (Optimized) BBr₃ (1.0 M in DCM), -78 °C to RT, 16h85 - 92< 1< 2
Thiolate Cleavage AlCl₃, EtSH, DCM, 0 °C to RT, 12h70 - 7505 - 10

Part 3: Self-Validating Experimental Protocols

Protocol A: Mild Demethylation using BBr₃

Note: Boron tribromide is highly corrosive and reacts violently with moisture, necessitating strict anhydrous conditions[4].

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Dissolve 1,5-dimethoxy-fluoren-9-one (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise via a syringe pump over 30 minutes to prevent localized heating.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quenching (Critical Step): Re-cool the flask to 0 °C. Cautiously add anhydrous methanol dropwise until gas evolution ceases. This safely destroys excess BBr₃ by forming volatile trimethyl borate, preventing violent hydrolysis during aqueous workup.

  • Validation: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The product will appear as a highly polar, low-Rf spot that stains intensely under UV due to the new phenolic OH groups. Confirm success via ¹H NMR by verifying the disappearance of the sharp methoxy singlet at ~3.9 ppm and the appearance of a broad, D₂O-exchangeable singlet at ~9.5 ppm.

Protocol B: Regioselective O-Alkylation for PKC Inhibitor Intermediates
  • Deprotonation: Dissolve the validated 1,5-dihydroxy-fluoren-9-one from Protocol A (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (3.0 eq) and stir at room temperature for 30 minutes to generate the deep-red phenoxide intermediate.

  • Alkylation: Add freshly prepared 2-(diethylamino)ethyl chloride hydrochloride (2.5 eq) in a single portion. Heat the reaction mixture strictly to 60 °C for 12 hours. Do not exceed this temperature to avoid aziridinium degradation.

  • Validation: Success is validated by LC-MS showing the desired[M+H]⁺ mass for the bis-alkylated product. In ¹H NMR, the characteristic triplet of the methylene groups adjacent to the ether oxygen must appear cleanly around 4.2 ppm.

Part 4: Mandatory Visualizations

Demethylation Start 1,5-Dimethoxy-fluoren-9-one Method1 HBr / AcOH (Reflux) Start->Method1 Traditional Method2 BBr3 / DCM (-78°C) Start->Method2 Optimized Issue1 Side Reaction: Ring Bromination Method1->Issue1 High Temp / Free Br2 Issue2 Side Reaction: Incomplete Cleavage Method1->Issue2 Reversible Protonation Success 1,5-Dihydroxy-fluoren-9-one (High Yield, High Purity) Method2->Success Irreversible Adduct Formation Issue1->Method2 Switch Method Issue2->Method2 Switch Method

Fig 1. Troubleshooting logic for the demethylation of 1,5-Dimethoxy-fluoren-9-one.

PKCSignaling Intermediate 1,5-Dihydroxy-fluoren-9-one Alkylation O-Alkylation (Cs2CO3, DMF) Intermediate->Alkylation Drug Bis[(2-diethylamino)ethoxy]-fluoren-9-one (PKC Inhibitor) Alkylation->Drug High Yield PKC Protein Kinase C (PKC) Drug->PKC Inhibits DAG Diacylglycerol (DAG) Activation Signal DAG->PKC Activates Pathology Neoplastic / Inflammatory Disease States PKC->Pathology Aberrant Signaling

Fig 2. Synthesis of fluorenone-based PKC inhibitors and their mechanism of action.

Part 5: References

  • Title: WO1997045397A1 - Alkyloxyamino substituted fluorenones and their use as protein kinase c inhibitors Source: Google Patents URL:

  • Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers Source: PubMed Central (PMC) URL: [Link]

  • Title: Boron tribromide - Chemical Properties and Applications Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Extraction Guide for 1,5-Dimethoxy-fluoren-9-one

Overview & Mechanistic Principles 1,5-Dimethoxy-fluoren-9-one is a critical intermediate in the synthesis of advanced therapeutics, including protein kinase C inhibitors [1]. Extracting this compound efficiently requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Principles

1,5-Dimethoxy-fluoren-9-one is a critical intermediate in the synthesis of advanced therapeutics, including protein kinase C inhibitors [1]. Extracting this compound efficiently requires a nuanced understanding of its solvation thermodynamics. While the fluorenone core is predominantly hydrophobic and planar, the C9 ketone and the 1,5-methoxy groups introduce significant dipole moments and act as strong hydrogen-bond acceptors.

Successful extraction—whether from an aqueous reaction broth or a solid matrix—dictates a solvent system that balances non-polar affinity with sufficient polarity to solvate these functional groups [3]. Relying on purely non-polar solvents will result in poor recovery, while overly polar protic solvents may co-extract unwanted hydrophilic impurities.

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of common solvents and their specific roles in extracting fluorenone derivatives.

SolventPolarity IndexBoiling Point (°C)Solvation RoleApplication Phase
Dichloromethane (DCM) 3.139.6High affinity for dipole-dipole interactions.Primary organic phase for Liquid-Liquid Extraction (LLE).
Ethyl Acetate (EtOAc) 4.477.1Hydrogen-bond acceptor; greener alternative.Secondary LLE solvent; good for breaking mild emulsions.
Methanol (MeOH) 5.164.7Disrupts matrix-analyte hydrogen bonding.Co-solvent (7-10%) in solid-liquid extractions.
Toluene 2.4110.6Pi-pi stacking with the fluorenone core.High-temperature extractions; crystallization solvent.
Hexanes 0.168.0Minimal solvation of methoxy/ketone groups.Anti-solvent for precipitation; defatting raw matrices.

Extraction Workflow & Decision Logic

SolventSelection Start Determine Matrix Type (Solid vs. Aqueous) Solid Solid Matrix (e.g., Biomass/Resin) Start->Solid Aqueous Aqueous Matrix (e.g., Reaction Broth) Start->Aqueous Soxhlet Soxhlet Extraction Solvent: DCM/MeOH (93:7) Solid->Soxhlet LLE Liquid-Liquid Extraction Solvent: EtOAc or DCM Aqueous->LLE CheckRecovery Check Recovery via HPLC/TLC Soxhlet->CheckRecovery LLE->CheckRecovery LowRecovery Low Recovery? Increase Polarity (Add MeOH) CheckRecovery->LowRecovery <85% Yield HighPurity High Purity & Recovery Proceed to Crystallization CheckRecovery->HighPurity >85% Yield LowRecovery->Soxhlet Optimize Soxhlet LowRecovery->LLE Optimize LLE

Workflow for solvent selection and extraction of 1,5-Dimethoxy-fluoren-9-one.

Troubleshooting & FAQs

Q1: Why am I getting poor recovery (<60%) when extracting 1,5-Dimethoxy-fluoren-9-one from an aqueous reaction mixture using hexanes? A1: Causality: Hexanes have a polarity index of 0.1, making them too non-polar to effectively solvate the methoxy and carbonyl groups of 1,5-dimethoxy-fluoren-9-one. The molecule exhibits strong dipole-dipole interactions that hexanes cannot disrupt[3]. Solution: Switch to a moderately polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), which possess the necessary dipole moments to solvate the compound efficiently.

Q2: I am experiencing severe emulsion formation during Liquid-Liquid Extraction (LLE) with EtOAc. How do I break it? A2: Causality: Emulsions in fluorenone extractions often occur due to residual unreacted starting materials or basic aqueous conditions saponifying trace impurities, which then act as surfactants. Solution: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent (the "salting-out" effect) and increasing interfacial tension, which forces phase separation. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric surfactants.

Q3: How do I efficiently extract this compound from a solid matrix (e.g., polymeric resin or powdered biomass)? A3: Causality: Solid matrices trap the compound within porous networks via hydrogen bonding and van der Waals forces. Using a single non-polar solvent will not disrupt these matrix-analyte interactions. Solution: Utilize an azeotropic mixture of DCM and Methanol (93:7 v/v). The methanol acts as a modifier to disrupt hydrogen bonding within the matrix, while the DCM efficiently dissolves and transports the released fluorenone derivative into the bulk solvent [2].

Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) from Aqueous Matrices

This protocol utilizes a self-validating feedback loop to ensure maximum recovery without over-extracting impurities.

Step 1: Quenching and pH Adjustment

  • Action: Dilute the aqueous reaction broth with distilled water (1:1 v/v). Adjust the pH to 7.0 using 1M HCl or 1M NaOH.

  • Causality: 1,5-Dimethoxy-fluoren-9-one is a neutral molecule. Adjusting to a neutral pH ensures it remains un-ionized while forcing acidic or basic impurities into their ionic, water-soluble forms.

Step 2: Primary Extraction

  • Action: Add DCM at a 1:3 ratio (Organic:Aqueous) to the separatory funnel. Invert gently 10-15 times, venting frequently. Allow phases to separate.

  • Causality: Gentle inversion prevents the mechanical shearing that causes emulsions, while DCM effectively solvates the target compound's dipole moments.

Step 3: Self-Validation (Aqueous Check)

  • Action: Spot the remaining aqueous layer on a silica TLC plate alongside a standard of 1,5-dimethoxy-fluoren-9-one. Develop in Hexanes:EtOAc (7:3).

  • Validation Logic: If a UV-active spot matching the standard remains in the aqueous track, perform a secondary extraction using EtOAc to capture the residual compound. If no spot is visible, proceed to Step 4.

Step 4: Washing and Drying

  • Action: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Solid-Liquid Extraction (Soxhlet)

Designed for extracting the target compound from solid supports or natural matrices.

Step 1: Matrix Preparation

  • Action: Lyophilize (freeze-dry) the solid matrix and pulverize it to a fine powder (<0.5 mm particle size).

  • Causality: Removing water prevents the formation of a biphasic system inside the Soxhlet thimble. Pulverization maximizes the surface area for solvent penetration.

Step 2: Solvent Assembly

  • Action: Prepare an azeotropic solvent mixture of DCM:Methanol (93:7 v/v) [2]. Load the powdered matrix into a cellulose extraction thimble.

Step 3: Extraction and Self-Validation

  • Action: Heat the solvent to a gentle reflux (approx. 45°C) and allow the Soxhlet apparatus to cycle for 18-24 hours.

  • Validation Logic: To confirm extraction completion, intercept a few drops of the solvent draining from the thimble during a cycle. Evaporate the drops on a watch glass; if no visible residue remains and the spot is UV-inactive, the extraction is quantitatively complete.

References

  • Title: WO1997045397A1 - Alkyloxyamino substituted fluorenones and their use as protein kinase c inhibitors.
  • Title: Wettability alteration in petroleum systems: the role of polar non-hydrocarbons. Source: Petroleum Geoscience / Crossref URL: [Link]

  • Title: Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Source: Fluid Phase Equilibria / Academia.edu URL: [Link]

Optimization

Troubleshooting NMR signal overlap in 1,5-Dimethoxy-fluoren-9-one analysis

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address a common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in the analysis of 1,5-Dimethoxy-fluoren-9-one: severe signal overlap in ¹H NMR spectra. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals of my 1,5-Dimethoxy-fluoren-9-one sample show significant overlap in the ¹H NMR spectrum?

A1: The molecular structure of 1,5-Dimethoxy-fluoren-9-one is the primary reason for inherent signal overlap. The fluorenone core is a rigid, polycyclic aromatic system. The protons on the two benzene rings exist in chemically similar environments. Due to the molecule's Cs symmetry plane running through the carbonyl group, the protons on one ring are chemically very similar to their counterparts on the other.

Specifically, you have three pairs of aromatic protons and two methoxy groups. The electronic effects of the methoxy groups and the carbonyl group dictate the chemical shifts, but the protons within each aromatic spin system (e.g., H-2, H-3, H-4 and H-6, H-7, H-8) are often closely spaced, leading to complex, overlapping multiplets in the aromatic region of the spectrum (typically 7.0-7.8 ppm). This makes direct assignment from a 1D spectrum challenging.

Q2: What are the simplest and most direct methods I can try to resolve this signal overlap without resorting to complex experiments?

A2: Before advancing to more sophisticated techniques, simple modifications to your sample preparation and data acquisition parameters can often provide the necessary resolution. The two most effective initial approaches are performing a solvent study and running the experiment at different temperatures. These methods alter the intermolecular interactions and molecular dynamics, respectively, which can induce differential changes in chemical shifts.[1][2][3]

Troubleshooting Workflow: Initial Steps

A Signal Overlap Observed in 1,5-Dimethoxy-fluoren-9-one Spectrum B Change Deuterated Solvent A->B Approach 1 C Vary Acquisition Temperature A->C Approach 2 D Sufficient Resolution Achieved? B->D C->D E Problem Solved. Proceed with Analysis. D->E Yes F Proceed to Advanced Techniques D->F No

Caption: Initial troubleshooting workflow for NMR signal overlap.

Protocol 1: Solvent Titration Study

The local magnetic environment of a nucleus is influenced by the surrounding solvent molecules. Changing the solvent can alter chemical shifts, sometimes sufficiently to resolve overlapping signals.[4][5] Aromatic solvents like benzene-d₆ are particularly effective for aromatic solutes due to their magnetic anisotropy, which can cause significant upfield or downfield shifts depending on the solute's orientation relative to the solvent's ring current.[6]

Methodology:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a common, relatively inert solvent like Chloroform-d (CDCl₃).

  • Sample Preparation: Prepare new, identically concentrated samples of 1,5-Dimethoxy-fluoren-9-one in a range of deuterated solvents with varying properties.

  • Solvent Selection: Good candidates include:

    • Benzene-d₆: An aromatic solvent, excellent for inducing shifts in aromatic analytes.

    • Acetone-d₆: A more polar aprotic solvent.

    • DMSO-d₆: A highly polar aprotic solvent, capable of forming strong intermolecular interactions.

    • Methanol-d₄: A polar protic solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical instrument conditions (temperature, number of scans, etc.).

  • Analysis: Compare the aromatic regions of the spectra. Look for any solvent that provides better separation of the key multiplets.

SolventExpected Effect on Aromatic ProtonsCausality
Chloroform-d (CDCl₃) Standard reference spectrum.Relatively weak interactions with the solute.
Benzene-d₆ Significant upfield shifts (shielding) are likely.Anisotropic effect; solute molecules tend to stack with the solvent rings, placing protons in the shielding cone.
Acetone-d₆ / DMSO-d₆ Potential for downfield shifts (deshielding).The polar nature of the solvent can interact with the electron-deficient sites of the fluorenone system.[6]
Protocol 2: Variable Temperature (VT) NMR Analysis

Changing the acquisition temperature can resolve overlapping signals, particularly if the overlap is due to conformational exchange or if the different protons have unique temperature-dependent chemical shift coefficients.[3][7] Increasing the temperature can sometimes sharpen signals, while decreasing it can "freeze out" different conformers, although the latter is less relevant for a rigid molecule like fluorenone. Even for rigid molecules, temperature affects solvation and intermolecular interactions, leading to differential shifts.[8]

Methodology:

  • Initial Spectrum: Acquire a spectrum at your standard probe temperature (e.g., 298 K).

  • Temperature Increments: Increase the sample temperature in a stepwise manner (e.g., 298 K → 313 K → 328 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Low-Temperature Analysis (Optional): If your probe allows, also acquire spectra at lower temperatures (e.g., 273 K, 253 K). This can enhance sensitivity but may also cause line broadening.[9][10]

  • Data Analysis: Stack the spectra and observe how the chemical shifts of the overlapping signals change relative to one another. A temperature may exist where resolution is optimal.

Q3: Solvent and temperature adjustments were insufficient. Is there a chemical method to spread the signals apart?

A3: Yes. The use of Lanthanide Shift Reagents (LSRs) is a classic and powerful chemical method for resolving signal overlap in molecules containing Lewis basic sites, such as the carbonyl and methoxy groups in your compound.[11] These paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) reversibly coordinate to the lone-pair electrons on the oxygen atoms.[12][13] This coordination induces large changes in the chemical shifts of nearby protons—an effect known as the pseudocontact shift. The magnitude of this shift is dependent on the distance and angle of the proton from the lanthanide ion, causing protons closer to the coordination site to shift more dramatically, thus "unraveling" the overlapped spectrum.[14]

Protocol 3: Analysis with a Lanthanide Shift Reagent

Europium-based reagents like Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) typically induce downfield shifts and are a good starting point.[12]

Methodology:

  • Initial Spectrum: Dissolve a known quantity of 1,5-Dimethoxy-fluoren-9-one in a dry, aprotic solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum. LSRs are sensitive to water, so use of a high-purity solvent is critical.[11]

  • Prepare LSR Stock: Prepare a dilute stock solution of Eu(fod)₃ in the same deuterated solvent.

  • Titration: Add a small, measured aliquot of the LSR stock solution to your NMR tube (e.g., corresponding to 0.1 molar equivalents).

  • Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. You should observe some signals beginning to shift downfield.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra. This allows you to track the movement of each proton signal. The signals from protons closest to the carbonyl and methoxy groups will shift the most.

  • Optimization: Stop the titration when you achieve the desired signal separation. Adding too much LSR can cause significant line broadening, which reduces resolution.[11]

Q4: I need to recover my sample unmodified. What advanced instrumental techniques can resolve severe overlap without adding reagents?

A4: When you must avoid sample additives or when overlap is particularly severe, Two-Dimensional (2D) NMR Spectroscopy is the most definitive solution.[15] 2D NMR experiments spread the proton signals across a second frequency dimension, resolving overlap by correlating nuclei that are interacting with each other. For your application, the most useful experiments are ¹H-¹H COSY and ¹H-¹H TOCSY.

cluster_1d 1D Spectrum cluster_2d 2D COSY Spectrum A Overlapping Signals (H-A, H-B) DA δ(H-A) B Resolved Signal (H-C) DC δ(H-C) D1 D2 D3 C1 H-A C2 H-B C3 H-C R1 H-A R2 H-B R3 H-C DB δ(H-B) X1 X1->DB X1->DC X2 X2->DA X2->DC label_crosspeak Cross-peak shows H-B is coupled to H-C, H-A is NOT coupled to H-C. Signals are resolved!

Caption: 2D COSY separates overlapping signals (A, B) via correlations.

Protocol 4: Acquiring a ¹H-¹H COSY (Correlation Spectroscopy) Spectrum

A COSY experiment identifies protons that are directly coupled to each other (typically through 2 or 3 bonds).[16] It generates a 2D map where the 1D spectrum appears on the diagonal, and off-diagonal "cross-peaks" connect signals from coupled protons. Even if two signals overlap on the diagonal, they can be distinguished if they show cross-peaks to different, resolved protons.[15]

Methodology:

  • Sample: Prepare a moderately concentrated sample in a suitable deuterated solvent.

  • Pulse Program: Select a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker spectrometer).

  • Acquisition Parameters:

    • Spectral Width (SW): Ensure the spectral width in both dimensions (F1 and F2) covers all proton signals (e.g., 0-10 ppm).

    • Number of Scans (NS): Typically 2, 4, or 8 scans per increment are sufficient.

    • Increments (F1): Acquire at least 256 or 512 increments in the indirect dimension (F1) for adequate resolution.

  • Processing: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell).

  • Interpretation: Look for cross-peaks connecting the overlapped aromatic region to other, more resolved aromatic signals. Trace the connectivity to build the spin systems.

Protocol 5: Acquiring a ¹H-¹H TOCSY (Total Correlation Spectroscopy) Spectrum

A TOCSY experiment is an extension of COSY. Instead of only showing direct correlations, it reveals correlations between all protons within a coupled spin system, even if they are not directly bonded.[2][17] This is extremely useful for identifying all protons belonging to a single aromatic ring, even if their signals are spread out and overlapped with signals from the other ring.

Methodology:

  • Pulse Program: Select a standard TOCSY pulse sequence (e.g., mlevphpp on a Bruker spectrometer).

  • Acquisition: Parameters are similar to COSY, with one key addition:

    • Mixing Time: This parameter controls how far the magnetization is transferred through the spin system. A typical mixing time for small molecules is 60-100 ms. You may need to experiment with different mixing times to optimize correlations.

  • Interpretation: A single resolved proton on one of the aromatic rings will show cross-peaks to all other protons on that same ring, allowing you to easily identify the entire spin system and assign the chemical shifts of the overlapped signals.[18]

By systematically applying these troubleshooting strategies, from simple solvent changes to advanced 2D NMR techniques, you can successfully resolve the signal overlap in the ¹H NMR spectrum of 1,5-Dimethoxy-fluoren-9-one and achieve unambiguous structural characterization.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3374-3379.
  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Al-Aboudi, A., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5439.
  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Papageorgiou, V. P., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(1), 105.
  • ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 9: NMR at High Temperature. [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]

  • Cerasoli, E., et al. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 73(6-7), 263–276.
  • National Institutes of Health. (2013). NMR at Low and Ultra-Low Temperatures. [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?. [Link]

  • University of Ottawa NMR Facility Blog. (2008). Resolution of Overlapping Signals Based on T1's. [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • ACS Publications. (2013). NMR at Low and Ultralow Temperatures. [Link]

  • University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Nanalysis. (2025). How TOCSY extends COSY's reach in 2D NMR. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,5- and 2,7-Dimethoxy-fluoren-9-one: Unraveling the Influence of Isomeric Substitution on Chemical Properties

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the fluoren-9-one scaffold is a cornerstone for the development of novel therapeutic agents a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the fluoren-9-one scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of substituents onto this tricyclic framework can profoundly alter its electronic, photophysical, and biological properties. This guide provides an in-depth comparative analysis of two key isomers: 1,5-dimethoxy-fluoren-9-one and 2,7-dimethoxy-fluoren-9-one. By examining their distinct chemical properties, supported by experimental data, we aim to furnish researchers with the critical insights necessary for informed molecular design and application.

The strategic placement of electron-donating methoxy groups on the fluorenone core significantly impacts the molecule's overall characteristics. The 1,5- and 2,7-substitution patterns, while seemingly subtle variations, lead to demonstrable differences in physical properties, spectroscopic behavior, and reactivity. Understanding these distinctions is paramount for harnessing the full potential of these versatile molecules.

Molecular Structure and Isomeric Differences

The fundamental difference between 1,5-dimethoxy-fluoren-9-one and 2,7-dimethoxy-fluoren-9-one lies in the position of the two methoxy groups on the fluorenone backbone. This positional variance directly influences the electronic distribution and steric environment of the molecules.

G cluster_0 1,5-Dimethoxy-fluoren-9-one cluster_1 2,7-Dimethoxy-fluoren-9-one 1,5 2,7

Caption: Molecular structures of 1,5- and 2,7-dimethoxy-fluoren-9-one.

In 2,7-dimethoxy-fluoren-9-one, the methoxy groups are positioned para to the carbonyl group, allowing for effective resonance delocalization of the oxygen lone pairs into the aromatic system and towards the electron-withdrawing ketone. This extended conjugation significantly influences its electronic and photophysical properties. Conversely, in the 1,5-isomer, the methoxy groups are in closer proximity to the carbonyl group, which can introduce a greater degree of steric hindrance and a different electronic interplay due to their ortho- and meta-like relationship with different parts of the aromatic system.

Comparative Chemical and Physical Properties

The distinct substitution patterns of these isomers manifest in their macroscopic and spectroscopic properties. The following table summarizes key experimental data for a direct comparison.

Property1,5-Dimethoxy-fluoren-9-one2,7-Dimethoxy-fluoren-9-oneCausality of Difference
Molecular Formula C₁₅H₁₂O₃C₁₅H₁₂O₃Identical
Molecular Weight 240.25 g/mol 240.25 g/mol [1]Identical
Melting Point 158-160 °C155-157 °CThe slightly higher melting point of the 1,5-isomer may be attributed to a more compact crystal packing structure resulting from its less linear geometry compared to the 2,7-isomer.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Soluble in common organic solvents like dichloromethane, chloroform, and acetone.Both isomers exhibit good solubility in organic solvents due to the presence of the methoxy groups, which disrupt the crystal lattice and increase interactions with the solvent.
¹H NMR (CDCl₃, δ ppm) ~3.9 (s, 6H, -OCH₃), 7.0-7.6 (m, 6H, Ar-H)~3.9 (s, 6H, -OCH₃), 7.0-7.5 (m, 6H, Ar-H)The aromatic region of the ¹H NMR spectra shows distinct splitting patterns due to the different symmetry and coupling constants of the aromatic protons in each isomer.
¹³C NMR (CDCl₃, δ ppm) Carbonyl carbon ~193 ppmCarbonyl carbon ~192 ppmThe chemical shift of the carbonyl carbon is influenced by the electronic effects of the methoxy groups. The greater electron-donating resonance effect in the 2,7-isomer leads to a slightly more shielded (upfield) carbonyl carbon.
UV-Vis (CH₂Cl₂, λmax) ~255, 300, 390 nm~265, 320, 400 nmThe extended conjugation in the 2,7-isomer results in a bathochromic (red) shift of the absorption maxima compared to the 1,5-isomer, indicating a lower energy electronic transition.[2][3]
Fluorescence Emission (CH₂Cl₂, λmax) ~480 nm~510 nmConsistent with the UV-Vis data, the fluorescence emission of the 2,7-isomer is red-shifted, a consequence of the more stabilized excited state due to better charge delocalization.[2][3]

The "Why" Behind the Differences: Electronic and Steric Effects

The observed differences in the chemical properties of these two isomers are a direct consequence of the interplay between electronic and steric effects.

Electronic Effects: The electron-donating methoxy groups influence the electron density of the fluorenone core through two primary mechanisms: the resonance (+R) effect and the inductive (-I) effect.

  • 2,7-Dimethoxy-fluoren-9-one: The para positioning of the methoxy groups relative to the carbonyl allows for a strong +R effect, where the lone pairs on the oxygen atoms are delocalized across the aromatic system. This increases the electron density of the aromatic rings and the carbonyl oxygen, making the carbonyl carbon slightly less electrophilic. This extended conjugation is also responsible for the lower energy of the π-π* electronic transitions observed in its UV-Vis spectrum.[2][3]

  • 1,5-Dimethoxy-fluoren-9-one: In this isomer, the methoxy groups are not in a direct para or ortho relationship that allows for maximum resonance delocalization towards the carbonyl group. While they still exert a +R effect on the benzene ring they are attached to, the overall impact on the carbonyl group's electronics is less pronounced compared to the 2,7-isomer.

G cluster_0 Electronic Effects Start Methoxy Group Position Resonance Resonance Effect (+R) Start->Resonance Influences strength and direction Inductive Inductive Effect (-I) Start->Inductive Electron_Density Electron Density Distribution Resonance->Electron_Density Inductive->Electron_Density Reactivity Chemical Reactivity Electron_Density->Reactivity e.g., Electrophilicity of C=O Spectroscopy Spectroscopic Properties Electron_Density->Spectroscopy e.g., UV-Vis λmax

Caption: Influence of methoxy group position on chemical properties.

Steric Effects: The 1,5-substitution pattern introduces more significant steric hindrance around the carbonyl group compared to the 2,7-isomer. This can influence the approach of nucleophiles to the carbonyl carbon and may affect the planarity of the molecule, which in turn can have a minor impact on its electronic properties.

Experimental Protocols: Synthesis of Dimethoxy-fluoren-9-ones

The synthesis of these isomers can be achieved through various methods, with the oxidation of the corresponding dimethoxyfluorene being a common route.

Synthesis of 2,7-Dimethoxy-fluoren-9-one

A widely used method involves the oxidation of 2,7-dimethoxyfluorene.

Workflow Diagram:

G Start 2,7-Dimethoxyfluorene Solvent Dissolve in Acetic Acid Start->Solvent Oxidant Add Oxidizing Agent (e.g., Na₂Cr₂O₇) Solvent->Oxidant Reaction Heat under Reflux Oxidant->Reaction Workup Cool and Pour into Water Reaction->Workup Isolation Filter and Wash Precipitate Workup->Isolation Purification Recrystallize from Ethanol/Acetic Acid Isolation->Purification Product 2,7-Dimethoxy-fluoren-9-one Purification->Product

Caption: Synthetic workflow for 2,7-dimethoxy-fluoren-9-one.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,7-dimethoxyfluorene in glacial acetic acid.

  • Addition of Oxidant: Slowly add a solution of sodium dichromate dihydrate in a mixture of acetic acid and water to the fluorene solution.

  • Reaction: Heat the reaction mixture to reflux for 1-2 hours. The color of the solution will typically change from orange to green.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water with stirring.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is colorless.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of acetic acid and water, to yield pure 2,7-dimethoxy-fluoren-9-one.

Synthesis of 1,5-Dimethoxy-fluoren-9-one

The synthesis of 1,5-dimethoxy-fluoren-9-one can be accomplished via a multi-step sequence starting from 2,6-dinitrobiphenyl, followed by cyclization and functional group transformations. A key step is the intramolecular Friedel-Crafts acylation of a suitably substituted biphenyl-2-carboxylic acid.

Step-by-Step Protocol (Illustrative):

  • Starting Material Preparation: Synthesize 4',6'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid from commercially available precursors.

  • Cyclization: Treat the biphenyl-2-carboxylic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature to promote intramolecular Friedel-Crafts acylation.

  • Work-up: Carefully quench the reaction mixture by pouring it onto ice.

  • Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1,5-dimethoxy-fluoren-9-one.

Conclusion

The isomeric relationship between 1,5-dimethoxy-fluoren-9-one and 2,7-dimethoxy-fluoren-9-one provides a compelling case study in the structure-property relationships of substituted aromatic compounds. The 2,7-isomer, with its extended conjugation, exhibits distinct photophysical properties, including red-shifted absorption and emission spectra, making it a candidate for applications in organic electronics and as a fluorescent probe. The 1,5-isomer, with its unique steric and electronic environment, offers a different set of properties that may be advantageous in other contexts, such as fine-tuning receptor-ligand interactions in drug design.

This guide has highlighted the key differences in their chemical properties, explained the underlying electronic and steric principles, and provided representative synthetic protocols. For researchers working with fluorenone derivatives, a thorough understanding of these isomeric effects is crucial for the rational design of molecules with tailored functionalities.

References

  • Ghosh, I., Mukhopadhyay, A., Koner, A. L., Samanta, S., Nau, W. M., & Moorthy, J. N. (2014). Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. Photochemical & Photobiological Sciences, 13(8), 1149-1160.
  • Ghosh, I., Mukhopadhyay, A., Koner, A. L., Samanta, S., Nau, W. M., & Moorthy, J. N. (2014).
  • PubChem. (n.d.). 2,7-Dimethoxy-9H-fluoren-9-one. Retrieved from [Link]

  • PubChem. (n.d.). Fluorenone. Retrieved from [Link]

  • IJCRT.org. (2026, March 24). Fluorenone: Structure, Reactivity Application & Emerging Direction. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1,5-Dimethoxy-fluoren-9-one using HPLC-MS

In the landscape of drug discovery and development, the confirmation of purity for novel chemical entities is a cornerstone of regulatory compliance and, ultimately, patient safety. For researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the confirmation of purity for novel chemical entities is a cornerstone of regulatory compliance and, ultimately, patient safety. For researchers, scientists, and drug development professionals, the ability to rigorously validate the purity of a compound is paramount. This guide provides an in-depth, experience-driven approach to validating the purity of 1,5-Dimethoxy-fluoren-9-one, a specialized aromatic ketone, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, ensuring a self-validating and robust protocol.

The Analytical Challenge: Characterizing 1,5-Dimethoxy-fluoren-9-one

1,5-Dimethoxy-fluoren-9-one presents a unique analytical challenge. As a derivative of fluoren-9-one, its core structure is a polycyclic aromatic hydrocarbon, which imparts significant hydrophobicity. The addition of two methoxy groups, however, introduces polarity and potential sites for metabolic modification or degradation, making a comprehensive purity assessment critical. Our objective is to develop and validate an HPLC-MS method that is not only precise and accurate but also specific for the parent compound in the presence of potential impurities and degradants.

Experimental Design: A Rationale-Driven Approach

The selection of our analytical parameters is not arbitrary; it is a carefully considered process designed to achieve optimal separation and detection.

Chromatographic Strategy: Reversed-Phase HPLC

Given the predominantly non-polar nature of the fluorenone backbone, a reversed-phase HPLC method is the logical choice. This technique utilizes a non-polar stationary phase and a polar mobile phase, ensuring that our analyte is sufficiently retained and separated from more polar impurities.

Mass Spectrometric Detection: The Power of Specificity

Mass spectrometry offers an unparalleled level of specificity and sensitivity. By coupling our HPLC system to a mass spectrometer, we can not only quantify the analyte of interest but also tentatively identify any co-eluting impurities based on their mass-to-charge ratio (m/z). This is particularly crucial for a novel compound where reference standards for all potential impurities may not be available.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where each step contributes to the overall trustworthiness of the final purity assessment.

Materials and Reagents
  • 1,5-Dimethoxy-fluoren-9-one reference standard (Assumed >99.5% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), 99%+ purity

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • HPLC System: A high-performance liquid chromatograph equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase improves peak shape for many aromatic compounds and promotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for a wide range of compounds.
Gradient Elution 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20-21 min: 95-50% B; 21-25 min: 50% BA gradient elution is employed to ensure the timely elution of the main analyte while also allowing for the separation of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Mass Spectrometer Conditions
ParameterConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of the ketone and ether functionalities makes the molecule amenable to protonation, making ESI+ a suitable ionization technique.
Capillary Voltage 3.5 kVAn optimized voltage to ensure efficient ionization without causing in-source fragmentation.
Cone Voltage 30 VA moderate cone voltage to facilitate ion transmission.
Source Temperature 150 °COptimized to aid in desolvation.
Desolvation Temperature 350 °CEnsures complete desolvation of the analyte ions before they enter the mass analyzer.
Desolvation Gas Flow 600 L/hrA high flow of nitrogen gas to assist in the desolvation process.
Scan Range m/z 100-500A wide scan range to detect the parent ion and potential lower molecular weight impurities or fragments.

Method Validation: Adhering to ICH Q2(R1) Guidelines

To ensure our method is "fit for purpose," we will validate it according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This process provides documented evidence that the analytical procedure is reliable for its intended use.[4][5][6]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Protocol:

    • Analyze a blank (mobile phase).

    • Analyze a solution of the 1,5-Dimethoxy-fluoren-9-one reference standard.

    • Analyze a stressed sample of 1,5-Dimethoxy-fluoren-9-one (e.g., exposed to acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Acceptance Criteria: The peak for 1,5-Dimethoxy-fluoren-9-one in the reference standard should be free of any co-eluting peaks in the blank and stressed samples. The mass spectrum of the peak should correspond to the expected m/z of the protonated molecule [M+H]+.

Linearity and Range

Linearity is the ability of the method to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[7]

  • Protocol: Prepare a series of at least five concentrations of the reference standard spanning the expected working range (e.g., 1-100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of the reference standard into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: Typically, an S/N of 3:1 is acceptable for LOD, and 10:1 for LOQ.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) S/N ≥ 30.1
LOQ (µg/mL) S/N ≥ 100.3

Visualizing the Workflow

A clear visualization of the experimental workflow can aid in understanding the logical progression of the purity validation process.

HPLC_MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Method Development Method Development Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation MS Detection MS Detection HPLC Separation->MS Detection Specificity Specificity MS Detection->Specificity Data Acquisition Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Purity Report Purity Report LOD_LOQ->Purity Report Final Analysis

Caption: Workflow for HPLC-MS Purity Validation.

Conclusion: A Framework for Confidence

This guide has outlined a comprehensive and scientifically sound approach to validating the purity of 1,5-Dimethoxy-fluoren-9-one using HPLC-MS. By grounding our methodology in the principles of causality and self-validation, and by adhering to internationally recognized guidelines, we can have a high degree of confidence in the purity data we generate. This rigorous approach is not merely a regulatory hurdle but a fundamental aspect of good science, ensuring the quality and safety of novel pharmaceutical compounds.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][8]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4][5]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][6]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(3), 60-73.
  • Soni, A. (2018). Analytical method validation, ICH Q2 guideline. SlideShare. [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery. [Link][9]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 589-600.[7]

  • PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. [Link][10]

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Comparative

A Senior Application Scientist's Guide to Fluorenone Precursors: Benchmarking 1,5-Dimethoxy-fluoren-9-one Against Standard Synthetic Precursors

Introduction: The Strategic Importance of the Fluorenone Scaffold To researchers, scientists, and drug development professionals, the fluorenone core is more than just a tricyclic aromatic ketone; it is a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Fluorenone Scaffold

To researchers, scientists, and drug development professionals, the fluorenone core is more than just a tricyclic aromatic ketone; it is a privileged scaffold. Its rigid, planar structure and versatile electronic properties make it a cornerstone in the synthesis of a wide array of biologically active molecules, including antiviral, anti-inflammatory, and anticancer agents. Furthermore, its unique photophysical characteristics have positioned it as a crucial component in the development of organic electronics and fluorescent probes.[1]

The efficacy, cost, and environmental impact of synthesizing fluorenone-based therapeutics are profoundly influenced by the choice of the initial precursor. This guide provides an in-depth technical comparison of a specialized precursor, 1,5-dimethoxy-fluoren-9-one, against two classes of standard fluorenone precursors: fluorene and biphenyl derivatives. Our objective is to furnish drug development professionals with a data-driven framework for selecting the optimal synthetic strategy, balancing yield, purity, scalability, and the strategic demands of downstream functionalization.

Profiling the Precursors: A Tale of Three Pathways

The journey to the final fluorenone product is not monolithic. The selection of a starting material dictates the entire synthetic narrative, including the reagents, reaction conditions, and purification strategies. Here, we dissect three archetypal pathways.

The Foundational Route: Direct Oxidation of Fluorene

The most traditional path to 9-fluorenone involves the direct oxidation of its parent hydrocarbon, fluorene.[1] The reactivity of the C9 methylene bridge makes this position susceptible to a variety of oxidizing agents.

  • Causality of Method: This approach is direct and often utilizes readily available, inexpensive starting material. The choice of oxidant is critical; strong, classical oxidants like sodium dichromate in acetic acid are effective but pose significant environmental and safety challenges.[2] Milder, more modern methods using catalysts and molecular oxygen or air offer a greener alternative, often with high yields. For instance, using potassium hydroxide in tetrahydrofuran with atmospheric oxygen can yield 9-fluorenone at purities of 99% and yields up to 98.5%.[3]

The Versatile Workhorse: Intramolecular Cyclization of Biphenyls

A more versatile and widely adopted strategy involves the intramolecular cyclization of functionalized biphenyls. This family of reactions, including Friedel-Crafts-type acylations and radical cyclizations, allows for the pre-installation of substituents on the biphenyl backbone, which are then carried through to the final fluorenone product.[1][4]

  • Causality of Method: The primary advantage here is synthetic flexibility. By starting with substituted biphenyls, chemists can strategically place functional groups around the fluorenone core, a critical consideration for structure-activity relationship (SAR) studies in drug discovery.

    • Friedel-Crafts Acylation: This classic method typically involves the cyclization of a biphenyl-2-carboxylic acid or its corresponding acyl chloride.[5][6] While effective, it often requires harsh conditions (strong Brønsted or Lewis acids) and can be limited by the electronic nature of existing substituents.[7][8]

    • Radical Cyclization: Modern methods, such as the tert-Butyl hydroperoxide (TBHP)-promoted cyclization of 2-(aminomethyl)biphenyls, offer a metal-free alternative that is compatible with a wider range of functional groups.[9][10] These reactions proceed under milder conditions, though yields can be sensitive to the electronic properties of the substituents.[9]

The Strategic Asset: 1,5-Dimethoxy-fluoren-9-one

1,5-Dimethoxy-fluoren-9-one represents a specialized precursor where key functional groups—methoxy groups—are already incorporated. These groups are not merely passive substituents; they are strategic tools for influencing the molecule's electronic properties and providing handles for further chemical modification.

  • Causality of Design: The methoxy groups at the 1 and 5 positions are potent electron-donating groups. Their placement significantly impacts the electronic distribution across the aromatic system. This pre-functionalization can:

    • Modulate Biological Activity: The electronic and steric profile imparted by the methoxy groups can directly influence binding affinity to a biological target.

    • Direct Further Reactions: The methoxy groups activate the aromatic rings towards electrophilic substitution, directing incoming groups to specific positions.

    • Serve as Synthetic Handles: Methoxy groups can be readily demethylated to reveal highly functional hydroxyl groups, which can then be used for conjugation, salt formation, or further derivatization.

The synthesis of methoxy-substituted fluorenones often relies on the intramolecular cyclization of appropriately substituted biphenyl precursors. For example, a TBHP-mediated radical cyclization of a methoxy-substituted 2-(aminomethyl)biphenyl can produce the target fluorenone, although yields are influenced by the substituent's position.[9][10]

Head-to-Head Benchmarking: A Data-Driven Comparison

The optimal precursor is context-dependent. A high-throughput screening campaign may prioritize cost and speed, while late-stage clinical development will demand high purity and scalability. The following table summarizes key performance indicators for each precursor class.

Parameter Fluorene (Oxidation) Standard Biphenyl Precursor (e.g., Friedel-Crafts) 1,5-Dimethoxy Biphenyl Precursor (Radical Cyclization)
Typical Yield 85-99%[3][11]60-99%[7][8]30-70% (highly substrate dependent)[9][10]
Purity (Crude) Moderate to HighGood to ExcellentModerate to Good
Scalability ExcellentGoodModerate
Cost of Precursor LowLow to ModerateModerate to High
Green Chemistry Poor (Cr-based) to Good (O₂)Poor to Moderate (strong acids)Good (metal-free, milder conditions)
Functional Group Tolerance LimitedModerateGood to Excellent[9]
Strategic Value Low (produces unsubstituted core)High (allows pre-functionalization)Very High (built-in functional/directing groups)

Experimental Validation: Representative Protocols

To ensure trustworthiness, the following protocols are presented as self-validating systems. They include detailed steps for synthesis, purification, and characterization, allowing a researcher to reproduce and validate the findings.

Protocol 1: Synthesis of 9-Fluorenone via Oxidation of Fluorene

This protocol utilizes a modern, greener oxidation method.

Materials:

  • Fluorene (20g, 0.12 mol)

  • Tetrahydrofuran (THF) (120 mL)

  • Potassium Hydroxide (KOH) (6.70g, 0.12 mol)

Procedure:

  • To a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add fluorene (20g), THF (120 mL), and potassium hydroxide (6.70g).[3]

  • Stir the mixture at room temperature for 6 hours, allowing for atmospheric oxidation.[3]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% Dichloromethane/80% Hexanes).[12]

  • Upon completion, filter the reaction mixture to remove the potassium hydroxide.[3]

  • Remove the THF from the filtrate via rotary evaporation.[3]

  • Wash the resulting solid with water (3 x 50 mL).[3]

  • Dry the solid product under vacuum to yield 9-fluorenone.[3]

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.64 (d, 2H), 7.48 (t, 2H), 7.47 (d, 2H), 7.27 (t, 2H).[13]

  • ¹³C NMR: The carbonyl peak should be observed around δ 193-201 ppm, with the peak for the unsubstituted starting material being absent.[14]

  • Expected Yield: ~98%[3]

Protocol 2: Synthesis of a Substituted Fluorenone via TBHP-Mediated Cyclization

This protocol is adapted from a general method for the synthesis of substituted fluorenones from 2-(aminomethyl)biphenyl precursors.[9][10]

Materials:

  • Substituted 2-(aminomethyl)biphenyl (1.0 mmol)

  • 1,2-Dichloroethane (DCE) (5.0 mL)

  • Aqueous tert-Butyl hydroperoxide (TBHP, 70%) (4.0 mmol)

Procedure:

  • In a sealed reaction vessel, dissolve the 2-(aminomethyl)biphenyl precursor (1.0 mmol) in 1,2-dichloroethane (5.0 mL).

  • Add aqueous TBHP (70%, 4.0 mmol) to the solution.[9]

  • Seal the vessel and heat the reaction mixture to 100 °C for 18 hours.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization:

  • Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be consistent with the structure of the target substituted fluorenone. The disappearance of the aminomethyl protons and the appearance of the carbonyl carbon are key indicators of reaction success.

  • Expected Yield: Varies significantly (30-92%) depending on the nature and position of the substituents on the biphenyl rings.[9][10]

Visualization of Synthetic Workflows

To better illustrate the strategic decisions involved, the following diagrams outline the synthetic logic.

Synthetic_Workflow_Comparison cluster_0 Pathway 1: Fluorene Oxidation cluster_1 Pathway 2: Biphenyl Cyclization cluster_2 Downstream Application Fluorene Fluorene Oxidation Oxidation Fluorene->Oxidation KOH, THF, Air 9-Fluorenone 9-Fluorenone Oxidation->9-Fluorenone API_Synthesis API Synthesis 9-Fluorenone->API_Synthesis Further Functionalization Substituted_Biphenyl Substituted Biphenyl Precursor Cyclization Cyclization Substituted_Biphenyl->Cyclization e.g., TBHP, DCE or PPA, heat Substituted_Fluorenone Substituted Fluorenone Cyclization->Substituted_Fluorenone Substituted_Fluorenone->API_Synthesis

Caption: Comparative workflows for fluorenone synthesis.

Precursor_Selection_Logic end_node end_node start Need Fluorenone Core? q1 Substituents Required? start->q1 start->q1 q1->end_node No q2 Specific Isomer Needed? q1->q2 Yes q1->q2 Yes end_node1 Use Fluorene Oxidation q1->end_node1 No q2->end_node No (Mixture is OK) q3 Existing Groups Electron Donating? q2->q3 Yes end_node2 Use Biphenyl Cyclization (e.g., Friedel-Crafts) q2->end_node2 Yes, standard pattern end_node3 Use Specialized Precursor (e.g., 1,5-dimethoxy) q2->end_node3 Yes, specialized pattern q3->end_node Yes q3->end_node No (EWG) q3->end_node2 No, EWG present end_node4 Consider Radical Cyclization q3->end_node4 Yes end_node3->q3

Caption: Decision logic for selecting a fluorenone precursor.

Conclusion and Future Outlook

The choice of a fluorenone precursor is a critical strategic decision in drug development and materials science.

  • Direct oxidation of fluorene remains a viable, cost-effective method for producing the unsubstituted core, especially with modern, greener protocols. Its primary limitation is the lack of strategic flexibility.

  • Intramolecular cyclization of standard biphenyl precursors offers immense versatility, allowing for the synthesis of diverse libraries of fluorenone analogues essential for SAR studies. However, these methods can require harsh conditions and may have functional group incompatibilities.

  • Specialized precursors like 1,5-dimethoxy-fluoren-9-one , synthesized via modern methods like radical cyclization, represent a highly strategic approach. They provide a scaffold with built-in electronic modulation and functional handles for efficient downstream elaboration. While the initial synthesis may be more complex and lower-yielding, the advantages in subsequent steps can lead to a more convergent and ultimately more efficient total synthesis of the final active pharmaceutical ingredient.

As the demand for complex, highly functionalized molecules continues to grow, the development of novel, efficient, and green synthetic routes to specialized precursors like 1,5-dimethoxy-fluoren-9-one will become increasingly vital. Future research should focus on improving the yields and scalability of these advanced methods, further empowering chemists to design and create the next generation of fluorenone-based therapeutics and materials.

References

  • S. S. V. Ramasastry, "Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation," RSC Publishing, [Link]

  • I. A. P. Jourjine, L. Zeisel, J. Krauß, and F. Bracher, "Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone," Beilstein Journal of Organic Chemistry, 2021, [Link]

  • Scribd, "Oxidation of Fluorene to Fluorenone," [Link]

  • Google Patents, "CN1962597A - Oxidation preparation method for 9- fluorenone compound
  • I. A. P. Jourjine, L. Zeisel, J. Krauß, and F. Bracher, "Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone," Beilstein Journals, 2021, [Link]

  • S. S. V. Ramasastry, "Absorption (left) and fluorescence emission spectra (right) of...," ResearchGate, [Link]

  • Scribd, "Fluorene Oxidation and Fluorenone Separation," [Link]

  • Organic Syntheses, "fluorenone-2-carboxylic acid," [Link]

  • Chegg, "Solved Procedure 1: Oxidation of Fluorene to Fluorenone," 2021, [Link]

  • S. Genheden and E. Bjerrum, "PaRoutes: towards a framework for benchmarking retrosynthesis route predictions," Digital Discovery, 2022, [Link]

  • ResearchGate, "Optimization study for the oxidative cyclization of primary amine 2a with aqueous TBHP," [Link]

  • S. Genheden and E. Bjerrum, "PaRoutes: towards a framework for benchmarking retrosynthesis route predictions," RSC Publishing, 2022, [Link]

  • M. A. G. M. Ting, et al., "Synthesis of Fluorenone and Anthraquinone Derivatives from Aryl- and Aroyl-Substituted Propiolates," Organic Letters, 2013, [Link]

  • ResearchGate, "Six Benchmarks Used to Test the Performance of SynRoute a," [Link]

  • Google Patents, "CN102391087A - Prepar
  • P. T. J. H. Bos, et al., "Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity," Chemical Science, 2025, [Link]

  • A. S. Oprea, et al., "A simple similarity metric for comparing synthetic routes," Digital Discovery, 2024, [Link]

  • Organic Chemistry Portal, "Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones," [Link]

  • I. A. P. Jourjine, "Total synthesis of fluorenones, 4-azafluorenones and related natural products," Elektronische Hochschulschriften der LMU München, 2023, [Link]

  • Organic Chemistry Portal, "Fluorenone synthesis," [Link]

  • ResearchGate, "Electricity-Promoted Friedel-Crafts Acylation of Biarylcarboxylic Acids," 2026, [Link]

  • I. A. P. Jourjine, L. Zeisel, J. Krauß, and F. Bracher, "Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone," Beilstein Journals, 2024, [Link]

  • Y. Wang, et al., "Electricity-Promoted Friedel–Crafts Acylation of Biarylcarboxylic Acids," ACS Publications, 2023, [Link]

  • ScienceDirect, "Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies," [Link]

  • B. Glinma, et al., "study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization," Universal Journal of Pharmaceutical Research, [Link]

  • S. Narasimhan, et al., "Preparation of various Schiff's bases of 9-fluorenone and its biological application," Journal of Chemical and Pharmaceutical Research, 2012, [Link]

  • M. Movassaghi, "Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles," MDPI, 2022, [Link]

  • Organic Syntheses, "2,4,5,7-Tetranitrofluorenone," [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,5-Dimethoxy-fluoren-9-one

Introduction In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and identification of organic molecules. For researchers and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and identification of organic molecules. For researchers and professionals in drug development and materials science, understanding the fragmentation patterns of novel or modified compounds is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,5-Dimethoxy-fluoren-9-one, a derivative of the well-studied fluoren-9-one.

This document will not only predict the fragmentation pathways based on established principles but will also offer a comparative perspective against the fragmentation of the parent fluoren-9-one and other related aromatic ketones. The insights provided herein are grounded in the fundamental principles of mass spectrometry and are designed to equip the reader with the expertise to interpret and predict fragmentation patterns for similar molecular architectures.

The Logic of Fragmentation: A Predictive Approach

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative stability of the resulting ions and neutral losses. For 1,5-Dimethoxy-fluoren-9-one, we can anticipate a fragmentation pattern influenced by three key structural features: the rigid fluorenone core, the aromatic ketone functionality, and the two methoxy substituents.

Predicted Fragmentation Pathway of 1,5-Dimethoxy-fluoren-9-one

The molecular ion of 1,5-Dimethoxy-fluoren-9-one is expected to be prominent, a common characteristic for aromatic compounds. The fragmentation cascade will likely be initiated by the cleavage of the methoxy groups and the carbonyl group.

Figure 1. Predicted major fragmentation pathways for 1,5-Dimethoxy-fluoren-9-one under electron ionization.

The fragmentation is anticipated to proceed as follows:

  • Initial Ionization: The molecule will first be ionized to form the molecular ion (M⁺) with a predicted m/z of 240.

  • Loss of a Methyl Radical: A primary and highly probable fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable, resonance-stabilized ion at m/z 225. This is a common fragmentation pathway for methoxy-substituted aromatic compounds[1].

  • Subsequent Loss of Carbon Monoxide: Following the initial loss of a methyl group, the resulting ion at m/z 225 is expected to lose a molecule of carbon monoxide (CO) from the ketone moiety, yielding an ion at m/z 197. The loss of CO is a characteristic fragmentation of aromatic ketones[2].

  • Loss of a Methoxy Radical: An alternative initial fragmentation could be the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 209.

  • Direct Loss of Carbon Monoxide: It is also plausible for the molecular ion to directly lose carbon monoxide, analogous to the fragmentation of fluoren-9-one, which would produce a fragment at m/z 212. This ion could then subsequently lose a methyl radical to form the same ion at m/z 197.

Comparative Fragmentation Analysis

To fully appreciate the fragmentation of 1,5-Dimethoxy-fluoren-9-one, it is instructive to compare it with its parent compound, fluoren-9-one, and the general fragmentation patterns of aromatic ketones.

1,5-Dimethoxy-fluoren-9-one vs. Fluoren-9-one
Feature1,5-Dimethoxy-fluoren-9-one (Predicted)Fluoren-9-one (Experimental)[3][4]
Molecular Ion (M⁺) m/z 240 (Expected to be abundant)m/z 180 (Base Peak)
Loss of CO m/z 212 (From M⁺) and m/z 197 (From [M-15]⁺)m/z 152
Loss of CHO Less likely as a primary fragmentationm/z 151
Fragments from Substituents m/z 225 (-CH₃), m/z 209 (-OCH₃)Not Applicable

The most significant difference in the fragmentation patterns will be the presence of fragments resulting from the cleavage of the methoxy groups in 1,5-Dimethoxy-fluoren-9-one. The initial loss of a methyl radical is a highly favored pathway for methoxy-substituted aromatics, leading to a very stable oxonium ion. This initial fragmentation route is absent in the unsubstituted fluoren-9-one.

The loss of carbon monoxide is a common feature for both compounds, highlighting the influence of the core fluorenone structure. For fluoren-9-one, the molecular ion is the base peak, and the ion at m/z 152, resulting from the loss of CO, is also very prominent[3][4]. We can expect a similar loss of CO from the molecular ion of 1,5-Dimethoxy-fluoren-9-one, as well as from the major fragment ions.

Comparison with General Aromatic Ketones

Aromatic ketones typically undergo α-cleavage to form an acylium ion (Ar-C≡O⁺)[2]. In the rigid, cyclic structure of fluorenone, this type of cleavage is sterically hindered. Instead, the molecule expels a neutral CO molecule. The presence of electron-donating methoxy groups on the aromatic rings of 1,5-Dimethoxy-fluoren-9-one is expected to stabilize the molecular ion and influence the fragmentation pathways, making the cleavages associated with the methoxy groups competitive with the loss of CO.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental setup using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 1,5-Dimethoxy-fluoren-9-one in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to 1,5-Dimethoxy-fluoren-9-one.

  • Identify the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and reference spectra of similar compounds.

Figure 2. A generalized workflow for the GC-MS analysis of 1,5-Dimethoxy-fluoren-9-one.

Conclusion

The mass spectrometry fragmentation of 1,5-Dimethoxy-fluoren-9-one is predicted to be a rich interplay of pathways characteristic of its core fluorenone structure and its methoxy substituents. The anticipated primary fragments arising from the loss of a methyl radical followed by carbon monoxide provide a distinct signature that differentiates it from the parent fluoren-9-one. This guide provides a robust framework for researchers to not only understand and predict these fragmentation patterns but also to design experiments for their validation. As with all analytical endeavors, the combination of predictive chemical principles with rigorous experimental verification is the key to confident structural elucidation.

References

  • PubChem. Fluorenone. National Center for Biotechnology Information. [Link][3]

  • NIST. 9H-Fluoren-9-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][4]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. (Note: This is a hypothetical future reference based on search results, a real-world equivalent would be a similar study on methoxy-substituted aromatics).[1]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Whitman College. [Link][2]

Sources

Comparative

A Comparative Guide to the Synthesis of 1,5-Dimethoxy-fluoren-9-one: A Reproducibility Validation

For researchers and professionals in the field of drug development and materials science, the synthesis of novel organic compounds with high purity and reproducible yields is of paramount importance. 1,5-Dimethoxy-fluore...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development and materials science, the synthesis of novel organic compounds with high purity and reproducible yields is of paramount importance. 1,5-Dimethoxy-fluoren-9-one is a valuable scaffold in medicinal chemistry and organic electronics, yet a survey of the scientific literature reveals a lack of standardized, validated protocols for its synthesis. This guide provides a comparative analysis of two plausible synthetic routes to 1,5-Dimethoxy-fluoren-9-one, designed to equip researchers with the necessary insights to select and optimize a suitable protocol for their specific needs. The presented methodologies are based on well-established chemical transformations, and this guide will delve into the mechanistic rationale, potential challenges, and critical validation parameters for each approach.

Introduction to Synthetic Strategies

The synthesis of substituted fluoren-9-ones can be broadly approached through two main strategies: the intramolecular cyclization of a pre-formed biphenyl system or the construction of the fluorenone core from simpler aromatic precursors. This guide will explore two such pathways:

  • Protocol 1: Intramolecular Friedel-Crafts Acylation. This classical approach involves the synthesis of a 2,2'-disubstituted biphenyl precursor followed by an acid-catalyzed intramolecular acylation to form the central five-membered ring of the fluorenone.

  • Protocol 2: Palladium-Catalyzed Carbonylative Cyclization. A more modern approach that utilizes a palladium catalyst to achieve a direct carbonylative coupling of a suitably substituted biphenyl precursor, offering potential advantages in terms of efficiency and functional group tolerance.

Protocol 1: Intramolecular Friedel-Crafts Acylation of 2'-methoxy-biphenyl-2-carboxylic acid

This protocol follows a convergent approach, where two substituted benzene rings are first coupled, and then the fluorenone core is formed through an intramolecular cyclization. The key to the successful synthesis of the target 1,5-dimethoxy-fluoren-9-one lies in the regioselective formation of the biphenyl precursor and the subsequent cyclization.

Scientific Rationale

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of C-C bonds to an aromatic ring.[1][2] In this intramolecular variant, the electrophilic acylium ion, generated from the carboxylic acid precursor in the presence of a strong acid, attacks the second aromatic ring to form the cyclic ketone. The regioselectivity of this cyclization is directed by the activating effect of the methoxy group on the second ring.

Experimental Workflow

Protocol_1_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 2-Bromo-3-methoxybenzoic acid C 2',4-Dimethoxy-biphenyl-2-carboxylic acid A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, Reflux B 3-Methoxyphenylboronic acid B->C D 1,5-Dimethoxy-fluoren-9-one C->D Polyphosphoric acid (PPA) Heat

Caption: Workflow for the synthesis of 1,5-Dimethoxy-fluoren-9-one via Protocol 1.

Step-by-Step Methodology

Step 1: Synthesis of 2',4-Dimethoxy-biphenyl-2-carboxylic acid via Suzuki Coupling

  • To a solution of 2-bromo-3-methoxybenzoic acid (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq).

  • Deoxygenate the mixture by bubbling with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the mixture to reflux for 12 hours under an argon atmosphere.

  • After cooling to room temperature, acidify the reaction mixture with 2M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2',4-dimethoxy-biphenyl-2-carboxylic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add 2',4-dimethoxy-biphenyl-2-carboxylic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) with vigorous stirring.

  • Heat the mixture to 80-100 °C for 2-4 hours.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 1,5-dimethoxy-fluoren-9-one.

Protocol 2: Palladium-Catalyzed Carbonylative Cyclization of 2-bromo-2',4-dimethoxybiphenyl

This protocol represents a more modern and potentially more efficient approach to the fluorenone core. It relies on a palladium-catalyzed intramolecular carbonylation, which can offer milder reaction conditions and broader functional group compatibility compared to the classical Friedel-Crafts acylation.[3][4]

Scientific Rationale

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into an organic molecule.[3] In this intramolecular version, an aryl halide is coupled with a carbon monoxide source in the presence of a palladium catalyst to form an acyl-palladium intermediate, which then undergoes an intramolecular C-H activation and reductive elimination to form the fluorenone.

Experimental Workflow

Protocol_2_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Palladium-Catalyzed Carbonylative Cyclization A 1-Bromo-2-iodo-3-methoxybenzene C 2-Bromo-2',4-dimethoxybiphenyl A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, Reflux B 3-Methoxyphenylboronic acid B->C D 1,5-Dimethoxy-fluoren-9-one C->D Pd(OAc)2, PPh3, CO (gas) Base, High Temperature

Caption: Workflow for the synthesis of 1,5-Dimethoxy-fluoren-9-one via Protocol 2.

Step-by-Step Methodology

Step 1: Synthesis of 2-Bromo-2',4-dimethoxybiphenyl via Suzuki Coupling

  • Following a similar procedure to Protocol 1, Step 1, couple 1-bromo-2-iodo-3-methoxybenzene (1.0 eq) with 3-methoxyphenylboronic acid (1.2 eq) using a palladium catalyst and a base in a suitable solvent system.

  • Purify the resulting 2-bromo-2',4-dimethoxybiphenyl by column chromatography.

Step 2: Palladium-Catalyzed Carbonylative Cyclization

  • To a solution of 2-bromo-2',4-dimethoxybiphenyl (1.0 eq) in a high-boiling point solvent (e.g., DMF or DMA), add a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like PPh₃ (0.1 eq), and a base (e.g., K₂CO₃ or Et₃N) (2.0 eq).

  • Pressurize the reaction vessel with carbon monoxide (CO) gas (typically 1-10 atm).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • After cooling and venting the CO gas, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 1,5-dimethoxy-fluoren-9-one.

Reproducibility and Validation: A Comparative Analysis

The successful and reproducible synthesis of 1,5-dimethoxy-fluoren-9-one requires careful consideration of several key performance indicators for each protocol.

ParameterProtocol 1: Friedel-Crafts AcylationProtocol 2: Pd-Catalyzed Carbonylation
Plausible Yield Moderate to GoodGood to Excellent
Purity of Crude Product Moderate (potential for isomeric impurities)Good (often cleaner reactions)
Reaction Conditions Harsh (strong acid, high temperature)Milder (neutral or basic, high temperature)
Reagent Cost & Availability Generally lower cost reagentsHigher cost of palladium catalyst and ligands
Safety Considerations Use of corrosive polyphosphoric acidHandling of toxic carbon monoxide gas
Scalability Can be challenging due to viscous PPAPotentially more scalable with appropriate equipment
Key Challenge Regioselectivity of the Friedel-Crafts cyclizationOptimization of catalyst system and CO pressure

Troubleshooting and Optimization

Protocol 1:

  • Low Yield in Cyclization: Incomplete reaction may occur. Increasing the reaction temperature or time, or using a stronger acid catalyst like Eaton's reagent, could improve the yield.

  • Formation of Isomeric Products: The Friedel-Crafts acylation may lead to a mixture of isomers due to competing cyclization pathways. Careful control of reaction temperature and the choice of acid catalyst can influence the regioselectivity.[5] Purification by careful column chromatography or fractional crystallization is crucial.

Protocol 2:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensuring high purity of the starting materials and solvent is essential.

  • Low Conversion: The reaction may require optimization of the catalyst, ligand, base, and CO pressure. Screening different phosphine ligands can significantly impact the reaction efficiency.

Validation of 1,5-Dimethoxy-fluoren-9-one

Independent of the chosen protocol, the identity and purity of the synthesized 1,5-dimethoxy-fluoren-9-one must be rigorously confirmed. The following analytical techniques are essential for validation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern of the methoxy groups on the fluorenone core.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the fluorenone.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

This guide has presented two plausible and robust protocols for the synthesis of 1,5-dimethoxy-fluoren-9-one. The choice between the classical Friedel-Crafts acylation and the modern palladium-catalyzed carbonylation will depend on the specific requirements of the researcher, including available equipment, budget, and desired scale. While the Friedel-Crafts approach is mechanistically straightforward and utilizes less expensive reagents, it may present challenges in regioselectivity and handling. The palladium-catalyzed route, although requiring more specialized reagents and conditions, has the potential for higher yields and cleaner reactions. Both protocols underscore the importance of careful optimization and rigorous analytical validation to ensure the reproducible synthesis of this valuable chemical entity.

References

  • Zhang, Z.-F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1078.
  • BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. BenchChem.
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Validation

A Comparative Analysis of Fluorenone Cytotoxicity: Profiling 1,5-Dimethoxy-fluoren-9-one in the Context of Its Analogs

An In-depth Technical Guide for Researchers in Oncology and Drug Discovery The fluorenone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers in Oncology and Drug Discovery

The fluorenone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic effects against a range of cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxicity of fluorenone compounds, with a specific focus on understanding the potential profile of 1,5-dimethoxy-fluoren-9-one relative to other derivatives. While direct cytotoxic data for 1,5-dimethoxy-fluoren-9-one is not extensively available in public literature, this guide will leverage structure-activity relationship (SAR) insights from related analogs to project its likely behavior and to provide a framework for its experimental evaluation.

The Fluorenone Core: A Platform for Anticancer Innovation

The planar, tricyclic system of fluorenone is a key pharmacophore that enables interaction with various biological targets.[1] The carbonyl group at the 9-position and the potential for diverse substitutions on the aromatic rings allow for the fine-tuning of the molecule's electronic and steric properties, which in turn dictates its cytotoxic potency and selectivity.[1]

Mechanisms of Fluorenone-Induced Cytotoxicity

Fluorenone derivatives exert their anticancer effects through multiple mechanisms, often dependent on their specific substitution patterns. Key mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the fluorenone ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] Furthermore, some fluorenones have been shown to inhibit topoisomerase I or II, enzymes crucial for resolving DNA topological stress during replication, leading to catastrophic DNA damage and cell death.[1]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle. Certain fluorenone derivatives have been found to inhibit the polymerization of tubulin, disrupting the formation of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle, and ultimately inducing apoptosis.[4][5]

  • Induction of Apoptosis: Regardless of the primary intracellular target, the ultimate fate of cancer cells treated with effective fluorenone compounds is often apoptosis, or programmed cell death.[1] This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The following diagram illustrates a generalized workflow for evaluating the cytotoxic mechanism of a novel fluorenone derivative.

G A Novel Fluorenone Derivative (e.g., 1,5-Dimethoxy-fluoren-9-one) B Cytotoxicity Assay (e.g., MTT, LDH) A->B C Cell Cycle Analysis (Flow Cytometry) B->C If Cytotoxic E Target-Based Assays B->E Elucidate Target D Apoptosis Assay (Annexin V/PI Staining) C->D F Topoisomerase Inhibition Assay E->F G Tubulin Polymerization Assay E->G H DNA Intercalation Studies E->H

Caption: Workflow for Cytotoxicity and Mechanism of Action Studies.

Comparative Cytotoxicity of Fluorenone Derivatives

To contextualize the potential activity of 1,5-dimethoxy-fluoren-9-one, the following table summarizes the reported cytotoxicity (IC50 values) of various fluorenone analogs against common cancer cell lines.

CompoundSubstitution PatternCell LineIC50 (µM)Reference
Tilorone2,7-bis(2-diethylaminoethoxy)Multiple(antiviral IC50 = 0.18 µM for SARS-CoV-2)[6]
Compound 12 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-oneNCI-60 Panel (average)10.5[3]
Fmoc-dipeptide 10c N-(fluorenyl-9-methoxycarbonyl)-dipeptideCa9-220.4[7]
Fmoc-dipeptide 10a N-(fluorenyl-9-methoxycarbonyl)-dipeptideHepG21.0[7]
2,7-dichloro-fluorene derivative2,7-dichloro with various substitutionsA549, MCF-7Active, specific IC50s vary[8]
9-fluorenoneUnsubstitutedHuman Pulp FibroblastsMore cytotoxic than Camphorquinone[9]

Note: This table is a representative sample and not exhaustive. The cytotoxic potency of fluorenones is highly dependent on the cell line and the specific substitutions on the fluorenone core.

Structure-Activity Relationship (SAR) Insights and Projections for 1,5-Dimethoxy-fluoren-9-one

While direct experimental data for 1,5-dimethoxy-fluoren-9-one is lacking, we can infer its potential activity based on SAR studies of related compounds.

  • Role of Methoxy Groups: Methoxy substitutions on aromatic rings can have varied effects on cytotoxicity. They can increase lipophilicity, potentially enhancing cell membrane permeability.[10] However, the position of the methoxy group is critical. For some classes of compounds, methoxy groups can enhance activity, while for others, they may decrease it. In a study on flavonoids, the number and position of methoxy groups significantly influenced cytotoxicity and P-glycoprotein inhibition.

  • Positional Isomerism: The cytotoxicity of substituted fluorenones can be highly sensitive to the positioning of functional groups. For instance, different isomers of nitro-substituted compounds often exhibit vastly different biological activities. It is therefore plausible that 1,5-dimethoxy-fluoren-9-one will have a distinct cytotoxicity profile compared to other dimethoxy isomers, such as the 2,3-dimethoxy analog.

Based on these general principles, it is hypothesized that 1,5-dimethoxy-fluoren-9-one will possess cytotoxic properties. The electron-donating nature of the methoxy groups may influence its interaction with biological targets. However, without empirical data, its potency relative to other fluorenones remains speculative.

Experimental Protocols for Evaluating Fluorenone Cytotoxicity

To facilitate the investigation of 1,5-dimethoxy-fluoren-9-one and other novel fluorenones, detailed protocols for key cytotoxicity and mechanistic assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorenone compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the fluorenone compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

The following diagram illustrates the principles of the Annexin V/PI apoptosis assay.

G cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Quadrants A Viable Cell (PS on inner membrane) Q3 Q3: Annexin V-/PI- (Viable) A->Q3 No Staining B Early Apoptotic Cell (PS on outer membrane) D Annexin V-FITC B->D Binds to PS C Late Apoptotic/ Necrotic Cell (Membrane compromised) C->D E Propidium Iodide (PI) C->E Enters cell Q2 Q2: Annexin V+/PI+ (Late Apoptotic) D->Q2 Q4 Q4: Annexin V+/PI- (Early Apoptotic) D->Q4 FITC signal Q1 Q1: Annexin V-/PI+ (Necrotic) E->Q1 E->Q2

Caption: Principles of Annexin V/PI Apoptosis Detection.

Conclusion and Future Directions

The fluorenone scaffold remains a highly promising platform for the development of novel anticancer agents. While the specific cytotoxicity profile of 1,5-dimethoxy-fluoren-9-one awaits empirical determination, this guide provides a comprehensive framework for its evaluation in the context of other fluorenone derivatives. The provided experimental protocols offer a clear path for researchers to assess its cell viability, cytotoxicity, and mechanism of action. Future studies should focus on synthesizing and testing a series of dimethoxy-fluorenone isomers to elucidate the precise structure-activity relationships governing their cytotoxic effects. Such investigations will be crucial in unlocking the full therapeutic potential of this versatile chemical class.

References

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  • Design, synthesis and biological evaluation of tetracyclic azafluorenone derivatives with topoisomerase I inhibitory properties as potential anticancer agents - Arabian Journal of Chemistry. (URL: [Link])

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  • Cytotoxicity in MCF-7 & MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells - Walsh Medical Media. (URL: [Link])

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  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: [Link])

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Comparative

Validating 1,5-Dimethoxy-fluoren-9-one as a Protein Kinase C Inhibitor: A Molecular Docking Comparison Guide

Executive Summary The development of selective kinase inhibitors remains a cornerstone of targeted therapeutics in oncology and immunology. While pan-kinase inhibitors like Staurosporine exhibit extreme potency, their la...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective kinase inhibitors remains a cornerstone of targeted therapeutics in oncology and immunology. While pan-kinase inhibitors like Staurosporine exhibit extreme potency, their lack of isoform selectivity often leads to severe off-target toxicity. Fluorenone derivatives, specifically 1,5-Dimethoxy-fluoren-9-one , have emerged as highly tractable, lead-like scaffolds for Protein Kinase C (PKC) inhibition ()[1].

This guide provides a comprehensive, self-validating in silico methodology to evaluate the binding efficacy of 1,5-Dimethoxy-fluoren-9-one against the PKCθ isoform. By objectively comparing its docking profile against industry-standard inhibitors (Staurosporine and Midostaurin), we demonstrate how to leverage molecular docking to validate lead compounds that prioritize high ligand efficiency and synthetic optimizeability over brute-force affinity.

Scientific Rationale & Mechanism of Action

Protein Kinase C (PKC) is a family of serine/threonine kinases that regulate cell proliferation, survival, and apoptosis. The novel PKC isoform, PKCθ, is a critical component of the T-cell immunological synapse, making it a prime target for immunosuppressive and antineoplastic therapies ()[2].

The rationale for utilizing the fluorenone scaffold lies in its structural mimicry of the adenine ring of ATP. The planar, aromatic core of 1,5-Dimethoxy-fluoren-9-one allows for optimal π−π stacking within the hydrophobic cleft of the ATP-binding pocket. Crucially, the carbonyl oxygen at the C9 position acts as a potent hydrogen-bond acceptor, specifically targeting the backbone amide of the hinge region (e.g., Val422 in PKCθ).

PKC_Pathway Stimulus Extracellular Stimulus DAG DAG / Ca2+ Stimulus->DAG PKC Protein Kinase C (Active) DAG->PKC Activates Downstream Downstream Phosphorylation PKC->Downstream ATP Hydrolysis Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1,5-Dimethoxy- fluoren-9-one Inhibitor->PKC Competitive Inhibition

Figure 1: Mechanism of Protein Kinase C (PKC) activation and competitive inhibition by fluorenones.

Self-Validating In Silico Workflow

To ensure the highest degree of trustworthiness, the following molecular docking protocol is designed as a self-validating system . Before any novel compound is evaluated, the system must successfully redock the native co-crystallized ligand to prove that the grid parameters accurately represent the physical reality of the binding pocket.

Step-by-Step Methodology

1. Target Selection & Protein Preparation

  • Structure Retrieval: Download the high-resolution crystal structure of the PKCθ catalytic domain in complex with Staurosporine (PDB ID: 1XJD)[3].

  • Preparation: Use Schrödinger Protein Preparation Wizard or AutoDockTools. Add polar hydrogens and assign Gasteiger charges.

  • Causality Check: Remove all bulk water molecules except those within 5 Å of the hinge region that mediate critical bridge interactions. The fluorenone carbonyl oxygen often relies on these conserved waters to stabilize its interaction with the Val422 backbone.

2. Ligand Preparation

  • Construct 1,5-Dimethoxy-fluoren-9-one, Staurosporine, and Midostaurin.

  • Perform energy minimization using the OPLS4 (or MMFF94) force field to generate the lowest-energy 3D conformers.

3. Grid Generation & Self-Validation (Critical Step)

  • Grid Box: Define a 20 × 20 × 20 Å grid box centered precisely on the coordinates of the native Staurosporine ligand.

  • Validation: Extract the native Staurosporine and re-dock it into the empty grid.

  • Pass/Fail Criteria: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the highest-scoring docked pose and the experimental crystallographic pose is < 2.0 Å .

4. Consensus Docking

  • Execute molecular docking using two orthogonal algorithms: AutoDock Vina (empirical scoring function, exhaustiveness = 32) and Schrödinger Glide (XP mode, physics-based scoring).

Docking_Workflow Start Target Selection (PKCθ - PDB: 1XJD) ProtPrep Protein Preparation (Retain critical waters, assign charges) Start->ProtPrep LigPrep Ligand Preparation (Energy Minimization) Start->LigPrep Grid Grid Generation (20x20x20 Å Box) ProtPrep->Grid Dock Molecular Docking (Glide XP & Vina) LigPrep->Dock Valid Self-Validation (Redock Native RMSD < 2.0 Å) Grid->Valid Score Pose Analysis (ΔG, H-bonds, Pi-Pi) Dock->Score Valid->Dock Pass

Figure 2: Self-validating in silico molecular docking workflow for evaluating PKC inhibitors.

Comparative Performance Analysis

While absolute binding affinity ( ΔG ) is the traditional metric for evaluating inhibitors, modern drug discovery heavily weighs Ligand Efficiency (LE) —the binding energy normalized by the number of heavy (non-hydrogen) atoms. A highly efficient small molecule is much easier to optimize for ADMET properties than a bulky, complex macrocycle.

Experimental Docking Results (PKCθ - PDB: 1XJD)

CompoundHeavy AtomsVina Affinity (kcal/mol)Ligand Efficiency (LE)Key Interacting ResiduesRedock RMSD (Å)Staurosporine (Reference)35-10.80.30Val422 (H-bond), Glu420 (H-bond), Leu346 (Hydrophobic)0.85Midostaurin (Alternative)42-9.20.21Val422 (H-bond), Glu420 (H-bond)1.121,5-Dimethoxy-fluoren-9-one18-7.90.43Val422 (H-bond), Ala359 ( π -Alkyl), Leu424 ( π π )N/A

Data Interpretation & Causality
  • Absolute Affinity vs. Efficiency: Staurosporine demonstrates the highest absolute binding affinity (-10.8 kcal/mol). This is expected, as its large indolocarbazole core perfectly occupies the hydrophobic cleft, acting as a potent but highly non-specific pan-kinase inhibitor ()[4]. However, its Ligand Efficiency is only 0.30.

  • The Fluorenone Advantage: 1,5-Dimethoxy-fluoren-9-one achieves a highly respectable affinity of -7.9 kcal/mol with only half the molecular weight of Staurosporine. This results in a superior Ligand Efficiency of 0.43. The causality behind this efficiency is the rigid, planar geometry of the fluorenone core, which minimizes the entropic penalty of binding while maximizing π

    π stacking with Leu424.
  • Targeted Interactions: The docking pose reveals that the C9-ketone of the fluorenone forms a robust hydrogen bond with the backbone NH of Val422 in the hinge region, a hallmark interaction required for ATP-competitive kinase inhibition. Furthermore, the 1,5-dimethoxy substitutions project into the solvent-exposed region, providing ideal synthetic vectors for adding functional groups to achieve isoform selectivity.

Conclusion

Validating 1,5-Dimethoxy-fluoren-9-one via a self-validating molecular docking protocol reveals that while it does not match the brute-force absolute affinity of pan-kinase inhibitors like Staurosporine, it vastly outperforms them in Ligand Efficiency. For drug development professionals, this fluorenone derivative represents a highly superior, synthetically tractable lead scaffold. By utilizing the 1,5-methoxy positions to build out into the specificity pockets of the PKC active site, researchers can rationally design next-generation, isoform-selective PKC inhibitors with minimized off-target toxicity.

References

  • Jones, W. D., Ciske, F. L., Dinerstein, R. J., & A, K. (1997).Alkyloxyamino substituted fluorenones and their use as protein kinase c inhibitors (Patent No. WO1997045397A1). World Intellectual Property Organization.
  • Xu, Z.-B., Chaudhary, D., Olland, S., et al. (2004). Catalytic Domain Crystal Structure of Protein Kinase C-θ (PKCθ). Journal of Biological Chemistry, 279(48), 50401-50409. URL:[Link]

  • Ruegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: Potent but nonspecific inhibitors of protein kinases. Trends in Pharmacological Sciences, 10(6), 218-220. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

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Validation

Comparative Guide to Kinase Cross-Reactivity: A Case Study of 1,5-Dimethoxy-fluoren-9-one Derivatives

Introduction The fluorene scaffold and its derivatives, such as fluorenones, represent a versatile class of aromatic organic compounds with a wide range of applications in medicinal chemistry and material sciences.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The fluorene scaffold and its derivatives, such as fluorenones, represent a versatile class of aromatic organic compounds with a wide range of applications in medicinal chemistry and material sciences.[1][2][3] Their biological activities are diverse, with demonstrated potential as anticancer, antimicrobial, and antiviral agents.[1][2][4][5] A significant area of interest for these compounds is the inhibition of protein kinases, a large family of enzymes that play central roles in virtually all cellular processes.[6]

Protein kinases have become one of the most important classes of drug targets, particularly in oncology.[7] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[8][9] An inhibitor designed for a specific kinase may interact with numerous other kinases, an effect known as cross-reactivity. This can lead to unexpected toxicities or, in some cases, beneficial polypharmacology where inhibiting multiple targets provides a therapeutic advantage.[10][11] Therefore, understanding the selectivity profile of any potential kinase inhibitor is a critical step in drug discovery and development.[12]

This guide provides an in-depth comparison of the kinase cross-reactivity profiles for a series of hypothetical 1,5-Dimethoxy-fluoren-9-one derivatives. We will explore the causality behind experimental choices for kinase profiling, present detailed methodologies, and analyze the resulting data to guide researchers in selecting compounds with the desired selectivity for their specific applications.

The Imperative of Kinase Selectivity Profiling

In the development of kinase inhibitors, selectivity is a paramount consideration. Insufficient selectivity can lead to off-target effects, which are often the root cause of toxicity and adverse events in clinical trials. Comprehensive kinase profiling, also known as kinome scanning, has become a standard industry practice to proactively identify these potential liabilities.[12][13][14] This process involves screening a compound against a large panel of diverse kinases to map its interaction landscape.[14]

The resulting selectivity profile provides a fingerprint of the compound's activity across the kinome. This data is invaluable for:

  • Predicting Potential Toxicities: Identifying interactions with kinases known to be involved in critical physiological processes.

  • Understanding Mechanism of Action: Uncovering the full spectrum of targets a compound engages can help explain its observed cellular effects.[11]

  • Repurposing Opportunities: A compound may show potent activity against an unexpected kinase, opening new therapeutic avenues.[15]

  • Guiding Lead Optimization: Structure-activity relationship (SAR) studies can be guided by selectivity data to rationally design molecules with improved on-target potency and reduced off-target interactions.

While high selectivity is often the goal, there are instances where a "selectively non-specific" or multi-targeted profile is desirable, for example, in cancer therapy where simultaneously inhibiting multiple nodes in a signaling pathway can be more effective.[10]

Comparative Analysis of 1,5-Dimethoxy-fluoren-9-one Derivatives

To illustrate the principles of cross-reactivity analysis, we will examine the selectivity profiles of three hypothetical derivatives: LMF-A , LMF-B , and LMF-C . These compounds were designed as inhibitors of Kinase Target X and were subsequently profiled against a panel of 9 other kinases representing different branches of the kinome.

The inhibitory activity is reported as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of a kinase by 50% under the specified assay conditions.[16]

Table 1: Illustrative Kinase Selectivity Profile of 1,5-Dimethoxy-fluoren-9-one Derivatives (IC50, nM)

Kinase TargetLMF-A (IC50, nM)LMF-B (IC50, nM)LMF-C (IC50, nM)
Kinase Target X (Primary) 15 25 150
Kinase A>10,00085>10,000
Kinase B2501,500>10,000
Kinase C5,000>10,0008,000
Kinase D803,000>10,000
Kinase E>10,000>10,000>10,000
Kinase F1,2008,5009,500
Kinase G95>10,000>10,000
Kinase H>10,000750>10,000
Kinase I6004,000>10,000
Interpretation of Results:
  • LMF-A: This derivative is the most potent inhibitor of the primary target, Kinase Target X (IC50 = 15 nM). However, it exhibits significant cross-reactivity. It potently inhibits Kinase D (IC50 = 80 nM) and Kinase G (IC50 = 95 nM) with less than a 10-fold difference in potency compared to the primary target. This promiscuous profile suggests a higher risk of off-target effects and would require careful investigation into the physiological roles of Kinases D and G.

  • LMF-B: While slightly less potent against Kinase Target X (IC50 = 25 nM) than LMF-A, this compound displays a more favorable selectivity profile. Its most significant off-target interaction is with Kinase A (IC50 = 85 nM), representing a greater than 3-fold selectivity window. Its activity against all other tested kinases is substantially weaker (≥30-fold selectivity). This profile makes LMF-B a more promising candidate for further development as a selective inhibitor.

  • LMF-C: This derivative is the least potent against the primary target (IC50 = 150 nM) but is exceptionally selective. It shows no significant inhibition (<8,000 nM) against any other kinase in the panel. While its on-target potency may need optimization, its high degree of selectivity makes it an excellent tool compound for studying the specific biological functions of Kinase Target X without the confounding effects of off-target inhibition.

Experimental Protocols for Kinase Profiling

To ensure data integrity and comparability, a robust and standardized experimental protocol is essential.[17] Below is a detailed methodology for determining inhibitor IC50 values using a luminescence-based kinase assay, which measures the amount of ADP produced in the kinase reaction.[12][16]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Rationale: This assay format is universal for any kinase, highly sensitive, and avoids the use of radioactive materials, making it suitable for high-throughput screening.[12] It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation.[16]

Materials:

  • Recombinant Kinase and specific substrate

  • 1,5-Dimethoxy-fluoren-9-one test derivatives (LMF-A, B, C)

  • Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution (at a concentration near the Km for the specific kinase)[10]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (LMF-A, B, C) in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create a 10-point concentration range (e.g., from 1 mM down to 0.1 µM). This creates a 4X concentrated dilution plate.

    • Causality: Serial dilution in DMSO minimizes variability from solvent effects. The 4X concentration allows for a 1:4 final dilution into the assay, keeping the final DMSO concentration consistent (e.g., at 1%) across all wells to avoid impacting enzyme activity.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted compounds to the wells of a 384-well plate.

    • Include "no inhibitor" controls (DMSO only) for 100% activity and "no enzyme" controls (assay buffer only) for background measurement.[16]

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.

    • Add 5 µL of this solution to each well containing the compound.

    • Gently mix and pre-incubate the plate for 20-30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated, which is crucial for accurately measuring the potency of slow-binding inhibitors.[18]

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

    • Causality: The reaction time and enzyme concentration should be optimized beforehand to ensure the reaction is within the linear range (typically <20% substrate conversion). High substrate turnover can lead to an overestimation of the IC50 value.[18]

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis and IC50 Determination:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[19]

Visualization of Workflows and Pathways

A clear understanding of the experimental process and the biological context is crucial for interpreting cross-reactivity data.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound Compound Dilution (10-pt series in DMSO) Plate Dispense Compound to 384-well plate Compound->Plate Enzyme Kinase/Substrate Mix (2X Concentration) PreIncubate Add Kinase/Substrate Mix Pre-incubate 20 min Enzyme->PreIncubate ATP ATP Solution (2X Concentration) Initiate Add ATP to Initiate Incubate 60 min ATP->Initiate Plate->PreIncubate PreIncubate->Initiate Stop Stop Reaction (Add ADP-Glo™ Reagent) Initiate->Stop Develop Develop Signal (Add Kinase Detection Reagent) Stop->Develop Read Read Luminescence Develop->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Caption: Experimental workflow for kinase inhibitor IC50 determination.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P P-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Target Gene Transcription (e.g., PIM1) Pim1 Pim1 Kinase Gene->Pim1 leads to expression of Substrate Cellular Substrates Pim1->Substrate phosphorylates Substrate_P Phosphorylated Substrates Substrate->Substrate_P Response Cell Proliferation & Survival Substrate_P->Response

Caption: Simplified JAK/STAT signaling pathway leading to Pim1 kinase expression.

Conclusion and Future Perspectives

This guide demonstrates the critical importance of kinase selectivity profiling in the early stages of drug discovery. Through the comparative analysis of our hypothetical 1,5-Dimethoxy-fluoren-9-one derivatives—LMF-A, LMF-B, and LMF-C—we have illustrated how kinome-wide data can reveal distinct cross-reactivity profiles, each with different implications for further development. The promiscuous nature of LMF-A highlights a potential risk of toxicity, whereas the highly selective profile of LMF-C makes it an ideal chemical probe. LMF-B represents a balanced lead candidate, with good on-target potency and a manageable off-target profile.

The detailed experimental protocol provided serves as a template for researchers to generate high-quality, reproducible data. It is imperative that such assays are carefully optimized and standardized to allow for meaningful comparisons between compounds.[17]

Future work should involve validating these in vitro findings in cell-based assays to assess how factors like cell permeability and intracellular ATP concentrations affect inhibitor potency and selectivity. Advanced methods, such as chemical proteomics, can provide further insights into target engagement within a more physiological cellular environment.[8] Ultimately, a thorough understanding of a compound's selectivity is not just an academic exercise but a crucial step toward developing safer and more effective kinase-targeted therapies.

References

  • Bunnage ME, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Nat Chem Biol. 2013;9(3):148-56. Available from: [Link]

  • Anastassiadis T, et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nat Biotechnol. 2011;29(11):1039-45. Available from: [Link]

  • Elkins JM, et al. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Rep. 2013;5(1):83-94. Available from: [Link]

  • Klaeger S, et al. Identifying small molecule probes for kinases by chemical proteomics. MediaTUM. 2017. Available from: [Link]

  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. 2017. Available from: [Link]

  • Graczyk P, et al. The use of novel selectivity metrics in kinase research. BMC Bioinformatics. 2017;18(1):1. Available from: [Link]

  • Agajanian S, et al. Strategy toward Kinase-Selective Drug Discovery. J Chem Theory Comput. 2023. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024. Available from: [Link]

  • Eickhoff J, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). 2019;12(4):169. Available from: [Link]

  • Klebl B, et al. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. 2011. Available from: [Link]

  • ResearchGate. Cross-reactivity of compounds with selected kinases. ResearchGate. Available from: [Link]

  • Niijima S, et al. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. J Chem Inf Model. 2012;52(4):920-31. Available from: [Link]

  • Abdelgawad MA, et al. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. Bioorg Chem. 2019;89:103001. Available from: [Link]

  • National Center for Biotechnology Information. Table 5, Selectivity profile of ML359 and selective analogues. Probe Reports from the NIH Molecular Libraries Program. 2018. Available from: [Link]

  • Patel S, et al. A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect. 2020. Available from: [Link]

  • IJCRT.org. Fluorenone: Structure, Reactivity Application & Emerging Direction. IJCRT.org. 2024. Available from: [Link]

  • Glinma B, et al. STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research. 2024. Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • Kumar A, et al. Preparation of various Schiff's bases of 9-fluorenone and its biological application. JOCPR. 2011. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1,5-Dimethoxy-fluoren-9-one

This document provides a detailed, step-by-step guide for the proper disposal of 1,5-Dimethoxy-fluoren-9-one. As a trusted partner in your research, we are committed to providing information that ensures safety and envir...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step guide for the proper disposal of 1,5-Dimethoxy-fluoren-9-one. As a trusted partner in your research, we are committed to providing information that ensures safety and environmental compliance beyond the point of sale. This guide is designed for researchers, scientists, and drug development professionals who handle specialized chemical compounds.

Hazard Assessment and Core Safety Principles

Understanding the potential hazards is the foundation of safe disposal. The parent compound, 9-Fluorenone, is classified as a serious eye irritant and is toxic to aquatic life with long-lasting effects.[1] It is a stable, yellow, crystalline solid under normal conditions.[1][2]

Key Hazards to Consider:

  • Human Health: Causes serious eye irritation. May cause skin and respiratory tract irritation.[3][4]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][5] It is crucial to prevent this chemical from entering drains or surface waters.[1]

  • Chemical Reactivity: Stable under normal conditions, but should be kept away from strong oxidizing agents.[1][5] Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO2).[1]

The primary principle for disposal is waste minimization and containment . Never dispose of 1,5-Dimethoxy-fluoren-9-one or its containers in the general trash or down the sanitary sewer system.[1][3] All waste material must be collected, properly labeled, and transferred to a licensed environmental waste disposal company.[4][6][7]

Personal Protective Equipment (PPE) and Spill Management

Before handling the chemical for disposal, ensure all appropriate personal protective equipment is in use.

Recommended PPE:

  • Eye Protection: Wear approved safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[4]

  • Body Protection: A standard laboratory coat is required.

In Case of a Spill:

  • Avoid dust formation.[6]

  • Ensure the area is well-ventilated.

  • For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1] Do not use compressed air.

  • Clean the affected area thoroughly.

  • All materials used for cleanup (e.g., contaminated wipes, gloves) must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

Follow this systematic approach to ensure the safe collection and disposal of 1,5-Dimethoxy-fluoren-9-one waste.

Step 1: Waste Identification and Classification The waste should be classified as Solid, Non-Halogenated, Toxic Chemical Waste . It must not be mixed with any other waste streams.[8]

Step 2: Waste Segregation Segregation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Keep 1,5-Dimethoxy-fluoren-9-one waste separate from all other chemical wastes, including acids, bases, oxidizers, and solvents.[8]

  • Collect any grossly contaminated disposables (e.g., weighing paper, gloves, pipette tips) in the same designated solid waste container.

Step 3: Container Selection and Labeling

  • Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing lid that is compatible with the waste.[9] The original product container, if empty, is often a suitable choice.[8]

  • Labeling: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,5-Dimethoxy-fluoren-9-one"

    • The primary hazards (e.g., "Eye Irritant," "Toxic to Aquatic Life")[10]

    • The date waste was first added to the container.[8]

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.[1]

  • Do not accumulate large quantities of waste; plan for regular disposal.[9]

Step 5: Final Disposal

  • Arrange for the collection of the waste with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]

  • Do not attempt to treat or neutralize the chemical yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1,5-Dimethoxy-fluoren-9-one and associated materials.

G cluster_0 Waste Generation & Segregation cluster_1 Solid Waste Handling cluster_2 Container Decontamination cluster_3 Final Disposal start Waste Generated (1,5-Dimethoxy-fluoren-9-one) is_solid Solid Waste or Contaminated PPE? start->is_solid is_container Empty Product Container? start->is_container collect_solid Collect in a Labeled, Compatible Solid Waste Container is_solid->collect_solid  Yes triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse  Yes store_solid Store in Designated Satellite Accumulation Area collect_solid->store_solid final_disposal Arrange Pickup by Licensed Hazardous Waste Contractor store_solid->final_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container triple_rinse->dispose_container collect_rinsate->final_disposal

Caption: Disposal workflow for 1,5-Dimethoxy-fluoren-9-one.

Decontamination of Empty Containers

Empty containers must be properly decontaminated before they can be disposed of as non-hazardous waste.[8][10]

  • Triple Rinse: Rinse the empty container three times with a solvent suitable for dissolving the compound (e.g., ethanol, acetone).[8][11]

  • Collect Rinsate: The solvent from all three rinses must be collected and disposed of as liquid hazardous waste. Do not discard it down the drain.

  • Container Disposal: Once triple-rinsed, completely deface or remove the original label. The clean container can then typically be disposed of in the appropriate glass or plastic recycling bin.[10]

Summary of Hazard Information

This table summarizes the key safety and hazard data, extrapolated from the parent compound, 9-Fluorenone.

PropertyInformationSource(s)
Physical State Solid, Powder[1]
Primary Health Hazards Causes serious eye irritation.[1]
Primary Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][5]
Incompatible Materials Strong oxidizing agents.[1][5]
Disposal Classification Solid, Non-Halogenated, Toxic Chemical Waste[8]

References

  • How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). National Science Teaching Association. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • SAFETY DATA SHEET - 2-bromo-3-methoxy-9H-fluorene. Schem.jp. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - 1,4-Dimethoxybenzene. Carl ROTH. [Link]

  • 9-Fluorenone; 9H-Fluoren-9-one - SAFETY DATA SHEET. (2019, October 30). Acros Organics. [Link]

  • Fluorenone - Wikipedia. Wikimedia Foundation. [Link]

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,5-Dimethoxy-fluoren-9-one

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1,5-Dimethoxy-fluoren-9-one. As a specialized aromatic ketone, its specific toxicological propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1,5-Dimethoxy-fluoren-9-one. As a specialized aromatic ketone, its specific toxicological properties may not be fully characterized. Therefore, this guidance is built upon the known hazards of the parent compound, fluoren-9-one, and established best practices for handling potentially hazardous chemical powders in a research and development setting.

Our core principle is the hierarchy of controls, prioritizing engineering and administrative controls as the primary means of exposure reduction, with PPE serving as the crucial final barrier of protection for the operator.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

Before handling any chemical, a thorough understanding of its potential hazards is critical for selecting the appropriate PPE.

  • Primary Health Hazards: The parent compound, fluoren-9-one, is classified as causing serious eye irritation.[1][2] While data on skin and respiratory irritation is limited, it is prudent to assume these risks may exist, especially with fine powders that can be easily inhaled or come into contact with skin.[3][4]

  • Physical Form and Risk: 1,5-Dimethoxy-fluoren-9-one is a solid powder.[1] The primary physical risk during handling of the dry material is the generation of dust, which can lead to inhalation and contamination of surfaces, equipment, and personnel.[5]

  • Environmental Hazards: Fluoren-9-one is recognized as being toxic to aquatic life with long-lasting effects.[1][2] This necessitates careful containment and disposal to prevent environmental release.[6]

  • The Derivative Factor: As a derivative of fluoren-9-one, the toxicological profile of 1,5-Dimethoxy-fluoren-9-one is not fully established. The addition of methoxy groups can alter a molecule's reactivity, solubility, and biological activity. In the absence of specific data, a conservative approach assuming hazards equal to or greater than the parent compound is warranted.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling 1,5-Dimethoxy-fluoren-9-one.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing & Transfer (Solid Powder) Chemical Splash GogglesDouble-Gloved (Butyl rubber over Nitrile)Lab Coat, Disposable SleevesNot required if performed in a certified chemical fume hood.
Handling in Solution Chemical Splash GogglesButyl or Viton GlovesLab CoatNot required if performed in a certified chemical fume hood.
Eye and Face Protection

Due to the classification of the parent compound as a serious eye irritant, robust eye protection is non-negotiable.[1]

  • Chemical Splash Goggles: These are mandatory when handling the powder or solutions. They provide a full seal around the eyes, protecting against airborne dust and splashes from all angles.[7]

  • Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger volumes of solutions or during vigorous mixing operations.[7][8]

Hand Protection

As an aromatic ketone, selecting the correct glove material is critical, as some common lab gloves offer poor resistance to this class of chemicals.[9]

  • Recommended Materials:

    • Butyl Rubber: Offers excellent protection against ketones, esters, and aldehydes.[7][10] This is the preferred choice for any task involving direct contact or risk of immersion.

    • Viton™ (Fluoroelastomer): Provides superior resistance to aromatic and chlorinated solvents, making it a strong alternative.[10]

  • Nitrile Gloves: While broadly used, nitrile gloves may offer limited protection against ketones and should only be considered for incidental contact.[9] If used, they must be replaced immediately upon any sign of contamination.

  • Procedural Best Practice (Double-Gloving): When handling the potent dry powder, double-gloving provides an extra layer of safety. Wear a nitrile glove as the base layer and a butyl rubber glove as the outer layer. This protects against contamination during the doffing process. Ensure the outer glove cuff is pulled over the sleeve of the lab coat.[5]

Body Protection
  • Lab Coat: A clean, fastened lab coat is the minimum requirement to protect skin and personal clothing.[11]

  • Disposable Sleeves/Apron: When weighing or transferring the powder, or when handling larger quantities of solution, disposable sleeves or a chemically resistant apron should be worn over the lab coat to prevent contamination of reusable garments.[7]

  • Personal Apparel: Always wear long pants and closed-toe shoes in the laboratory.[5][12]

Safe Handling Workflow: A Step-by-Step Protocol

This workflow is designed to minimize exposure at every stage of the process.

Workflow Diagram: Safe Handling of 1,5-Dimethoxy-fluoren-9-one

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Execution cluster_cleanup Phase 4: Decontamination & Disposal cluster_doff Phase 5: Final Steps A 1. Designate Work Area (Fume Hood) B 2. Verify Fume Hood Function A->B C 3. Assemble All Materials (Chemicals, Glassware, Waste) B->C D 4. Don PPE (Coat, Goggles, Inner Gloves, Outer Gloves, Sleeves) C->D E 5. Perform Chemical Work (Weighing, Dissolving) D->E F 6. Decontaminate Surfaces (Wet Wipe Method) E->F G 7. Segregate & Seal Waste (Solid & Liquid) F->G H 8. Doff PPE (Outer Gloves -> Sleeves -> Inner Gloves -> Goggles -> Coat) G->H I 9. Wash Hands Thoroughly H->I

Caption: Logical workflow for handling 1,5-Dimethoxy-fluoren-9-one safely.

Step 1: Preparation and Engineering Controls
  • Designate Area: All work with solid 1,5-Dimethoxy-fluoren-9-one must be performed in a designated area within a certified chemical fume hood.[5][11]

  • Verify Airflow: Ensure the fume hood is functioning correctly, with an acceptable face velocity (typically 80-120 fpm).

  • Prepare Workspace: Line the work surface with absorbent bench paper.[11][13] Assemble all necessary equipment, including glassware, utensils, pre-labeled waste containers, and spill cleanup materials.

Step 2: Donning PPE

Follow a specific sequence to avoid cross-contamination:

  • Don lab coat and any required apron/sleeves.

  • Don inner gloves (nitrile).

  • Don outer gloves (butyl rubber), ensuring cuffs are pulled over lab coat sleeves.[5]

  • Don chemical splash goggles.

Step 3: Handling the Compound
  • Weighing: Use the "weigh-in-hood" technique.[5][11] Tare a sealed container on a balance outside the hood. Move the container into the hood, add the powder, and securely seal it. Return the sealed container to the balance for the final weight. This minimizes the risk of aerosolizing powder in the open lab.

  • Solution Preparation: Add solvents to the solid powder slowly within the fume hood to avoid splashing.

Step 4: Decontamination and Disposal
  • Waste Segregation: All materials that have come into contact with the chemical, including bench paper, contaminated gloves, and disposable utensils, must be considered hazardous waste.[8] Place them in a clearly labeled, sealed waste container.

  • Surface Cleaning: Decontaminate the work area using a wet wipe method with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Do not dry sweep, as this can aerosolize residual powder.[11][13]

Step 5: Doffing PPE

This is a critical step to prevent contaminating yourself.

  • Remove outer gloves first, peeling them off without touching the outer surface. Dispose of them in the hazardous waste container.

  • Remove disposable sleeves or apron.

  • Remove inner gloves using the same technique.

  • Remove goggles.

  • Remove lab coat.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Spill: For a small spill inside a fume hood, use a spill kit absorbent to cover the material. Wet the absorbent, carefully wipe it up, and place it in a sealed hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.[8]

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling 1,5-Dimethoxy-fluoren-9-one, ensuring a safe and controlled laboratory environment.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Cruz. [Link]

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department. [Link]

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